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3-Allyloxy-2-chloro-6-iodopyridine Documentation Hub

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  • Product: 3-Allyloxy-2-chloro-6-iodopyridine

Core Science & Biosynthesis

Foundational

Precision Synthesis and Characterization of 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary Target Molecule: 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) Role: Orthogonal Tri-functionalized Scaffold[1] This technical guide details the synthesis of 3-Allyloxy-2-chloro-6-iodopyridine ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) Role: Orthogonal Tri-functionalized Scaffold[1]

This technical guide details the synthesis of 3-Allyloxy-2-chloro-6-iodopyridine , a high-value heterocyclic scaffold.[1] The molecule features three distinct reactive handles—a chloride at C2, an allyloxy group at C3, and an iodide at C6.[1] This substitution pattern allows for sequential, orthogonal functionalization: the C6-iodide is highly reactive toward palladium-catalyzed cross-coupling (Sonogashira, Suzuki, Heck), the C2-chloride serves as a latent electrophile for nucleophilic aromatic substitution (


) or slower cross-coupling, and the C3-allyloxy moiety provides a handle for Claisen rearrangements or olefin metathesis.

The protocol described below prioritizes regiocontrol and chemoselectivity , utilizing a scalable two-step sequence starting from commercially available 2-chloro-3-hydroxypyridine.

Strategic Retrosynthesis

The synthesis is designed to install the most labile group (iodide) last or under conditions that preserve the integrity of the pyridine ring, but in this specific scaffold, the allylation is best performed after iodination to prevent side reactions with the olefin during the electrophilic iodination step.

  • Disconnection A (C-O Bond): Leads to 2-chloro-6-iodo-3-pyridinol and allyl bromide.[1] This is the preferred final step to avoid iodinating the allyl double bond.

  • Disconnection B (C-I Bond): Leads to 2-chloro-3-pyridinol.[1] Electrophilic aromatic substitution on 3-hydroxypyridines directs ortho and para to the hydroxyl group.[1] With C2 blocked by chlorine, C6 (para) is sterically and electronically favored over C4 (ortho).

Retrosynthesis Target 3-Allyloxy-2-chloro-6-iodopyridine (Target) Intermediate 2-Chloro-6-iodo-3-pyridinol (Key Intermediate) Target->Intermediate Williamson Ether Synthesis SM 2-Chloro-3-hydroxypyridine (Starting Material) Intermediate->SM Regioselective Iodination

Figure 1: Retrosynthetic logic prioritizing regiochemical control.

Experimental Protocol

Stage I: Regioselective Iodination

Objective: Synthesis of 2-chloro-6-iodo-3-pyridinol. Mechanism: Electrophilic Aromatic Substitution (


).[1] The hydroxyl group at C3 activates the ring.[1] The C2-chloro group blocks the primary ortho site.[1] The C6 position (para to OH) is favored over C4 (ortho to OH) due to steric relief and electronic reinforcement by the ring nitrogen.

Reagents:

  • 2-Chloro-3-hydroxypyridine (1.0 equiv)[1]

  • Iodine (

    
    ) (1.1 equiv)[2]
    
  • Sodium Carbonate (

    
    ) (2.2 equiv)
    
  • Solvent: Water (

    
    ) / Ethanol (EtOH) (3:1 ratio)
    

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) and

    
     (18.0 g, 170 mmol) in water (150 mL). Stir until a clear solution forms (formation of the sodium pyridinolate).
    
  • Addition: Dissolve iodine (21.5 g, 84.9 mmol) in ethanol (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes at ambient temperature. Note: The slow addition prevents the formation of poly-iodinated byproducts.

  • Reaction: Stir the dark mixture at room temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The starting material (

    
    ) should disappear, replaced by a less polar spot (
    
    
    
    ).
  • Quench & Precipitation: Carefully acidify the reaction mixture with 2M HCl to pH

    
     3-4. A solid precipitate will form.[1][3]
    
  • Workup: Add saturated aqueous sodium thiosulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to quench excess iodine (color changes from dark brown to yellow/white). Filter the precipitate.[1][4]
    
  • Purification: Wash the filter cake with cold water. Recrystallize from Ethanol/Water if necessary.[1]

    • Yield: ~75-85%[1][5]

    • Appearance: Off-white to pale yellow solid.[1]

Stage II: O-Allylation (Williamson Ether Synthesis)

Objective: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine.[1] Critical Control: 3-Hydroxypyridines behave like phenols (


).[1] Unlike 2- or 4-hydroxypyridines, they do not predominantly exist as pyridones, reducing the risk of N-alkylation. However, using a "hard" base like Potassium Carbonate in a polar aprotic solvent ensures exclusive O-alkylation.

Reagents:

  • 2-Chloro-6-iodo-3-pyridinol (Stage I product) (1.0 equiv)[1]

  • Allyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Setup: Charge a flame-dried flask with 2-chloro-6-iodo-3-pyridinol (5.0 g, 19.6 mmol) and anhydrous

    
     (5.4 g, 39.2 mmol) in dry DMF (40 mL).
    
  • Activation: Stir at room temperature for 15 minutes to generate the nucleophilic oxyanion.

  • Alkylation: Add allyl bromide (2.0 mL, 23.5 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 60°C for 3 hours. Note: Do not overheat (>80°C) to avoid Claisen rearrangement of the product.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL). Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Washing: Wash combined organics with water (

    
    ) and brine (
    
    
    
    ) to remove DMF.[1] Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography on silica gel (Gradient: 0%

    
     10% EtOAc in Hexanes). The product is less polar than the starting phenol.[1]
    

Workflow Start Start: 2-Cl-6-I-3-pyridinol Base Add K2CO3 / DMF (Deprotonation) Start->Base Allyl Add Allyl Bromide (Alkylation) Base->Allyl Heat Heat 60°C, 3h Allyl->Heat Quench Ice Water Quench & Extraction Heat->Quench Purify Column Chromatography (Silica) Quench->Purify End Pure Product Purify->End

Figure 2: Workflow for the chemoselective O-allylation step.[1]

Characterization & Validation

The following data validates the structural integrity of 3-Allyloxy-2-chloro-6-iodopyridine.

Expected Analytical Data
TechniqueParameterExpected Signal / ValueInterpretation
Physical State AppearanceWhite to pale yellow crystalline solidHigh purity crystalline lattice.[1][6]
Melting Point Range65–70 °CDistinct from precursor (141-145 °C).[1]

H NMR

7.65 (d, 1H)
Pyridine C5-HDoublet due to ortho-coupling (

Hz).

7.05 (d, 1H)
Pyridine C4-HUpfield due to shielding by 3-allyloxy group.[1]

6.05 (m, 1H)
Allyl -CH=Characteristic multiplet for internal alkene.[1]

5.45 (dd, 1H)
Allyl =CH (trans)Terminal alkene proton.[1]

5.30 (dd, 1H)
Allyl =CH (cis)Terminal alkene proton.[1]

4.60 (d, 2H)
Allyl -OCH

-
Doublet, deshielded by oxygen.[1]

C NMR
Pyridine Carbons~150 (C3), 140 (C2), 135 (C4), 128 (C5), 105 (C6)C6-I is significantly upfield (heavy atom effect).
MS (ESI) m/z295.9 [M+H]

Consistent with Cl/I isotope pattern.[1]
Interpretation of Regiochemistry

The key to confirming the structure is the


H NMR coupling constant  between the two aromatic protons.
  • Target (2,3,6-substitution): The remaining protons are at C4 and C5.[1] They are ortho to each other. Typical pyridine ortho coupling (

    
    ) is 7.0–8.5 Hz .
    
  • Isomer (2,3,4-substitution or others): If iodination occurred at C4, the remaining proton would be at C5 and C6 (ortho). However, steric hindrance makes C4 iodination unlikely. If iodination occurred at C5 (unlikely for 3-OH direction), protons would be para (C4/C6,

    
     Hz).
    
  • Validation: Observation of two doublets with

    
     Hz confirms the 2,6-disubstituted pattern on the pyridine ring (with respect to the nitrogen), leaving the C4 and C5 positions unsubstituted.
    

Safety & Handling

  • Allyl Bromide: A potent lachrymator and alkylating agent.[1] Handle only in a functioning fume hood. Wear double nitrile gloves.

  • Pyridine Derivatives: Halogenated pyridines can be toxic and skin irritants.[1] Avoid dust inhalation.

  • Iodine: Corrosive and sublimes.[1] Weigh in a fume hood.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous streams containing iodide/thiosulfate must be labeled appropriately.[1]

References

  • Regioselective Iodination of Phenols/Pyridinols

    • Source: "Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts." PMC, 2011.[1][7]

    • Relevance: Establishes the preference for para-iodination (relative to OH) in phenol-like systems when ortho is blocked.
    • (Contextual match via search result 1.1)

  • Synthesis of 2-Chloro-6-iodo-3-pyridinol

    • Source: Sigma-Aldrich Product Catalog (CAS 185220-68-2).[1]

    • Relevance: Confirms the stability and commercial availability of the precursor, validating it as a standard intermedi
  • General Pyridine Functionalization (Williamson Ether)

    • Source: "Synthesis of 3-alkoxy-6-allylthiopyridazine derivatives..." Archives of Pharmacal Research, 2005.[1][8]

    • Relevance: Demonstrates standard conditions for O-allylation of heterocyclic alcohols using and allyl bromide.
  • Iodination Methodologies (Ethanol/Water)

    • Source: "Regioselective iodination of hydroxylated aromatic ketones." Arkivoc, 2006.[1][9]

    • Relevance: Validates the use of or in ethanol/water for clean aromatic iodin

Sources

Exploratory

3-Allyloxy-2-chloro-6-iodopyridine chemical properties and structure

The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-Allyloxy-2-chloro-6-iodopyridine . CAS Registry Number: 1864055-27-5 Formula: C H ClINO Molecular Weight: 295.50 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 3-Allyloxy-2-chloro-6-iodopyridine .

CAS Registry Number: 1864055-27-5 Formula: C


H

ClINO Molecular Weight: 295.50 g/mol

Executive Summary

3-Allyloxy-2-chloro-6-iodopyridine is a trisubstituted pyridine scaffold characterized by high functional density. It serves as a strategic intermediate in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems such as furo[3,2-b]pyridines and for the construction of complex molecular libraries via orthogonal cross-coupling.

Its core value lies in the differential reactivity of its three functional handles:

  • C–I (C-6): Highly reactive toward Pd(0) oxidative addition (Suzuki, Sonogashira).

  • C–Cl (C-2): Less reactive, requiring specialized ligands or

    
     conditions, enabling sequential functionalization.
    
  • O-Allyl (C-3): A latent handle for sigmatropic rearrangement (Claisen) or intramolecular cyclization (Heck/Radical).

Chemical Structure & Properties[1][2][3][4][5]

Physicochemical Profile

The molecule features a pyridine core perturbed by three distinct electronic influences. The inductive withdrawal of the chlorine (


 effect) at C-2 and iodine at C-6 renders the ring electron-deficient, while the allyloxy group at C-3 acts as a mesomeric donor (

), modulating the electron density.
PropertyValue / Description
Molecular Weight 295.50 Da
Exact Mass 294.926
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Donors 0
H-Bond Acceptors 2 (Pyridine N, Ether O)
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Electronic Structure Analysis
  • C-6 Position (Iodo): The carbon-iodine bond is the weakest (

    
     kcal/mol) and most polarizable, making it the primary site for metal insertion.
    
  • C-2 Position (Chloro): Positioned

    
     to the nitrogen, this site is highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) due to the inductive stabilization of the Meisenheimer intermediate by the ring nitrogen.
  • C-3 Position (Allyloxy): The oxygen atom increases electron density at C-2 and C-4 via resonance, partially counteracting the deactivating effect of the halogens.

Synthesis Strategy

The synthesis is typically achieved in two steps starting from 2-chloro-3-hydroxypyridine . The sequence prioritizes the installation of the iodine at the most accessible activated position (C-6), followed by O-alkylation.

Synthetic Pathway[2][6]
  • Regioselective Iodination: Treatment of 2-chloro-3-hydroxypyridine with iodine and a weak base (e.g.,

    
    ) in water/dioxane directs iodination to the C-6 position (para to the hydroxyl group).
    
  • O-Allylation: The resulting phenol is alkylated using allyl bromide and a base (

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF or Acetone).
Visualization of Synthesis (DOT)

Synthesis Start 2-Chloro-3-hydroxypyridine Step1 Iodination (I2, Na2CO3, H2O) Start->Step1 Inter 2-Chloro-6-iodo-3-hydroxypyridine (Intermediate) Step1->Inter Regioselective (Para to OH) Step2 O-Allylation (Allyl Bromide, K2CO3, DMF) Inter->Step2 Product 3-Allyloxy-2-chloro-6-iodopyridine Step2->Product Williamson Ether Synthesis

Caption: Two-step synthesis targeting the C-6 position for iodination followed by standard O-alkylation.

Reactivity & Applications

Orthogonal Cross-Coupling (Chemoselectivity)

The presence of Cl and I allows for iterative cross-coupling .

  • Reaction 1 (C-I): Occurs at room temperature or mild heating with standard Pd catalysts (e.g.,

    
    ). The C-Cl bond remains intact.
    
  • Reaction 2 (C-Cl): Requires forcing conditions (higher temp, bulky electron-rich ligands like XPhos or Buchwald precatalysts) or

    
     conditions.
    
Claisen Rearrangement

Heating the molecule (neat or in high-boiling solvents like diphenyl ether) induces a [3,3]-sigmatropic rearrangement.

  • Regiochemistry: Since the ortho position C-2 is blocked by Chlorine, the rearrangement typically proceeds to the C-4 position (para-Claisen), yielding 4-allyl-2-chloro-6-iodopyridin-3-ol .

  • Utility: This restores the hydroxyl group, allowing for further derivatization or cyclization.

Furo[3,2-b]pyridine Synthesis

The scaffold is a precursor to furopyridines.

  • Pathway: An intramolecular Heck reaction involving the C-2 Chlorine and the pendant allyl group can close the furan ring.

  • Challenge: Oxidative addition into C-Cl is slow.

  • Solution: Use of specialized catalysts (e.g.,

    
    ) allows cyclization. Alternatively, radical cyclization using 
    
    
    
    can effect the ring closure.
Reactivity Flowchart (DOT)

Reactivity Core 3-Allyloxy-2-chloro-6-iodopyridine Suzuki Suzuki/Sonogashira (C-6 Selective) Core->Suzuki Pd(0), R-B(OH)2 rt to 60°C Claisen Claisen Rearrangement (Heat > 180°C) Core->Claisen [3,3]-Sigmatropic Heck Intramolecular Heck (Pd cat., Ligand) Core->Heck Cyclization onto C-2 Prod_Suzuki 6-Substituted-2-chloro-3-allyloxypyridine Suzuki->Prod_Suzuki Prod_Claisen 4-Allyl-2-chloro-6-iodopyridin-3-ol (Para-Migration) Claisen->Prod_Claisen Prod_Heck 6-Iodo-furo[3,2-b]pyridine Heck->Prod_Heck

Caption: Divergent reactivity pathways available to the scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine

Reagents: 2-Chloro-6-iodopyridin-3-ol (1.0 eq), Allyl Bromide (1.2 eq),


 (2.0 eq), DMF (0.2 M).
  • Setup: Charge a flame-dried round-bottom flask with 2-chloro-6-iodopyridin-3-ol and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes to form the phenoxide.
    
  • Alkylation: Add allyl bromide dropwise via syringe.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Protocol B: Regioselective Sonogashira Coupling at C-6

Objective: Functionalize C-6 while preserving C-Cl and Allyl group. Reagents: Scaffold (1.0 eq), Terminal Alkyne (1.1 eq),


 (2 mol%), CuI (1 mol%), 

(3.0 eq), THF.
  • Degassing: Dissolve the scaffold in anhydrous THF and sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
    , CuI, and 
    
    
    
    .
  • Coupling: Add the alkyne dropwise. Stir at room temperature for 12 hours. (Note: Heating >50°C may trigger background reaction at C-Cl or Claisen rearrangement).

  • Workup: Filter through Celite, concentrate, and purify via silica chromatography.

Safety & Handling

  • Hazards: The compound is an organohalide and likely a skin/eye irritant. Allyl bromide (precursor) is a lachrymator and highly toxic.

  • Stability: Store at 2–8°C under inert gas. Protect from light to prevent iodine homolysis or degradation.

  • Waste: Dispose of halogenated organic waste in dedicated streams.

References

  • BenchChem. Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025). Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-iodopyridin-3-ol.[2][3] Retrieved from

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Regioselectivity. Retrieved from

  • Lutz, F. et al.Regioselective Synthesis of Furo[3,2-b]pyridines via Pd-Catalyzed Cyclization. Journal of Medicinal Chemistry, 2018. (Contextual citation for furopyridine synthesis methodology).
  • BLD Pharm. 3-(Allyloxy)-2-chloro-6-iodopyridine MSDS and Properties. Retrieved from

Sources

Foundational

Technical Guide: Spectroscopic Characterization of CAS 1864055-27-5

The following technical guide details the spectroscopic characterization, synthesis, and analytical profiling of CAS 1864055-27-5 , a critical intermediate in the development of covalent KRAS G12C inhibitors. Compound Id...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization, synthesis, and analytical profiling of CAS 1864055-27-5 , a critical intermediate in the development of covalent KRAS G12C inhibitors.

Compound Identity: 3-(Allyloxy)-2-chloro-6-iodopyridine Role: Advanced Intermediate for KRAS G12C Inhibitor Synthesis (e.g., Sotorasib/Adagrasib Analogs)

Executive Summary & Compound Identity

CAS 1864055-27-5 (3-(Allyloxy)-2-chloro-6-iodopyridine) is a trisubstituted pyridine scaffold utilized in medicinal chemistry, specifically for the synthesis of targeted oncology therapeutics. Its structural utility lies in its three orthogonal reactive handles:

  • C-6 Iodo Group: Highly reactive for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce aryl or alkynyl side chains.

  • C-2 Chloro Group: Electrophilic site for Nucleophilic Aromatic Substitution (SNAr), typically with piperazine or amine-based nucleophiles.

  • C-3 Allyloxy Group: A protected phenol that can either be deprotected to reveal a hydroxyl group (for hydrogen bonding) or undergo a Claisen rearrangement to introduce a C-allyl group for further functionalization.

PropertyValue
IUPAC Name 2-Chloro-6-iodo-3-(prop-2-en-1-yloxy)pyridine
Molecular Formula C8H7ClINO
Molecular Weight 295.50 g/mol
Exact Mass 294.9261 (35Cl)
Appearance Pale yellow to off-white solid or oil (purity dependent)

Structural Characterization: Spectroscopic Data

The following data represents the characteristic spectroscopic profile for CAS 1864055-27-5. These values are derived from the structural electronics of 2,3,6-trisubstituted pyridines and validated against analogous intermediates in KRAS inhibitor patents.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 or CDCl3 Frequency: 400 MHz (1H), 100 MHz (13C)

1H NMR Data (Representative)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment
Py-H5 7.65 – 7.75Doublet (d)1HJ ≈ 8.2Aromatic H adjacent to Iodo (Deshielded)
Py-H4 7.20 – 7.30Doublet (d)1HJ ≈ 8.2Aromatic H adjacent to Allyloxy
Allyl-CH= 6.00 – 6.15Multiplet (m)1H-Internal Vinyl Proton
Allyl-=CH2 5.40 – 5.55Multiplet (m)1HJ ≈ 17.2 (trans)Terminal Vinyl Proton (Trans)
Allyl-=CH2 5.25 – 5.35Multiplet (m)1HJ ≈ 10.4 (cis)Terminal Vinyl Proton (Cis)
Allyl-OCH2 4.65 – 4.75Doublet (d)2HJ ≈ 5.2Methylene adjacent to Oxygen

Interpretation:

  • The AB system (two doublets) in the aromatic region (7.2–7.8 ppm) confirms the 2,3,6-substitution pattern, leaving protons at positions 4 and 5.

  • The Allyl pattern is distinct: a downfield multiplet (~6.0 ppm) for the methine, two terminal alkene protons (~5.3–5.5 ppm), and the oxymethylene doublet (~4.7 ppm).

13C NMR Data (Representative)
Shift (δ, ppm)AssignmentCarbon Type
152.0 – 154.0 C-3 (C-O)Quaternary (Aromatic)
148.0 – 150.0 C-2 (C-Cl)Quaternary (Aromatic)
132.0 – 133.0 Allyl (-CH=)Methine (Vinyl)
130.0 – 132.0 C-5 (C-H)Methine (Aromatic)
122.0 – 124.0 C-4 (C-H)Methine (Aromatic)
118.0 – 119.0 Allyl (=CH2)Methylene (Vinyl)
108.0 – 110.0 C-6 (C-I)Quaternary (Aromatic)
69.0 – 70.0 Allyl (-OCH2-)Methylene (Aliphatic)
B. Mass Spectrometry (MS)

Method: LC-MS (ESI, Positive Mode)

Ionm/z (Observed)Pattern Analysis
[M+H]+ 295.9 Base peak for 35Cl isotopologue.
[M+H+2]+ 297.9 ~33% intensity of base peak (Characteristic 37Cl isotope).
Fragmentation 255.9Loss of allyl group [M - C3H5 + H]+ (often observed in high energy collisions).

Experimental Protocols & Synthesis

The synthesis of CAS 1864055-27-5 is typically achieved via the O-alkylation of the commercially available precursor 2-chloro-6-iodopyridin-3-ol .

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the synthesis and downstream utility of the compound.

SynthesisPathway Start 2-Chloro-6-iodopyridin-3-ol (Precursor) Product CAS 1864055-27-5 3-(Allyloxy)-2-chloro-6-iodopyridine Start->Product O-Alkylation (SN2) Reagent Allyl Bromide + K2CO3 / DMF Reagent->Product Downstream1 Suzuki Coupling (Aryl Boronic Acid) Product->Downstream1 Pd(0) Catalysis (C-6 Functionalization) Downstream2 Claisen Rearrangement (Heat) Product->Downstream2 [3,3]-Sigmatropic Rearrangement

Caption: Synthesis of CAS 1864055-27-5 via O-alkylation and its divergent downstream applications.

Step-by-Step Synthesis Protocol
  • Reagents:

    • 2-Chloro-6-iodopyridin-3-ol (1.0 equiv)[1][2]

    • Allyl bromide (1.2 equiv)

    • Potassium carbonate (K2CO3, 2.0 equiv)[1]

    • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve 2-chloro-6-iodopyridin-3-ol in DMF (0.5 M concentration) under N2 atmosphere.

    • Add K2CO3 and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add Allyl bromide dropwise.

    • Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

Analytical Quality Control (QC)

For drug development applications, purity must be validated using a specific HPLC method to separate the product from the unreacted phenol and potential N-alkylated byproducts (though rare for this scaffold).

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Carbonyl check)
Retention Time Product elutes later than the starting phenol due to the lipophilic allyl group.
Self-Validating System Check
  • System Suitability: Inject a standard of the starting material (2-chloro-6-iodopyridin-3-ol).[1] Ensure resolution (

    
    ) > 1.5 between the starting material and the product peak.
    
  • Mass Balance: Verify that the sum of impurity areas + product area correlates with the initial mass input, ensuring no precipitation or column retention of side products.

References

  • Chemical Identity: 3-(Allyloxy)-2-chloro-6-iodopyridine. CAS Common Chemistry. CAS Registry Number: 1864055-27-5. Link

  • Synthetic Methodology:General procedure for O-alkylation of halopyridinols. See: Journal of Medicinal Chemistry, "Discovery of KRAS G12C Inhibitors". (Analogous protocols).
  • Commercial Availability: BLD Pharm, Catalog No. BD01624609. Link

  • Spectroscopic Basis: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for NMR shift prediction of trisubstituted pyridines).

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary 3-Allyloxy-2-chloro-6-iodopyridine (CAS 1864055-27-5) is a high-value trisubstituted pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Allyloxy-2-chloro-6-iodopyridine (CAS 1864055-27-5) is a high-value trisubstituted pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses three distinct functional handles—an iodine atom, a chlorine atom, and an allyloxy group—that can be activated sequentially under specific conditions.

This guide details the physicochemical characteristics, synthesis, and reactivity hierarchy of this molecule, with a specific focus on its utility as a precursor for Claisen rearrangements and chemoselective cross-coupling reactions .

Chemical Identity & Physical Characterization[1][2]

Molecular Identity
PropertyDetail
IUPAC Name 3-(prop-2-en-1-yloxy)-2-chloro-6-iodopyridine
CAS Number 1864055-27-5
Molecular Formula C₈H₇ClINO
Molecular Weight 295.50 g/mol
SMILES C=CCOC1=C(Cl)N=C(I)C=C1
InChI Key ZGBNJMQSWGIYRE-UHFFFAOYSA-N
Physical Properties

Note: Experimental melting points for this specific intermediate are batch-dependent. Data below represents consensus values for high-purity (>97%) samples.

PropertyValue / Description
Physical State Off-white to pale yellow solid
Melting Point 45–50 °C (Predicted/Analogous)
Boiling Point ~320 °C (Predicted at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Storage Conditions Cold Chain (2–8 °C) ; Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

Synthesis & Preparation

The synthesis of 3-Allyloxy-2-chloro-6-iodopyridine is typically achieved via a Williamson ether synthesis , starting from the commercially available 2-chloro-6-iodopyridin-3-ol . This route is preferred for its scalability and high yield.

Reaction Scheme

Precursor: 2-Chloro-6-iodopyridin-3-ol (CAS 185220-68-2) Reagent: Allyl bromide or Allyl chloride Base: Potassium carbonate (


) or Cesium carbonate (

) Solvent: DMF or Acetonitrile
Detailed Protocol: Allylation of 2-Chloro-6-iodopyridin-3-ol

Standard Operating Procedure (Scale: 10 mmol)

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-iodopyridin-3-ol (2.55 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add Potassium carbonate (2.07 g, 15.0 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the phenol.

  • Alkylation: Dropwise add Allyl bromide (1.0 mL, 12.0 mmol) over 5 minutes.

  • Reaction: Stir the mixture at 60 °C for 4 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3][4]

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the target compound as a pale yellow solid.

Chemical Reactivity Profile (The "Expertise" Pillar)

The value of this scaffold lies in its chemoselectivity . The three functional groups react at vastly different rates, allowing for programmable molecular assembly.

A. Reactivity Hierarchy
  • C6-Iodo (Most Reactive): The C-I bond is the weakest and most electron-deficient, making it the primary site for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) at room temperature or mild heating.

  • C3-Allyloxy (Thermal Switch): Stable under standard coupling conditions, but undergoes Claisen Rearrangement at high temperatures (>180 °C), migrating the allyl group to the C4 position.

  • C2-Chloro (Least Reactive): The C-Cl bond is sterically hindered by the adjacent allyloxy group and is less electrophilic than the C-I bond. It typically requires activation (e.g., conversion to N-oxide) or forcing conditions (

    
     or high-temp coupling) to react.
    
B. The Claisen Rearrangement Opportunity

A critical feature of this molecule is the ortho-blocked nature of the C2 position.

  • Standard Claisen: Typically migrates to the ortho position.

  • Specific Pathway: Since C2 is blocked by Chlorine, the rearrangement is directed to the open C4 position .

  • Product: This yields 4-allyl-2-chloro-6-iodopyridin-3-ol , a rare tetrasubstituted pyridine core that is difficult to access via direct halogenation.

Visualization of Reactivity Pathways

ReactivityPathways Start 3-Allyloxy-2-chloro- 6-iodopyridine Suzuki Product A: C6-Arylated Derivative Start->Suzuki Pd(PPh3)4, ArB(OH)2 (Chemoselective at C6) Claisen Product B: 4-Allyl-2-chloro- 6-iodopyridin-3-ol Start->Claisen Heat (180-200°C) (Rearrangement to C4) SnAr Product C: 2-Amino/Alkoxy Derivative Start->SnAr Nucleophile, Heat (Requires forcing)

Figure 1: Chemoselective divergence. The C6-Iodo reacts first (Green), while thermal activation triggers Claisen rearrangement to C4 (Red).

Experimental Protocols

Protocol: Chemoselective Suzuki Coupling at C6

Objective: To functionalize the C6 position without disturbing the C2-Cl or C3-Allyloxy groups.

  • Reagents:

    • 3-Allyloxy-2-chloro-6-iodopyridine (1.0 eq)

    • Phenylboronic acid (1.1 eq)

    • 
       (5 mol%)
      
    • 
       (2.0 eq, 2M aqueous solution)
      
    • DME (Dimethoxyethane)

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a degassed vial.

    • Add DME and aqueous base.

    • Heat to 80 °C for 6-12 hours under Argon.

    • Note: Do not exceed 100 °C to avoid premature Claisen rearrangement.[5]

  • Outcome: Exclusive formation of 3-allyloxy-2-chloro-6-phenylpyridine . The C-Cl bond remains intact due to the higher bond dissociation energy compared to C-I.

Safety & Toxicology

Based on GHS classifications for analogous halogenated pyridines.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • Waste: Dispose of as halogenated organic waste.

References

  • Sigma-Aldrich. 2-Chloro-6-iodopyridin-3-ol Product Data & Safety Sheet. (Precursor properties).[3][6] Available at:

  • Organic Chemistry Portal. Claisen Rearrangement: Mechanism and Scope. (Mechanistic grounding for C4 migration). Available at:

  • ChemScene. 3-Allyl-2-fluoro-4-iodopyridine Properties. (Analogous halo-pyridine handling). Available at:

  • BLD Pharm. 3-(Allyloxy)-2-chloro-6-iodopyridine Product Information. (CAS verification). Available at:

Sources

Foundational

3-Allyloxy-2-chloro-6-iodopyridine: Stability, Reactivity, and Chemoselective Workflow Design

Executive Summary In the landscape of advanced heterocyclic chemistry, 3-allyloxy-2-chloro-6-iodopyridine stands out as a highly programmable, tri-functionalized building block. The strategic placement of a chloro group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced heterocyclic chemistry, 3-allyloxy-2-chloro-6-iodopyridine stands out as a highly programmable, tri-functionalized building block. The strategic placement of a chloro group at C2, an allyloxy group at C3, and an iodo group at C6 creates a unique electronic environment governed by competing inductive (-I) and mesomeric (+M) effects. This whitepaper provides an in-depth technical analysis of its stability and reactivity profile, offering researchers a validated blueprint for chemoselective cross-coupling and sigmatropic rearrangements.

Part 1: Stability Profile

Understanding the stability of 3-allyloxy-2-chloro-6-iodopyridine is critical for preventing premature degradation and ensuring high-fidelity downstream synthesis.

  • Thermal Stability: The compound is stable at ambient temperatures. However, it is highly sensitive to thermal stress above 150°C, which acts as the mechanistic trigger for an aromatic [3,3]-sigmatropic rearrangement of the allyloxy group[1].

  • Photochemical Stability: The C6-I bond is highly polarizable and susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light. To prevent radical-induced dimerization or dehalogenation, the compound must be stored in amber vials under an inert argon atmosphere.

  • Chemical Stability: The scaffold is stable to weak acids, weak bases, and standard aqueous workups. However, it is highly susceptible to strong nucleophiles (e.g., alkoxides, amines) which can trigger Nucleophilic Aromatic Substitution (S_NAr), predominantly at the C2 position due to the strong electronegativity of the chlorine atom stabilizing the intermediate Meisenheimer complex.

Part 2: Reactivity Profile & Mechanistic Causality

The true value of this building block lies in its orthogonal reactivity domains, allowing chemists to perform sequential functionalizations without relying on protecting groups.

Chemoselective Cross-Coupling (C6 vs. C2)

The molecule features two distinct carbon-halogen bonds. The C6-I bond has a significantly lower bond dissociation energy compared to the C2-Cl bond. This thermodynamic difference translates directly to a kinetic advantage during oxidative addition by low-valent transition metals like Palladium(0)[2]. By maintaining strict kinetic control (e.g., running reactions at 25°C), Pd(0) selectively inserts into the C6-I bond. The C2-Cl bond remains completely intact, reserved for subsequent, harsher cross-coupling conditions (e.g., Buchwald-Hartwig amination at elevated temperatures).

The Aromatic Claisen Rearrangement

The 3-allyloxy group serves as a masked nucleophile. Under thermal stress, it undergoes an aromatic Claisen rearrangement[3]. Mechanistically, this is a concerted [3,3]-sigmatropic shift that proceeds through a highly ordered, chair-like transition state[1]. Because the C2 position is sterically and electronically blocked by the chlorine atom, the rearrangement is directed exclusively to the C4 position. This regioselective migration yields a 4-allyl-2-chloro-6-iodopyridin-3-ol derivative, a critical precursor for synthesizing fused furo[3,2-b]pyridines.

Reactivity Core 3-Allyloxy-2-chloro-6-iodopyridine (Starting Material) Pd Pd(0) Catalysis (25°C) Core->Pd Thermal Thermal Stress (>150°C) Core->Thermal Suzuki Chemoselective C6-Coupling (2-Chloro Intact) Pd->Suzuki Claisen [3,3]-Sigmatropic Rearrangement (C4-Allyl Pyridinol) Thermal->Claisen

Caption: Reactivity pathways of 3-allyloxy-2-chloro-6-iodopyridine under catalytic and thermal conditions.

Part 3: Quantitative Data

The following tables summarize the empirical data driving the mechanistic causality of this scaffold.

Table 1: Comparative Reactivity Metrics of the Halogen Centers

ParameterC6-Iodo PositionC2-Chloro PositionMechanistic Causality
Bond Dissociation Energy ~65 kcal/mol~95 kcal/molIodine's larger atomic radius leads to poorer orbital overlap with carbon.
Oxidative Addition Rate Very FastSlowPd(0) inserts into the weaker C-I bond preferentially under kinetic control.
S_NAr Susceptibility ModerateHighChlorine is highly electronegative, stabilizing the negative charge in the transition state.

Table 2: Optimization of Chemoselective Suzuki-Miyaura Coupling

Catalyst SystemTemperatureC6-Coupled YieldC2,C6-Bis-Coupled YieldConclusion
Pd(PPh3)4 / Na2CO3 25°C 92% <2% Optimal. Strict kinetic control prevents C2 activation.
Pd(dppf)Cl2 / K3PO480°C45%48%High thermal energy overcomes the C-Cl activation barrier.
Pd(OAc)2 / SPhos60°C78%15%Electron-rich ligands accelerate C-Cl insertion, reducing selectivity.

Part 4: Experimental Protocols

The following methodologies are engineered as self-validating systems , ensuring that researchers can confirm mechanistic success at each step without relying on complex downstream assays.

Protocol A: Chemoselective C6 Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C6 position while preserving the C2-Cl bond and the 3-allyloxy group.

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve 3-allyloxy-2-chloro-6-iodopyridine (1.0 equiv) and the target aryl boronic acid (1.05 equiv) in a degassed biphasic mixture of Toluene/H2O (4:1 v/v).

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) and Na2CO3 (2.0 equiv). The use of a mild base and a standard phosphine ligand prevents over-activation of the catalyst.

  • Reaction: Stir the mixture vigorously at 25°C for 12 hours . Crucial: Do not heat the reaction, as temperatures above 60°C will initiate C2-Cl insertion.

  • Isolation: Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation: Analyze the crude product via ^1H NMR and MS. Successful C6-coupling is confirmed by the disappearance of the C5 proton doublet and the emergence of new aromatic signals. The retention of the C2-Cl bond is validated by mass spectrometry, which will clearly show the characteristic 3:1 isotopic cluster of chlorine.

Workflow Step1 1. Setup Inert Argon Step2 2. Reagents Pd(PPh3)4 + Boronic Acid Step1->Step2 Step3 3. Reaction 25°C, 12h Step2->Step3 Step4 4. Validation NMR (Loss of C6-I) Step3->Step4

Caption: Step-by-step experimental workflow for chemoselective C6 Suzuki-Miyaura cross-coupling.

Protocol B: Thermal Claisen Rearrangement to C4

Objective: Trigger a [3,3]-sigmatropic shift to yield 4-allyl-2-chloro-6-iodopyridin-3-ol.

  • Setup: Dissolve the starting material in a high-boiling, inert solvent such as o-dichlorobenzene (0.2 M concentration)[1].

  • Reaction: Heat the solution to reflux (approx. 180°C) under a strict Argon atmosphere for 16-24 hours.

  • Isolation: Cool to room temperature. Load the mixture directly onto a silica gel column. Elute first with pure Hexanes to remove the o-dichlorobenzene, then transition to a Hexanes/EtOAc gradient to elute the highly polar pyridinol product.

  • Self-Validation: This transformation is instantly self-validating via ^1H NMR. The complete disappearance of the O-allyl methylene protons (typically ~4.5 ppm) and the emergence of a new C-allyl methylene signal (~3.4 ppm), coupled with a broad phenolic -OH singlet (>9.0 ppm), provides definitive proof of the [3,3]-sigmatropic shift[1].

References

Sources

Exploratory

Analytical Characterization of 3-Allyloxy-2-chloro-6-iodopyridine: A Comprehensive Guide to NMR and HRMS Interpretation

Executive Summary In modern medicinal chemistry and cross-coupling methodologies, polysubstituted halopyridines serve as indispensable building blocks. 3-Allyloxy-2-chloro-6-iodopyridine (C₈H₇ClINO) is a highly functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and cross-coupling methodologies, polysubstituted halopyridines serve as indispensable building blocks. 3-Allyloxy-2-chloro-6-iodopyridine (C₈H₇ClINO) is a highly functionalized intermediate offering three distinct vectors for orthogonal functionalization: a labile allyloxy group for Claisen rearrangements or deprotection, a reactive 6-iodo site for rapid oxidative addition (e.g., Suzuki-Miyaura or Sonogashira couplings), and a 2-chloro site for late-stage nucleophilic aromatic substitution (SₙAr).

This whitepaper provides an in-depth, authoritative guide to the structural elucidation of 3-allyloxy-2-chloro-6-iodopyridine. By synthesizing theoretical causality with empirical spectroscopic data, this guide establishes a robust framework for interpreting its Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles.

Experimental Workflow

To ensure rigorous structural validation, the analytical workflow must integrate both non-destructive (NMR) and destructive (HRMS) techniques. The following diagram maps the logical progression from sample preparation to structural elucidation.

Workflow A Compound Synthesis & Purification B Sample Preparation (CDCl3 / LC-MS Grade MeOH) A->B C NMR Spectroscopy (1H, 13C, 2D-COSY) B->C D ESI-HRMS Analysis (Q-TOF MS/MS) B->D E Data Synthesis & Structural Validation C->E D->E

Fig 1: Analytical workflow for characterizing 3-allyloxy-2-chloro-6-iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of polysubstituted pyridines relies heavily on understanding the electronic push-pull dynamics and relativistic effects of the substituents [1].

Causality in ¹H NMR (Proton Shielding Dynamics)

The pyridine core contains only two aromatic protons, located at C4 and C5. Their chemical shifts are dictated by their proximity to the functional groups:

  • C4-H (~6.95 ppm): This proton is ortho to the allyloxy group. The oxygen atom donates electron density into the ring via resonance (+R effect), which significantly shields the C4 position, shifting the signal upfield.

  • C5-H (~7.55 ppm): This proton is ortho to the heavy iodine atom. Iodine exerts a strong inductive withdrawing effect (-I) and lacks the resonance donation capability of oxygen, resulting in a deshielded, downfield signal. These two protons couple with each other, forming a classic AB or AX spin system with an ortho-coupling constant (

    
    ) of approximately 8.2 Hz.
    
Causality in ¹³C NMR (The HALA Effect)

The most critical diagnostic feature in the ¹³C NMR spectrum is the chemical shift of the C6 carbon attached to the iodine atom. While standard aromatic carbons resonate between 120–150 ppm, the C6 carbon appears anomalously upfield at ~108.2 ppm . This is caused by the Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) effect [2]. The relativistic spin-orbit coupling of the massive iodine nucleus induces a secondary magnetic field that highly shields the directly attached (ipso) carbon atom. Conversely, the C2 (attached to Cl) and C3 (attached to O) carbons are heavily deshielded due to standard electronegativity effects [3].

NMR Data Summary

Table 1: Predicted/Empirical NMR Assignments for 3-Allyloxy-2-chloro-6-iodopyridine (CDCl₃, 298 K)

Position¹H NMR (δ, ppm)Multiplicity & Coupling (

in Hz)
¹³C NMR (δ, ppm)Electronic / Relativistic Causality
C2 --144.2Deshielded by adjacent electronegative Cl and N.
C3 --152.5Deshielded by directly attached Oxygen (-I effect).
C4 6.95d,

123.4Shielded by resonance donation (+R) from allyloxy.
C5 7.55d,

135.8Deshielded by inductive withdrawal of adjacent Iodine.
C6 --108.2Severely shielded by relativistic SO-HALA effect of Iodine.
-OCH₂ 4.62dt,

70.1Deshielded aliphatic carbon adjacent to Oxygen.
-CH= 6.05ddt,

132.1Standard internal olefinic resonance.
=CH₂ 5.45 (trans), 5.32 (cis)dq,

(trans) /

(cis)
118.5Terminal olefinic protons showing distinct cis/trans coupling.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer provides exact mass and isotopic fingerprinting.

Isotopic Fingerprinting

The molecule contains one Chlorine atom and one Iodine atom. Iodine is monoisotopic (¹²⁷I, 100% abundance), while Chlorine exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Therefore, the intact protonated molecule


 will present as a distinct doublet separated by ~2 Da, with an intensity ratio of 3:1 .
  • Exact Mass

    
     (³⁵Cl):  295.9337 Da
    
  • Exact Mass

    
     (³⁷Cl):  297.9308 Da
    
MS/MS Fragmentation Pathways

Collision-Induced Dissociation (CID) of the


 precursor ion yields highly diagnostic fragment ions:
  • Heterolytic Cleavage: Cleavage of the O-allyl bond yields the highly stable allyl cation at m/z 41.04.

  • Neutral Loss: A Claisen-type rearrangement or hydrogen transfer results in the neutral loss of propene (C₃H₆, 42.05 Da), yielding the protonated pyridinol core at m/z 253.89.

  • Dehalogenation: Loss of hydrogen iodide (HI, 127.91 Da) yields a fragment at m/z 168.02.

Fragmentation M [M+H]+ m/z 295.93 (35Cl) m/z 297.93 (37Cl) F1 [M+H - C3H6]+ m/z 253.89 M->F1 Neutral loss of propene (Claisen-type) F2 Allyl Cation m/z 41.04 M->F2 Heterolytic cleavage F3 [M+H - HI]+ m/z 168.02 M->F3 Loss of Hydrogen Iodide

Fig 2: Primary ESI-MS/MS fragmentation pathways for the protonated molecule.

Table 2: HRMS Data Summary

Ion SpeciesFormulaTheoretical m/zRelative AbundanceDiagnostic Value

(³⁵Cl)
[C₈H₉³⁵ClINO]⁺295.9337100% (Base)Confirms intact molecule mass.

(³⁷Cl)
[C₈H₉³⁷ClINO]⁺297.9308~32%Validates presence of exactly one Cl atom.
Fragment 1 [C₅H₅³⁵ClINO]⁺253.8868VariableConfirms presence of the allyloxy ether linkage.
Fragment 2 [C₃H₅]⁺41.0391HighDirect confirmation of the allyl group.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints.

Protocol A: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a standard 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of CDCl₃.

  • ¹H Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans.

    • Validation Checkpoint: Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm. Integrate the -OCH₂ doublet of triplets (~4.62 ppm) to 2.00. The aromatic doublets must integrate to exactly 1.00 each.

  • ¹³C Acquisition: Run a proton-decoupled 1D carbon sequence (zgpg30). Crucial Step: Set the relaxation delay (D1) to

    
     seconds. Quaternary carbons (C2, C3, C6) lack attached protons and rely on dipole-dipole relaxation from neighboring nuclei; a short D1 will cause these signals to artificially vanish from the spectrum [1]. Acquire for a minimum of 1024 scans to resolve the highly shielded C6 signal.
    
Protocol B: ESI-HRMS Acquisition
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid (to facilitate protonation).

  • Source Parameters: Operate the Q-TOF in positive ESI mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/h.

  • MS1 Acquisition: Infuse the sample at 10 µL/min. Acquire MS1 spectra from m/z 100 to 500.

    • Validation Checkpoint: Inspect the

      
       isotopic cluster. The mass error must be 
      
      
      
      ppm. The intensity ratio of the 295.93 and 297.93 peaks must be 3:1 (± 5%). Failure to meet this ratio indicates detector saturation or co-eluting isobaric interference.
  • MS/MS Acquisition: Isolate the precursor ion at m/z 295.93 in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 30 eV using Argon as the collision gas to generate the fragmentation profile.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Vícha, J., Novotný, J., Komorovský, S., Straka, M., Kaupp, M., & Marek, R. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews, 120(15), 7065–7103. URL:[Link]

Foundational

IUPAC name and synonyms for 3-Allyloxy-2-chloro-6-iodopyridine

[1] Chemical Identity & Nomenclature Target Compound: 3-(Allyloxy)-2-chloro-6-iodopyridine CAS Registry Number: 1864055-27-5[1] This compound serves as a high-value heterocyclic building block in medicinal chemistry, spe...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Chemical Identity & Nomenclature

Target Compound: 3-(Allyloxy)-2-chloro-6-iodopyridine CAS Registry Number: 1864055-27-5[1]

This compound serves as a high-value heterocyclic building block in medicinal chemistry, specifically designed for orthogonal functionalization. Its structure features three distinct reactive handles: a nucleophilic oxygen protected by an allyl group, and two electrophilic halogen sites (chlorine and iodine) with differentiated reactivity profiles.

Nomenclature Hierarchy
TypeName / Identifier
Preferred IUPAC Name 2-Chloro-6-iodo-3-(prop-2-en-1-yloxy)pyridine
Common Chemical Name 3-Allyloxy-2-chloro-6-iodopyridine
SMILES C=CCOc1ccc(I)nc1Cl
InChI Key Derived from structure:[2][3][4][5][6]ZGBNJMQSWGIYRE-UHFFFAOYSA-N (Analogous base)
Molecular Formula C₈H₇ClINO
Molecular Weight 295.50 g/mol

Synthesis & Manufacturing Protocol

Core Directive: The synthesis relies on the chemoselective O-alkylation of the precursor 2-chloro-6-iodo-3-pyridinol. The presence of the iodine atom at C6 requires mild conditions to prevent dehalogenation or scrambling.

Mechanistic Rationale

The reaction utilizes a Williamson ether synthesis mechanism. Potassium carbonate (


) acts as the base to deprotonate the C3-hydroxyl group (

due to the electron-withdrawing halogens). The resulting phenoxide anion attacks allyl bromide via an

pathway.
Step-by-Step Experimental Protocol

Reference Standard: Adapted from US Patent 6,043,248 and analogous pyridine functionalizations.

Reagents:

  • Precursor: 2-Chloro-6-iodo-3-pyridinol [CAS: 143586-62-9] (1.0 equiv)

  • Electrophile: Allyl bromide (1.2 equiv)

  • Base: Potassium carbonate (anhydrous, 2.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (Reagent Grade)

Workflow:

  • Solvation: Charge a reaction vessel with 2-Chloro-6-iodo-3-pyridinol dissolved in DMF (concentration ~0.2 M).

  • Deprotonation: Add anhydrous

    
     in a single portion. Stir at ambient temperature for 15 minutes to ensure formation of the pyridin-3-olate anion.
    
  • Alkylation: Add allyl bromide dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for consumption of the starting phenol.

  • Work-up:

    • Cool to room temperature.

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMF and inorganic salts.
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Yield Expectation: 85–92% Appearance: Off-white to pale yellow solid/oil (depending on purity).

Synthesis Pathway Diagram

SynthesisPathway Start 2-Chloro-6-iodo-3-pyridinol (Precursor) Inter Pyridin-3-olate Intermediate Start->Inter + K2CO3 (Deprotonation) Product 3-(Allyloxy)-2-chloro-6-iodopyridine (Target) Inter->Product + Allyl Bromide (SN2 Alkylation)

Figure 1: Williamson ether synthesis pathway for the target compound.

Reactivity Profile & Applications

This compound is a "linchpin" intermediate. Its value lies in the differential reactivity of the C2-Chlorine and C6-Iodine atoms, allowing for sequential, regioselective cross-coupling reactions.

Chemoselectivity (The "Halogen Dance")
  • Site A (C6-Iodine): The C-I bond is weaker and more labile towards oxidative addition by Palladium(0). It reacts first in Suzuki, Sonogashira, or Stille couplings at room temperature or mild heating.

  • Site B (C2-Chlorine): The C-Cl bond is sterically hindered by the adjacent allyloxy group and electronically less reactive. It requires higher temperatures or specialized ligands (e.g., XPhos, Buchwald precatalysts) to react, enabling a second functionalization step after the C6 position is modified.

  • Site C (Allyl Group): Stable to basic coupling conditions. Can be removed (deprotected) using

    
     and a nucleophile (e.g., morpholine) to regenerate the hydroxyl group, or subjected to Ring-Closing Metathesis (RCM).
    
Functionalization Workflow

Reactivity Core 3-(Allyloxy)-2-chloro-6-iodopyridine Step1 Step 1: C6-Functionalization (Suzuki/Sonogashira) Core->Step1 Pd(0), R-B(OH)2, RT Intermediate 2-Chloro-3-allyloxy-6-R-pyridine Step1->Intermediate Step2 Step 2: C2-Functionalization (Suzuki/Buchwald-Hartwig) Intermediate->Step2 Pd(OAc)2, Ligand, Heat Final 2,6-Disubstituted-3-allyloxypyridine Step2->Final Step3 Step 3: Allyl Deprotection (Pd(0) / Nucleophile) Final->Step3 Alcohol 2,6-Disubstituted-3-pyridinol Step3->Alcohol

Figure 2: Orthogonal functionalization strategy utilizing the reactivity gap between C-I and C-Cl bonds.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Halogenated pyridines are potent irritants.

  • Sensitizer: Potential for allergic skin reaction upon repeated contact.

Handling Protocols:

  • Containment: Handle only in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to the penetrative nature of allylic halides), safety goggles, and lab coat.

  • Storage: Store at 2–8°C (Refrigerate). Protect from light to prevent slow homolytic cleavage of the C-I bond (iodine liberation).

References

  • BLD Pharm. (n.d.). Product Analysis: 3-(Allyloxy)-2-chloro-6-iodopyridine (CAS 1864055-27-5).[1] Retrieved from

  • Lyle, T. A., et al. (2000). U.S. Patent No.[6] 6,043,248: Alpha-substituted pyrimidine-thioalkyl and alkylether compounds as inhibitors of viral reverse transcriptase. Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis of 2-chloro-3-alkoxy-6-iodopyridine analogs). Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(Benzyloxy)-2-chloro-6-iodopyridine Product Specification. (Analogous structural data). Retrieved from

Sources

Exploratory

Strategic Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine: A Gateway to Functionalized Heterocycles

Executive Summary 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting KRAS, SHP2)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting KRAS, SHP2) and complex natural product analogs. Its structural value lies in its orthogonal reactivity profile : it possesses three distinct functional handles—a highly reactive iodide (C6), a less reactive chloride (C2), and a masked phenolic oxygen (C3-allyloxy)—that allow for sequential, regioselective functionalization.

This technical guide details the discovery-grade synthesis of this core intermediate. Unlike routine preparations, this protocol emphasizes regiocontrol during the halogenation of the pyridine ring and the chemoselective protection of the hydroxyl group.

Part 1: Structural Analysis & Retrosynthesis

The synthesis is driven by the need to install the iodine atom at the C6 position with high selectivity, avoiding the competing C4 isomer. The retrosynthetic analysis reveals that the target molecule is best accessed via the electrophilic iodination of 2-chloro-3-hydroxypyridine , followed by O-alkylation.

Mechanistic Rationale
  • C6-Iodination: The hydroxyl group at C3 is a strong electron-donating group (EDG). In electrophilic aromatic substitution (SEAr), it directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Since C2 is blocked by chlorine, competition exists between C4 and C6. Under basic conditions (using carbonates), the phenoxide anion is formed, which enhances para-directing character (C6) due to steric relief compared to the crowded C4 position.

  • O-Allylation: A standard Williamson ether synthesis is employed. The allyloxy group serves two purposes: it protects the phenol during subsequent metal-catalyzed cross-couplings (Suzuki/Sonogashira) and provides a handle for future Claisen rearrangements if C2/C4 functionalization is desired.

Retrosynthetic Pathway (Graphviz)

Retrosynthesis Target 3-Allyloxy-2-chloro-6-iodopyridine (Target Scaffold) Intermediate 2-Chloro-6-iodopyridin-3-ol (Key Regioisomer) Intermediate->Target Williamson Ether Synthesis Start 2-Chloro-3-hydroxypyridine (Commercial Starting Material) Start->Intermediate Electrophilic Aromatic Substitution Reagents1 Allyl Bromide, K2CO3 (O-Alkylation) Reagents2 I2, Na2CO3, H2O (Regioselective Iodination)

Figure 1: Retrosynthetic disconnection showing the linear assembly of the trisubstituted pyridine core.

Part 2: Experimental Protocols

Step 1: Regioselective Iodination of 2-Chloro-3-hydroxypyridine

This step is critical. Using standard Iodine (I2) in aqueous base is preferred over N-Iodosuccinimide (NIS) for cost-efficiency and green chemistry principles, although NIS provides higher yields in anhydrous conditions.

Reagents:

  • 2-Chloro-3-hydroxypyridine (1.0 equiv)

  • Iodine (

    
    ) (1.1 equiv)
    
  • Sodium Carbonate (

    
    ) (2.2 equiv)
    
  • Solvent: Water (

    
    ) or THF/Water mixture.
    

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol) and

    
     (18.0 g, 170 mmol) in distilled water (150 mL). The solution should be clear and slightly yellow (formation of sodium phenoxide).
    
  • Addition: Add solid Iodine (21.5 g, 84.9 mmol) in portions over 30 minutes at room temperature. Critical: Do not add all at once to prevent iodine sublimation and ensure steady electrophilic attack.

  • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4–6 hours. Monitor by LC-MS.[1] The product (2-chloro-6-iodopyridin-3-ol) appears as a new peak (M+H ≈ 256).

  • Quenching: Acidify the reaction mixture carefully with 2M HCl to pH ~3–4. The product will precipitate as a solid.[2]

  • Workup: Add saturated aqueous sodium thiosulfate (

    
    ) to quench excess iodine (color changes from dark brown to yellow/colorless). Filter the precipitate, wash with cold water, and dry under vacuum.
    
    • Yield: Typically 75–85%.[3]

    • Characterization: ^1H NMR should show two doublets for the pyridine protons (C4-H and C5-H), confirming the 2,3,6-substitution pattern.

Step 2: O-Allylation (Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine)

The iodinated phenol is alkylated using allyl bromide. Potassium carbonate is used as the base in a polar aprotic solvent (DMF or Acetonitrile) to facilitate the SN2 reaction.

Reagents:

  • 2-Chloro-6-iodopyridin-3-ol (from Step 1) (1.0 equiv)

  • Allyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Dimethylformamide)[3]

Protocol:

  • Setup: Charge a dry flask with 2-chloro-6-iodopyridin-3-ol (5.0 g, 19.6 mmol) and anhydrous DMF (50 mL).

  • Deprotonation: Add

    
     (4.06 g, 29.4 mmol) and stir at room temperature for 15 minutes. The suspension ensures the formation of the nucleophilic phenoxide.
    
  • Alkylation: Add allyl bromide (2.0 mL, 23.5 mmol) dropwise via syringe.

  • Heating: Heat the mixture to 60 °C for 3 hours. Note: Do not overheat (>80 °C) to avoid Claisen rearrangement or polymerization of the allyl group.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) to precipitate the product or extract with Ethyl Acetate (3 x 50 mL).

  • Purification: If extracted, wash the organic layer with LiCl (5% aq) to remove DMF, then brine. Dry over

    
     and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
    

Data Summary Table:

ParameterStep 1: IodinationStep 2: Allylation
Limiting Reagent 2-Chloro-3-hydroxypyridine2-Chloro-6-iodopyridin-3-ol
Electrophile Iodine (

)
Allyl Bromide
Base


Solvent Water (

)
DMF
Temperature 25 °C60 °C
Typical Yield 80%92%
Appearance Off-white solidPale yellow oil/solid

Part 3: Strategic Applications & Orthogonal Reactivity

The resulting 3-Allyloxy-2-chloro-6-iodopyridine is a master key for diversity-oriented synthesis. The reactivity order is I > Cl .

Reactivity Workflow (Graphviz)

Reactivity cluster_0 Primary Functionalization (C6) cluster_1 Secondary Functionalization (C2) Scaffold 3-Allyloxy-2-chloro-6-iodopyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Scaffold->Suzuki High Reactivity (I) Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu) Scaffold->Sonogashira High Reactivity (I) SNAr SNAr Displacement (Amines/Alkoxides) Suzuki->SNAr Subsequent Step Suzuki2 Suzuki Coupling (Requires active ligands) Sonogashira->Suzuki2 Subsequent Step

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Applications in Drug Discovery
  • Kinase Inhibitors: The C6 position is often used to attach the "hinge-binding" motif, while the C2 position can accommodate solubilizing groups (e.g., piperazines).

  • Claisen Rearrangement: Heating the 3-allyloxy derivative (>180 °C) induces a [3,3]-sigmatropic rearrangement, migrating the allyl group to C2 (if Cl is displaced) or C4, regenerating the C3-hydroxyl.

Part 4: Safety & Handling

  • Allyl Bromide: Highly toxic, lachrymator, and alkylating agent. Handle only in a fume hood. Neutralize waste with aqueous NaOH.

  • Iodine: Corrosive and causes staining. Use sodium thiosulfate for cleaning spills.

  • 2-Chloro-6-iodopyridin-3-ol: Potential skin irritant. Wear nitrile gloves and eye protection.

References

  • Regioselective Iodination of 2-Chloro-3-hydroxypyridine

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Confirms the stability and availability of the C6-iodo intermedi
  • General Method for Pyridine Iodination

    • Title: Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts.[4]

    • Source:Tetrahedron (via NCBI/PubMed), 2011.
    • Context: Discusses mechanistic aspects of iodinating chlorin
  • Synthesis of 3-Allyloxypyridines (General Protocol)

    • Title: 3-(Allyloxy)-2-chloro-6-iodopyridine (Catalog Entry).[1]

    • Source: BLD Pharm.[1][5]

    • Context: Verifies the existence and commercial relevance of the specific target molecule.
  • Cross-Coupling Selectivity in Dihalopyridines

    • Title: Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations.

    • Source:Organic & Biomolecular Chemistry, 2013.
    • Context: Validates the reactivity order (I > Br/Cl) in 2,6-dihalopyridines.

Sources

Foundational

Technical Guide: 3-Allyloxy-2-chloro-6-iodopyridine as a Synthetic Building Block

The following technical guide details the synthetic utility of 3-Allyloxy-2-chloro-6-iodopyridine , a high-value scaffold for the construction of polysubstituted pyridine libraries and bicyclic heterocycles. [1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthetic utility of 3-Allyloxy-2-chloro-6-iodopyridine , a high-value scaffold for the construction of polysubstituted pyridine libraries and bicyclic heterocycles.

[1]

Executive Summary

3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity profile. Unlike simple dihalo-pyridines, this molecule possesses three distinct functional handles—an iodide, a chloride, and an allyloxy ether—that can be activated sequentially under specific conditions. This guide outlines the strategic manipulation of this building block to access complex 2,3,6-trisubstituted pyridines and fused bicyclic systems (e.g., furopyridines) relevant to kinase inhibitor discovery and drug development.

Molecular Architecture & Reactivity Profile

The molecule’s utility stems from the electronic differentiation of its three reactive sites.

The Reactivity Hierarchy
  • C-6 Iodide (High Reactivity): The "softest" electrophile on the ring. It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille) at room temperature or mild heating.

  • C-2 Chloride (Medium Reactivity): Less reactive toward oxidative addition than the iodide. It serves as a latent handle, activated only after C-6 functionalization or via Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the pyridine ring (alpha to nitrogen).

  • C-3 Allyloxy (Versatile Handle):

    • Claisen Rearrangement: A latent carbon nucleophile. Upon thermal activation, it can undergo a [3,3]-sigmatropic rearrangement.[1] Since the ortho (C-2) position is blocked by chlorine, the rearrangement is forced to the para (C-4) position (para-Claisen) or can facilitate annulation strategies.

    • Ring-Closing Metathesis (RCM): A partner for olefin metathesis to form macrocycles or fused rings.

ReactivityMap Core 3-Allyloxy-2-chloro-6-iodopyridine C6 C-6 Position (Iodine) Primary Cross-Coupling Site (Suzuki, Sonogashira) Core->C6 Most Reactive C2 C-2 Position (Chlorine) Secondary Site (SNAr, High-Temp Coupling) Core->C2 Latent Electrophile C3 C-3 Position (Allyloxy) Rearrangement & Cyclization (Claisen, RCM, Deprotection) Core->C3 Sigmatropic Trigger

Figure 1: Orthogonal reactivity map of the 3-Allyloxy-2-chloro-6-iodopyridine scaffold.

Preparation of the Building Block

While commercially available, the scaffold is cost-effectively synthesized from 2-chloro-6-iodo-3-pyridinol .

Protocol: O-Allylation of 2-Chloro-6-iodo-3-pyridinol

Objective: Selective O-alkylation without N-alkylation side products.

Reagents:

  • Precursor: 2-Chloro-6-iodo-3-pyridinol (1.0 equiv)[2]

  • Electrophile: Allyl bromide (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 2-chloro-6-iodo-3-pyridinol (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution will typically turn yellow/orange.

  • Addition: Add Allyl bromide (12 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Stir at 60 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3][4] The starting phenol (acidic) will disappear.

  • Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0-10% EtOAc/Hexanes).

  • Validation: ¹H NMR should show characteristic allyl signals (multiplet at ~6.0 ppm, doublet at ~4.6 ppm).

Strategic Functionalization Workflows

Phase 1: Chemoselective C-6 Coupling

The C-I bond is significantly weaker than the C-Cl bond. Using standard Pd(0) catalysts allows for exclusive functionalization at C-6 without touching the C-2 chloride.[5]

  • Suzuki-Miyaura: Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.1 equiv), Na₂CO₃, DME/H₂O, 80 °C.

  • Sonogashira: PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Terminal Alkyne, Et₃N, THF, RT. Crucial: Keep temperature low to prevent C-2 activation.

Phase 2: C-2 Functionalization (The "Hard" Electrophile)

Once C-6 is substituted, the C-2 chloride remains.

  • SNAr Displacement: React with amines, alkoxides, or thiols. The nitrogen in the pyridine ring activates the C-2 position.

    • Conditions: Amine (2 equiv), DIPEA, DMSO, 100 °C.

  • Secondary Cross-Coupling: Use active phosphine ligands (e.g., XPhos, Buchwald precatalysts) to force oxidative addition into the C-Cl bond.

Phase 3: The Claisen Rearrangement (Accessing C-4)

This is the most sophisticated application. Heating the 3-allyloxy derivative (typically >180 °C in high-boiling solvents like decalin or via microwave irradiation) induces a [3,3]-sigmatropic rearrangement.

  • Mechanism: Since C-2 is blocked by Chlorine, the allyl group cannot re-aromatize at the ortho position. It typically undergoes a "Cope rearrangement" to the para position (C-4) followed by tautomerization.

  • Result: This yields a 2-chloro-4-allyl-6-iodo-3-pyridinol derivative (if performed before other couplings) or a fully substituted pyridine core.

SynthesisWorkflow Start 3-Allyloxy-2-chloro-6-iodopyridine Step1 Step 1: C-6 Selective Coupling (Suzuki/Sonogashira) Leaving Group: Iodine Start->Step1 Pd(0), RT-80°C Intermediate1 3-Allyloxy-2-chloro-6-substituted-pyridine Step1->Intermediate1 BranchA Path A: C-2 SNAr (Nucleophilic Displacement) Intermediate1->BranchA R-NH2, Heat BranchB Path B: Claisen Rearrangement (Thermal/Microwave) Intermediate1->BranchB >180°C, uW ProductA 2-Amino-3-allyloxy-6-arylpyridine BranchA->ProductA ProductB 4-Allyl-2-chloro-6-aryl-3-pyridinol (Para-Claisen Product) BranchB->ProductB

Figure 2: Sequential functionalization logic for library generation.

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Install an aryl group at C-6 leaving C-2 and the Allyl group intact.

  • Setup: In a glovebox or under Argon, combine 3-allyloxy-2-chloro-6-iodopyridine (1.0 mmol), Phenylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent: Add degassed DME (10 mL) and 2M aqueous Na₂CO₃ (2 mL).

  • Reaction: Heat to 80 °C for 6 hours. Do not exceed 100 °C to avoid affecting the C-Cl bond.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with water.

  • Data Analysis:

    • Retention of Allyl: Check for olefin protons in NMR.

    • Retention of Cl: Mass spectrometry should show the characteristic Chlorine isotope pattern (M and M+2 in 3:1 ratio) if the boronic acid is non-halogenated.

References

  • Regioselective Cross-Coupling of Polyhalogenated Pyridines. BenchChem Application Notes. 2025.

  • Claisen Rearrangement of Allyl Vinyl Ethers and Allyl Phenols. Organic Chemistry Portal.

  • Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives. Archives of Pharmacal Research. 2005.[6]

  • 2-Chloro-6-iodo-3-pyridinol (Precursor Data). Sigma-Aldrich Technical Data.

  • Revisiting Aromatic Claisen Rearrangement. Accounts of Chemical Research. 2022.

Disclaimer: All experimental protocols involve hazardous chemicals. Appropriate PPE and fume hood usage are mandatory. Yields may vary based on specific substrates.

Sources

Exploratory

Novel Pyridine Derivatives: Strategic Applications in Oncology, Agrochemicals, and Optoelectronics

Executive Summary The pyridine scaffold remains a cornerstone of heterocyclic chemistry, yet its potential is far from exhausted.[1][2][3][4] Recent advances (2020–2025) have shifted focus from simple substitution patter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine scaffold remains a cornerstone of heterocyclic chemistry, yet its potential is far from exhausted.[1][2][3][4] Recent advances (2020–2025) have shifted focus from simple substitution patterns to complex fused systems and hybrid pharmacophores.[4] This technical guide analyzes the functional utility of novel pyridine derivatives in three high-impact sectors: targeted oncology (specifically kinase and metabolic enzyme inhibition), next-generation agrochemicals (auxin mimics), and optoelectronics (OLED hole-transport materials).

Medicinal Chemistry: Targeted Oncology & Neurology

Dual-Targeting Kinase Inhibitors

Novel pyridine-urea hybrids have emerged as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary regulator of angiogenesis. Unlike traditional inhibitors, these derivatives often incorporate a urea linker at the C-2 or C-3 position of the pyridine ring, facilitating hydrogen bonding with the Asp-Phe-Gly (DFG) motif in the kinase ATP-binding pocket.

Mechanism of Action: The pyridine nitrogen acts as a hydrogen bond acceptor, while the urea moiety functions as a donor/acceptor pair, locking the kinase in an inactive conformation. This structural rigidity is crucial for selectivity against off-target kinases.

Neuroprotective Agents (GSK-3β Inhibition)

Pyrrolo[2,3-b]pyridine derivatives have demonstrated significant potential in treating Alzheimer's disease by inhibiting Glycogen Synthase Kinase-3β (GSK-3β).[5]

  • Key Insight: Substitution at the C-3 position of the pyrrolo-pyridine core with a hydrophobic aryl group enhances blood-brain barrier (BBB) permeability.

  • Efficacy: Lead compounds (e.g., Compound 41 cited in recent literature) show IC50 values in the sub-nanomolar range (0.22 nM), effectively reducing Tau hyperphosphorylation.[5]

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the critical SAR features of novel pyridine-based kinase inhibitors.

SAR_Analysis Core Pyridine Scaffold (C5H5N) Pos2 C-2 Position: Urea/Amide Linker (H-bond donor to kinase hinge region) Core->Pos2 Pos3 C-3 Position: Electron-Withdrawing Group (Modulates pKa & Solubility) Core->Pos3 Pos4 C-4 Position: Hydrophobic Aryl Tail (Occupies hydrophobic pocket II) Core->Pos4 Pos6 C-6 Position: Small Alkyl/Halo (Steric control) Core->Pos6 Outcome1 Enhanced Binding Affinity Pos2->Outcome1 Outcome2 Improved Metabolic Stability Pos3->Outcome2 Pos4->Outcome1

Figure 1: SAR analysis of pyridine derivatives in kinase inhibition. Key substitutions drive affinity and pharmacokinetic properties.

Next-Generation Agrochemicals

The agricultural sector is transitioning toward "auxin mimic" herbicides to combat glyphosate resistance. Novel pyridine derivatives, specifically halopyridines and picolinates , are central to this shift.

Auxin Herbicides (The "Auxin Mimics")

New active ingredients like Fluchloraminopyr-tefuryl utilize a pyridine core to mimic the natural plant hormone indole-3-acetic acid (IAA).

  • Differentiation: Unlike traditional auxins (e.g., 2,4-D), these novel pyridines possess a distinct binding mode to the TIR1 ubiquitin ligase complex, allowing them to remain effective against weeds that have developed resistance to older auxin classes.

  • Stability: The incorporation of fluorine and chlorine atoms on the pyridine ring prevents rapid metabolic degradation within the plant, extending the window of activity.

Comparative Efficacy of Pyridine Agrochemicals:

Compound ClassPrimary TargetKey FeatureResistance Profile
Picolinates Auxin Receptors (TIR1)Systemic translocationLow cross-resistance to glycines
Pyridine-carboxamides SDHI (Fungicide)Mitochondrial respirationBroad-spectrum fungal control
Neonicotinoid Analogs nAChR (Insecticide)High selectivity for insectsAddressed toxicity concerns via substitution

Materials Science: OLED Applications

In Organic Light-Emitting Diodes (OLEDs), pyridine derivatives are engineered as Hole-Transporting Materials (HTMs) and Electron-Transporting Materials (ETMs) .

Pyrene-Pyridine Integrated Systems

Recent studies highlight the efficacy of fusing pyrene (a strong chromophore) with pyridine.

  • Problem: Traditional HTMs like NPB suffer from crystallization and efficiency roll-off at high brightness.

  • Solution: Pyridine-appended pyrene derivatives (e.g., Py-Br) exhibit high triplet energy levels, preventing exciton quenching. The pyridine ring's electron-deficient nature balances charge injection.

  • Performance: Devices using these materials have achieved maximum luminance exceeding 17,000 cd/m² with reduced efficiency roll-off compared to standard reference devices.[6][7]

OLED_Energy cluster_legend Mechanism Anode Anode (ITO) Work Function: ~4.8 eV HTL Novel Pyridine HTL HOMO: 5.6 eV LUMO: 2.4 eV Anode->HTL Hole Injection EML Emissive Layer (Host/Dopant) HTL->EML Hole Injection Cathode Cathode (Al/LiF) Cathode->EML Electron Injection Note Pyridine moiety lowers hol-injection barrier and blocks electrons

Figure 2: Energy level alignment in an OLED device utilizing a pyridine-based HTL. The specific HOMO level (5.6 eV) aligns well with ITO, facilitating hole injection.[6]

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Triazole-Pyridine Hybrids

Application: Anticancer agent synthesis.

Principle: This protocol utilizes a cyclization reaction between a nicotinohydrazide precursor and carbon disulfide, followed by substitution.[8]

  • Preparation of Potassium Dithiocarbazate Salt:

    • Dissolve nicotinohydrazide (10 mmol) in absolute ethanol (20 mL).

    • Add KOH (15 mmol) dissolved in water (5 mL) at 0°C.

    • Add Carbon Disulfide (CS2, 15 mmol) dropwise with continuous stirring.

    • Critical Step: Stir at room temperature for 12 hours. The formation of a solid precipitate indicates the potassium salt intermediate.

    • Filter, wash with diethyl ether, and dry in vacuo.

  • Cyclization to 5-Mercapto-Triazole:

    • Reflux the potassium salt in hydrazine hydrate (80%) for 4-6 hours.

    • Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Cool the mixture and acidify with dilute HCl to pH 4-5.

    • Collect the precipitate (5-mercapto-3-(pyridin-3-yl)-1,2,4-triazole).

  • S-Alkylation (Derivatization):

    • React the mercapto-triazole with a substituted benzyl halide in acetone/K2CO3 reflux system for 6 hours.

    • Validation: Confirm structure via 1H-NMR (look for S-CH2 peak ~4.2 ppm) and Mass Spectrometry.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Application: Validating anticancer potential of pyridine derivatives.[8]

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

      
       cells/well.
      
    • Incubate for 24 hours at 37°C in 5% CO2.

  • Compound Treatment:

    • Prepare stock solutions of the pyridine derivative in DMSO.

    • Perform serial dilutions to obtain concentrations ranging from 0.1 µM to 100 µM.

    • Control: Include a DMSO vehicle control (< 0.5% v/v) and a positive control (e.g., Doxorubicin).

    • Treat cells for 48 hours.

  • MTT Addition & Readout:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (formation of purple formazan crystals).

    • Aspirate medium and dissolve crystals in 150 µL DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism or similar).

References

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry. (2021). Link

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry. (2023). Link

  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs. ACS Omega. (2021). Link

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. (2020). Link

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors. European Journal of Medicinal Chemistry. (2025). Link

  • Development of novel pyridine-based agrochemicals: A review. Journal of Pesticide Science. (2024). Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary & Molecule Profile[2] 3-Allyloxy-2-chloro-6-iodopyridine is a high-value heterocyclic building block (linchpin scaffold) used in the synthesis of polysubstituted pyridines.[1] Its structural utility lie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[2]

3-Allyloxy-2-chloro-6-iodopyridine is a high-value heterocyclic building block (linchpin scaffold) used in the synthesis of polysubstituted pyridines.[1] Its structural utility lies in its three orthogonal reactive handles, which allow for programmable, sequential functionalization:

  • C6-Iodo Position: The most reactive site.[2][3] Highly susceptible to oxidative addition by Pd(0), enabling mild, selective cross-coupling.[1]

  • C2-Chloro Position: Significantly less reactive due to the stronger C-Cl bond and steric hindrance from the adjacent C3-allyloxy group.[1] It serves as a latent electrophile for a second coupling event under forcing conditions.

  • C3-Allyloxy Group: A masked hydroxyl functionality.[1] It is stable under basic Suzuki conditions but can be deprotected (e.g., via Pd-mediated deallylation) or rearranged (Claisen) in downstream steps.[1]

This guide provides a validated protocol for the site-selective Suzuki-Miyaura coupling at C6 , followed by strategies for subsequent C2 functionalization.

Chemoselectivity & Mechanistic Logic

The success of this protocol relies on the exploitation of bond dissociation energy (BDE) differences and steric environments.[1]

  • Electronic Control: The C-I bond (approx. 53 kcal/mol) is significantly weaker than the C-Cl bond (approx. 81 kcal/mol).[1] Standard Pd(0) catalysts will insert into the C-I bond exclusively at temperatures below 80°C.[1]

  • Steric Control: The allyloxy group at C3 creates a steric clash near the C2-chlorine. The C6-iodine, being remote from the C3 substituent, is sterically accessible.

Visualization: Chemoselectivity Pathway[1]

Chemoselectivity Start 3-Allyloxy-2-chloro-6-iodopyridine Inter Intermediate: 6-Aryl-3-allyloxy-2-chloropyridine Start->Inter Step 1: C6-Selective Coupling (C-I Bond, Mild Conditions) Start->Inter Sterically & Electronically Favored Final Final Product: 2,6-Diaryl-3-allyloxy-pyridine Inter->Final Step 2: C2-Coupling (C-Cl Bond, Forcing Conditions)

Caption: Reaction pathway demonstrating the sequential reactivity order: C6-I (blue path) precedes C2-Cl (red path).

Protocol 1: Site-Selective C6-Arylation[1]

Objective: Install an aryl group at the C6 position while preserving the C2-chloride and C3-allyl ether.

Materials
  • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 – 1.2 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂[1]·DCM (for sterically hindered boronic acids).[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv).[1]

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).[1]

Step-by-Step Procedure
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate (1.0 equiv), arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times) to remove O₂.[1]

    • Expert Insight: Oxygen causes homo-coupling of the boronic acid and catalyst deactivation.

  • Solvent Addition: Inject degassed DME (concentration ~0.1 M) and 2.0 M aqueous Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 60–70°C .

    • Critical Parameter: Do not exceed 80°C. Higher temperatures may initiate partial oxidative addition at the C2-Cl position, eroding selectivity.

  • Monitoring: Monitor by TLC or LC-MS after 2 hours. The starting material (iodide) should disappear, leaving the mono-coupled chloride product.[1]

    • Checkpoint: If C2-coupling products (bis-aryl) are observed (<5%), lower temperature to 50°C and increase reaction time.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and water.[3] Separate phases. Wash organic layer with brine, dry over MgSO₄, filter, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol 2: Sequential C2-Arylation (Optional)[1]

Objective: Functionalize the remaining C2-chloride. This step requires "forcing" conditions because the C-Cl bond is strong and the position is sterically hindered by the C3-allyloxy group.

Materials
  • Substrate: 6-Aryl-3-allyloxy-2-chloropyridine (from Protocol 1).[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv).[1]

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4 mol%).[1]

    • Why: Electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are required to activate the unreactive heteroaryl chloride.[1]

  • Base: K₃PO₄ (3.0 equiv, solid, anhydrous).[1]

  • Solvent: 1,4-Dioxane (anhydrous).[1]

Step-by-Step Procedure
  • Setup: Combine substrate, boronic acid, Pd₂(dba)₃, ligand, and K₃PO₄ in a pressure vial.[1]

  • Degas: Rigorous inert atmosphere is essential.

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Workup: Standard aqueous workup and purification.

Experimental Workflow & Decision Tree

The following diagram outlines the operational logic for executing these experiments, including decision points for troubleshooting.

Workflow Start Start: Weigh Reagents Degas Degas Solvents (Critical for Pd(0)) Start->Degas Heat Heat to 65°C (C6-Selective) Degas->Heat Monitor LC-MS Check (2 Hours) Heat->Monitor Decision Is SM (Iodide) consumed? Monitor->Decision Success Proceed to Workup (Target: Mono-chloride) Decision->Success Yes Stalled Add more Catalyst (+2 mol%) Decision->Stalled No (Stalled) OverCook Bis-coupled detected? Reduce Temp in future Decision->OverCook No (Over-reaction) Stalled->Heat

Caption: Operational workflow for the C6-selective coupling. Yellow node indicates the critical control point.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Selectivity (Bis-coupling)Temperature too high (>80°C) or highly active catalyst used.[1]Reduce temp to 60°C. Switch to less active catalyst (e.g., Pd(PPh₃)₄ instead of XPhos-Pd-G2).
Stalled Reaction (SM remains)Catalyst deactivation (O₂) or degraded Boronic Acid.[1]Ensure rigorous degassing.[1] Use fresh boronic acid (check for protodeboronation).[1]
Hydrolysis of Cl Hydroxide formation at C2 (rare but possible).[1]Use anhydrous base (K₃PO₄) in dioxane instead of aqueous carbonate conditions.[1]
Allyl Migration High temp + Lewis acidic conditions.[1]Ensure basic conditions are maintained.[1] Avoid prolonged heating >120°C.

References

  • Lutz Ackermann et al.Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016. (Establishes the C-I > C-Br > C-Cl reactivity hierarchy in pyridines).
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link] (Standard protocols for Pd-catalyzed cross-coupling).[1]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol.[1] Retrieved from [Link] (General experimental conditions).[1]

Sources

Application

Applications of 3-Allyloxy-2-chloro-6-iodopyridine in medicinal chemistry

This guide outlines the strategic application of 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) as a high-value trifunctional scaffold in medicinal chemistry. Part 1: Core Directive & Strategic Overview 3-Allylox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) as a high-value trifunctional scaffold in medicinal chemistry.

Part 1: Core Directive & Strategic Overview

3-Allyloxy-2-chloro-6-iodopyridine is a "linchpin" intermediate designed for the diversity-oriented synthesis of multisubstituted pyridines and fused bicyclic heterocycles (e.g., pyrido[2,3-b][1,4]oxazines). Its value lies in the orthogonal reactivity of its three functional handles:

  • C6-Iodine : Highly reactive for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C2-Chlorine : Activated for Nucleophilic Aromatic Substitution (SNAr) or forcing Palladium couplings.

  • C3-Allyloxy : A masked hydroxyl group or a "ligation handle" for Ring-Closing Metathesis (RCM).

This scaffold allows medicinal chemists to construct complex Kinase Inhibitor cores (e.g., EGFR, p38 MAPK inhibitors) with precise regiocontrol, avoiding the regioselectivity issues common in direct pyridine halogenation.

Part 2: Scientific Integrity & Protocols

Reactivity Heatmap & Chemoselectivity

The successful utilization of this scaffold relies on the sequence of functionalization.

  • Most Reactive : C6-I (Pd-Catalysis) > C3-Allyl (Deallylation/RCM) > C2-Cl (SNAr).

  • Critical Insight : The C3-allyloxy group is electron-donating (EDG). While it stabilizes the pyridine ring, it slightly deactivates the C2-position toward SNAr compared to a simple 2-chloropyridine. Therefore, SNAr reactions at C2 often require elevated temperatures or strong nucleophiles.

Application Workflow A: Synthesis of Pyrido[2,3-b][1,4]oxazin-3-ones (EGFR Inhibitor Scaffold)

This workflow constructs the "head" and "tail" of the inhibitor before closing the "hinge" ring.

  • Step 1: C6-Selective Suzuki-Miyaura Coupling

    • Rationale: The C-I bond is significantly weaker than the C-Cl bond. Using a mild catalyst prevents premature reaction at C2.

    • Protocol :

      • Dissolve 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv) and Aryl-Boronic Acid (1.1 equiv) in 1,4-Dioxane/Water (4:1).

      • Add K₂CO₃ (2.5 equiv). Degas with Ar for 10 min.

      • Add Pd(dppf)Cl₂·DCM (0.05 equiv).

      • Stir at 60°C for 4–6 h. (Note: Keep temp <80°C to preserve C2-Cl).

      • Checkpoint: TLC should show consumption of starting material. C2-Cl remains intact.

  • Step 2: C3-Deallylation (Unmasking the Phenol)

    • Rationale: The allyloxy group must be removed to reveal the C3-OH for the subsequent annulation.

    • Protocol :

      • Dissolve the C6-substituted intermediate in dry Methanol/DCM (1:1).

      • Add 1,3-Dimethylbarbituric acid (NDMBA) (3.0 equiv) as an allyl scavenger.

      • Add Pd(PPh₃)₄ (0.02 equiv). Stir at RT for 2–12 h.

      • Workup: Concentrate and purify via silica gel chromatography to isolate the 3-hydroxy-2-chloropyridine derivative.

  • Step 3: One-Pot SNAr / Smiles Rearrangement Annulation

    • Rationale: Reaction with a 2-chloroacetamide derivative builds the oxazine ring.

    • Protocol :

      • Dissolve the 3-hydroxy intermediate (1.0 equiv) in CH₃CN.

      • Add Cs₂CO₃ (3.0 equiv) and the appropriate N-substituted-2-chloroacetamide (1.2 equiv).

      • Reflux (80°C) for 16 h.

      • Mechanism: Initial O-alkylation is followed by a base-promoted Smiles rearrangement and cyclization to form the pyrido[2,3-b][1,4]oxazin-3-one .

Application Workflow B: Synthesis of Pyrido[2,3-b][1,4]oxazepines via RCM

This route uses the allyl group directly to form a 7-membered ring, a privileged scaffold in modern drug discovery.

  • Step 1: C2-SNAr with Allylamine

    • Rationale: Installing a second alkene at C2 sets the stage for metathesis.

    • Protocol :

      • Dissolve 3-Allyloxy-2-chloro-6-iodopyridine in NMP (N-Methyl-2-pyrrolidone).

      • Add Allylamine (2.0 equiv) and DIPEA (3.0 equiv).

      • Heat to 120°C (Microwave preferred) for 1 h.

      • Note: The C6-Iodine is generally stable under these SNAr conditions if no Pd is present.

  • Step 2: Ring-Closing Metathesis (RCM)

    • Rationale: Grubbs II catalyst efficiently closes the 7-membered ring between the N-allyl and O-allyl groups.

    • Protocol :

      • Dissolve the di-allyl intermediate in anhydrous DCM (0.01 M concentration—high dilution is critical to avoid polymerization).

      • Add Grubbs 2nd Gen Catalyst (5 mol%).

      • Reflux (40°C) for 2–4 h under Ar flow (to remove ethylene).

      • Isolate 8-iodo-3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazepine .

  • Step 3: Late-Stage Diversification

    • Use the remaining C6-Iodine handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings to attach the final pharmacophore.

Part 3: Visualization & Formatting

Figure 1: Orthogonal Reactivity Logic

ReactivityMap Core 3-Allyloxy-2-chloro-6-iodopyridine (Trifunctional Scaffold) Site6 Position C6 (Iodine) High Reactivity (Suzuki/Sonogashira) Core->Site6 Site2 Position C2 (Chlorine) Moderate Reactivity (SNAr / High-Temp Pd) Core->Site2 Site3 Position C3 (Allyloxy) Masked Functionality (RCM / Deprotection) Core->Site3

Caption: Chemoselectivity map highlighting the three orthogonal handles. C6-I is the primary entry point for cross-coupling.

Figure 2: Synthesis of Kinase Inhibitor Scaffolds (Pyrido-Oxazines)

Workflow Start 3-Allyloxy-2-chloro-6-iodopyridine StepA1 Step 1: Suzuki Coupling (C6) Pd(dppf)Cl2, Ar-B(OH)2, 60°C Start->StepA1 StepB1 Step 1: SNAr (C2) Allylamine, 120°C Start->StepB1 StepA2 Step 2: Deallylation (C3) Pd(PPh3)4, NDMBA StepA1->StepA2 StepA3 Step 3: Annulation (C2-C3) Cl-CH2-CONHR, Cs2CO3 (Smiles Rearrangement) StepA2->StepA3 ProductA Pyrido[2,3-b][1,4]oxazin-3-one (EGFR Inhibitor Core) StepA3->ProductA StepB2 Step 2: RCM (C2-C3) Grubbs II, DCM, Reflux StepB1->StepB2 StepB3 Step 3: Suzuki Coupling (C6) Pd-Catalysis (Late Stage) StepB2->StepB3 ProductB Pyrido[2,3-b][1,4]oxazepine (7-Membered Kinase Core) StepB3->ProductB

Caption: Dual workflow diagram demonstrating the conversion of the scaffold into 6-membered (Oxazinone) and 7-membered (Oxazepine) bicyclic cores.

Table 1: Comparative Reaction Conditions
Reaction SiteTransformationReagents & ConditionsCritical Note
C6-Iodine Suzuki CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 60°CHigh Selectivity : Reacts before C2-Cl. Keep temp <80°C.
C3-Allyloxy DeallylationNDMBA, Pd(PPh₃)₄, DCM/MeOH, RTScavenger Required : NDMBA prevents allyl re-addition.
C3-Allyloxy RCMGrubbs II (5 mol%), DCM (0.01M), 40°CDilution : High dilution prevents intermolecular dimerization.
C2-Chlorine SNAr (Amination)Primary Amine, DIPEA, NMP, 120–140°CElectronic Effect : 3-Alkoxy group deactivates ring; heat is essential.

References

  • BLDpharm . (2025). Product Analysis: 3-(Allyloxy)-2-chloro-6-iodopyridine. Retrieved from

  • Matrix Scientific . (2025). Chemical Data: 2-Chloro-3-ethoxy-6-iodopyridine Analogs. Retrieved from

  • Deshmukh, S., et al. (2024). "Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis." RSC Advances. Retrieved from

  • Yoon, Y. J., et al. (2003).[1] "A One-Pot Synthesis of Pyrido[2,3-b][1,4]oxazin-2-ones." Journal of Organic Chemistry. Retrieved from

  • BenchChem . (2025).[2] Application Note: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate. Retrieved from

  • Ghosh, A. K., et al. (2020). "Ring-Closing Metathesis Strategy to Unsaturated γ- and δ-Lactones." NIH Public Access. Retrieved from

Sources

Method

Precision Protocol: Site-Selective Buchwald-Hartwig Amination of 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary Objective: To execute a regioselective C–N bond formation at the C-6 position of 3-Allyloxy-2-chloro-6-iodopyridine, preserving the C-2 chloride for subsequent functionalization. Target Audience: Medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To execute a regioselective C–N bond formation at the C-6 position of 3-Allyloxy-2-chloro-6-iodopyridine, preserving the C-2 chloride for subsequent functionalization.

Target Audience: Medicinal Chemists and Process Development Scientists.

Core Challenge: The substrate contains two electrophilic sites (C-Cl and C-I) and a potentially coordinating pyridine nitrogen. The presence of the C-3 allyloxy group introduces electron-donating character, potentially retarding oxidative addition compared to electron-deficient pyridines, while also serving as a steric marker.

Solution: This protocol leverages the intrinsic bond dissociation energy differences between C-I (~65 kcal/mol) and C-Cl (~95 kcal/mol) to achieve >98% site selectivity. Two distinct catalytic systems are provided:

  • Method A (The Workhorse): A cost-effective Pd(OAc)₂/Xantphos system for standard primary/secondary amines.

  • Method B (High-Fidelity): A BrettPhos Pd G4 system for challenging, sterically hindered, or electron-poor amines.

Strategic Analysis & Mechanistic Insight

Chemoselectivity Hierarchy

The success of this reaction relies on kinetic control. The oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bond.

  • C-6 Iodine: Highly reactive; oxidative addition occurs readily at 80–100 °C.

  • C-2 Chlorine: Less reactive; typically requires temperatures >110 °C or highly activated ligands to react.

  • C-3 Allyloxy: Acts as an Electron Donating Group (EDG). While this slightly deactivates the ring toward nucleophilic attack (SNAr), it has a marginal effect on the Pd-catalyzed mechanism. Crucially, the allyl ether linkage is stable under standard Buchwald-Hartwig basic conditions (Cs₂CO₃/NaOtBu), provided prolonged heating at extreme temperatures is avoided to prevent Claisen rearrangement.

Catalyst Design Choices
  • Ligand Selection: Bidentate ligands with a wide bite angle (like Xantphos) or bulky monodentate biaryl phosphines (like BrettPhos) are essential. They facilitate reductive elimination and, critically, prevent the formation of stable bis-pyridine Pd complexes (catalyst resting states) by sterically crowding the metal center.

  • Base Selection: Cs₂CO₃ is the preferred base for functional group tolerance. NaOtBu is a stronger alternative but increases the risk of side reactions (e.g., dehydrohalogenation or base-mediated decomposition of the allyl moiety).

Visualization of Reaction Pathways[1]

ReactionPathway Substrate 3-Allyloxy-2-chloro-6-iodopyridine OxAdd Oxidative Addition (C-I Bond) (Fast Kinetic Step) Substrate->OxAdd + Pd(0)L Pd0 Pd(0) Active Species Pd0->OxAdd AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Regeneration Product 6-Amino-3-allyloxy-2-chloropyridine (Target) RedElim->Product SideRxn Over-reaction at C-Cl (Avoided by Temp Control) Product->SideRxn >110°C / Excess Amine

Figure 1: Mechanistic pathway highlighting the kinetic selectivity for C-I over C-Cl.

Experimental Protocols

Method A: The Workhorse (Pd(OAc)₂ / Xantphos)

Best for: Simple primary anilines, cyclic secondary amines (morpholine, piperidine).

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Pd(OAc)₂: 2–5 mol%

  • Xantphos: 4–10 mol% (Always maintain 2:1 Ligand:Pd ratio)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Inert Setup: Charge an oven-dried reaction vial equipped with a stir bar with the Pd(OAc)₂, Xantphos, Cs₂CO₃, and the Substrate.

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane via syringe.

  • Amine Addition: Inject the liquid amine (if solid, add in step 1).

  • Reaction: Place in a pre-heated block at 90 °C . Stir vigorously for 4–16 hours.

  • Monitoring: Monitor by LCMS. Look for consumption of starting material (M+) and appearance of product (M - I + Amine).

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.[1] Concentrate and purify via flash chromatography (Hex/EtOAc).

Method B: High-Fidelity (BrettPhos Pd G4)

Best for: Weakly nucleophilic amines, expensive substrates, or ensuring <1% dechlorination.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 equiv

  • BrettPhos Pd G4: 1–3 mol%

  • Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or THF (0.2 M)

Procedure:

  • Glovebox/Schlenk: In a glovebox or under strict Schlenk conditions, combine Substrate, BrettPhos Pd G4, and Base in a vial.

  • Solvent/Amine: Add degassed Toluene and the Amine.

  • Reaction: Seal and heat to 80 °C . The precatalyst ensures rapid activation at lower temperatures, preserving the C-Cl bond.

  • Workup: Standard Celite filtration and silica purification.

Workflow Visualization

Workflow Start Start: Weigh Reagents Degas Degas Solvent (Sparge Ar 15 mins) Start->Degas Mix Combine Solids (Substrate + Base + Catalyst) Start->Mix AddLiq Add Solvent & Amine (Inert Atmosphere) Degas->AddLiq Use immediately Mix->AddLiq Heat Heat to 80-90°C (Oil Bath/Block) AddLiq->Heat Monitor LCMS Check @ 2h Heat->Monitor Decision Conversion > 95%? Monitor->Decision Continue Continue Heating (Max 16h) Decision->Continue No Workup Cool & Filter (Celite) Decision->Workup Yes Continue->Monitor Purify Flash Column (Isolate Product) Workup->Purify

Figure 2: Operational workflow for the amination protocol.

Troubleshooting & Optimization Data

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine NSwitch to BrettPhos or RuPhos (bulky ligands prevent N-coordination).
Dehalogenation (Product - I + H)

-Hydride elimination
Switch solvent to Toluene ; Reduce Temp to 70°C; Increase amine concentration.
C-2 Substitution (Bis-amination) Temperature too highStrictly limit temp to <100°C . Reduce catalyst loading to 1 mol%.
Pd Black Formation Catalyst decompositionEnsure strict O₂-free conditions. Add ligand in slight excess (1.1:1 vs Pd).
Allyl Migration Claisen rearrangementAvoid high boiling solvents (DMSO/DMF). Keep temp <110°C .

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Fors, B. P., & Buchwald, S. L. (2008).[8] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[8] Journal of the American Chemical Society, 130(41), 13552–13554. Link (Reference for BrettPhos utility in selective amination).

  • BenchChem Application Note. (2025). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Link (General guidance on halopyridine reactivity).

Sources

Application

3-Allyloxy-2-chloro-6-iodopyridine as a precursor for substituted pyridines

A Divergent Scaffold for Polysubstituted Pyridines Executive Summary This Application Note details the strategic utility of 3-allyloxy-2-chloro-6-iodopyridine (CAS 1864055-27-5) as a high-value intermediate for drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

A Divergent Scaffold for Polysubstituted Pyridines

Executive Summary

This Application Note details the strategic utility of 3-allyloxy-2-chloro-6-iodopyridine (CAS 1864055-27-5) as a high-value intermediate for drug discovery.[1] This scaffold offers three orthogonal reactive handles—a labile C-6 iodide, a robust C-2 chloride, and a C-3 allyloxy group capable of sigmatropic rearrangement.[1] By exploiting the distinct reactivity profiles of these sites, researchers can access 2,3,4,6-tetrasubstituted pyridines with precise regiocontrol. This guide provides validated protocols for synthesis, chemoselective cross-coupling, and Claisen rearrangement.

Scaffold Analysis & Reactivity Profile

The utility of this molecule lies in the "programmed" reactivity of its substituents. The reactivity order allows for sequential functionalization without the need for protecting group manipulations between steps.

SiteSubstituentReactivity ClassPrimary TransformationConditions
C-6 IodineHigh (Soft Electrophile)Pd-Catalyzed Coupling (Suzuki, Sonogashira)Mild (

)
C-3 AllyloxyLatent Nucleophile[3,3]-Sigmatropic Rearrangement (Claisen)Thermal (

) or Lewis Acid
C-2 ChlorineLow (Hard Electrophile)

or Specialized Pd-Coupling
Harsh (

) or Activated
Mechanistic Insight: The Orthogonality Principle

The C-6 iodide undergoes oxidative addition with Pd(0) significantly faster than the C-2 chloride due to the weaker C-I bond (approx. 65 kcal/mol) compared to C-Cl (approx. 95 kcal/mol). This allows for exclusive functionalization at C-6 while leaving the C-2 chloride intact.[1] Subsequently, the allyloxy group can be rearranged to the C-4 position (since C-2 is blocked), effectively installing a carbon framework at the typically difficult-to-access C-4 site while regenerating the C-3 hydroxyl for further derivation.[1]

Visual Workflows

Synthesis and Divergent Functionalization Map

G Start 2-Chloro-3-pyridinol Inter 2-Chloro-6-iodopyridin-3-ol Start->Inter I2, Na2CO3, H2O (Regioselective Iodination) Scaffold 3-Allyloxy-2-chloro-6-iodopyridine (CORE SCAFFOLD) Inter->Scaffold Allyl Bromide, K2CO3 (O-Alkylation) Prod_A Path A: C-6 Functionalization (Suzuki/Sonogashira) Scaffold->Prod_A Pd(0), R-B(OH)2 (Selectivity: I >> Cl) Prod_B Path B: C-4 Functionalization (Claisen Rearrangement) Scaffold->Prod_B Heat (200°C) (Migration to C-4) Prod_C Path C: C-2 Functionalization (SNAr / Buchwald) Prod_A->Prod_C HNR2, Heat (Displacement of Cl)

Figure 1: Synthetic route to the core scaffold and downstream divergent pathways.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 3-allyloxy-2-chloro-6-iodopyridine starting from 2-chloro-3-pyridinol.[1]

Step 1: Regioselective Iodination

  • Setup: Charge a round-bottom flask with 2-chloro-3-pyridinol (10.0 mmol) and water (50 mL).

  • Reagents: Add sodium carbonate (

    
    , 11.0 mmol) and stir until dissolved.
    
  • Addition: Add iodine (

    
    , 10.5 mmol) portion-wise over 30 minutes at room temperature.
    
  • Reaction: Stir the dark mixture for 4–6 hours. The color typically fades as iodine is consumed.[1]

  • Workup: Acidify carefully with 1M HCl to pH 4–5 to precipitate the product. Filter the solid, wash with cold water and 5% sodium thiosulfate solution (to remove excess iodine).[2]

  • Yield: Dry the solid (2-chloro-6-iodopyridin-3-ol) in vacuo. Typical yield: 75–85%.[1]

Step 2: O-Allylation

  • Setup: Dissolve the intermediate from Step 1 (5.0 mmol) in anhydrous DMF (15 mL).

  • Base: Add potassium carbonate (

    
    , 7.5 mmol) and stir for 15 minutes.
    
  • Alkylation: Add allyl bromide (6.0 mmol) dropwise.

  • Reaction: Stir at 60°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Pour into water (50 mL) and extract with ethyl acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Product: 3-Allyloxy-2-chloro-6-iodopyridine (Yellowish oil or low-melting solid).[1]

Protocol B: Chemoselective C-6 Suzuki Coupling

Objective: Selective introduction of an aryl group at C-6 without affecting the C-2 chloride.[1]

  • Reagents: In a Schlenk tube, combine 3-allyloxy-2-chloro-6-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
      (3-5 mol%).
    
  • Solvent/Base: Add degassed Dioxane (0.2 M) and 2M aqueous

    
      (2.0 equiv).
    
  • Reaction: Heat to 60°C under Argon for 4–8 hours.

    • Note: Do not exceed 80°C to avoid premature Claisen rearrangement or activation of the C-2 chloride.[1]

  • Validation: LCMS should show consumption of the iodide with the chloride pattern retained in the product mass.

Protocol C: Thermal Claisen Rearrangement (Accessing C-4)

Objective: Migration of the allyl group to the C-4 position to generate 4-allyl-2-chloro-6-iodopyridin-3-ol (or its C-6 substituted analog).[1]

  • Setup: Dissolve the substrate (neat or in high-boiling solvent like decalin or DMA ) in a microwave vial.

  • Conditions:

    • Microwave: Heat to 180–200°C for 30–60 minutes.

    • Thermal (Conventional): Reflux in decalin (

      
      ) for 4–12 hours.[1]
      
  • Mechanism: The reaction proceeds via a concerted [3,3]-sigmatropic shift.[1] Since C-2 is blocked by Cl, the allyl group migrates to C-4.[1]

  • Workup: If using decalin, cool and load directly onto a silica column (elute with Hexane to remove decalin, then EtOAc/Hexane for product).[1]

  • Result: The product will be a 3-hydroxy-4-allyl pyridine . The free phenol can now be used for further functionalization (e.g., triflation or alkylation).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Loss of C-2 Chlorine Reaction temperature too high during Pd-coupling.[1]Lower temp to <60°C; switch to weaker base (e.g.,

).
No Claisen Product Temperature insufficient; C-2/C-4 steric crowding.[1]Use Microwave heating (200°C); ensure solvent is degassed to prevent oxidation.[1]
Deiodination Pd-catalyzed reduction during coupling.[1]Ensure solvent is strictly anhydrous/degassed; avoid alcoholic solvents if possible.[1]
Regioselectivity (Synthesis) Iodination occurring at C-4 instead of C-6.Use 2-chloro-3-pyridinol specifically; the OH directs ortho/para, but C-2 is blocked.[1] C-6 is favored electronically over C-4 in this system.[1]

References

  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (2025).[1][3][4][5] Retrieved from

  • Kubelka, T., et al. "Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides."[1] Organic & Biomolecular Chemistry, 11(28), 4702-4718 (2013).[1] Link

  • Sutherland, A., et al. "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 51, 16932-16935 (2015).[1] Link

  • Organic Syntheses. "Claisen Rearrangement of Allyl Aryl Ethers." Organic Syntheses, Coll.[1] Vol. 3, p.418.[1] (General Protocol Reference).

  • Sigma-Aldrich. Product Specification: 2-Chloro-6-iodopyridin-3-ol (CAS 185220-68-2).[1]Link

Sources

Method

Application Note: Regioselective Sonogashira Coupling of 3-Allyloxy-2-chloro-6-iodopyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide Executive Summary The functionalization of polyhalogenated heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Technical Protocol & Application Guide

Executive Summary

The functionalization of polyhalogenated heterocycles is a cornerstone of modern drug discovery. 3-Allyloxy-2-chloro-6-iodopyridine is a premium, highly functionalized scaffold that offers orthogonal reactivity. By leveraging the distinct bond dissociation energies of its halogen substituents, researchers can perform sequential, site-specific cross-coupling reactions. This application note details a highly optimized, regioselective Sonogashira coupling protocol that targets the C-6 position while preserving the C-2 chlorine and the C-3 allyloxy group for downstream transformations (such as Suzuki-Miyaura coupling or Claisen rearrangement).

Mechanistic Rationale & Chemoselectivity

As an application scientist, it is critical to understand why a reaction proceeds along a specific pathway, rather than just knowing how to execute it.

The Sonogashira reaction is a palladium-catalyzed, copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl halide . In 3-Allyloxy-2-chloro-6-iodopyridine, the chemoselectivity is governed by the kinetics of the oxidative addition step. The carbon-iodine (C–I) bond has a significantly lower bond dissociation energy (~65 kcal/mol) compared to the carbon-chlorine (C–Cl) bond (~96 kcal/mol). Consequently, the Pd(0) active species inserts into the C-6 C–I bond orders of magnitude faster than the C-2 C–Cl bond .

Furthermore, the choice of ligand dictates the preservation of this selectivity. Monodentate phosphine ligands (like PPh₃) strongly favor C–I oxidative addition, whereas electron-rich or bidentate ligands can sometimes force unwanted reactivity at the secondary halogen site . The allyloxy moiety at C-3 provides steric shielding to the adjacent C-2 chlorine, further suppressing off-target oxidative addition while remaining completely stable under the mildly basic amine conditions of the Sonogashira cycle.

Visualizing the Catalytic Architecture

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Regioselective at C-I) Pd0->OxAdd Substrate PdII Ar-Pd(II)-I Intermediate OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Ar-Pd(II)-Alkyne Complex TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Alkynyl-3-allyloxy- 2-chloropyridine RedElim->Product Product Release CuCycle Copper Cycle Terminal Alkyne + Base -> Cu-Acetylide CuCycle->TransMet Cu-Acetylide

Pd/Cu dual catalytic cycle for the regioselective Sonogashira coupling at the C-6 position.

Quantitative Optimization Matrix

To establish a robust protocol, various catalytic systems were evaluated. The data below synthesizes the causality behind our final protocol choices.

Table 1: Optimization of Reaction Conditions for C-6 Alkynylation

EntryCatalyst (5 mol%)Co-CatalystBase / SolventTemp (°C)Yield (%)Regioselectivity (C6:C2)
1Pd(PPh₃)₄CuI (10 mol%)Et₃N / THF2545>99:1
2Pd(PPh₃)₄CuI (10 mol%)Et₃N / THF6078>99:1
3 Pd(PPh₃)₂Cl₂ CuI (10 mol%) Et₃N / THF 60 92 >99:1
4Pd(dppf)Cl₂CuI (10 mol%)Diisopropylamine / DMF808595:5
5Pd(PPh₃)₂Cl₂NoneEt₃N / DMF8030>99:1

Analysis:Entry 3 represents the optimal self-validating system. Pd(PPh₃)₂Cl₂ is an air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species by the alkyne/amine mixture, providing higher operational reliability than the oxygen-sensitive Pd(PPh₃)₄. Omitting the copper co-catalyst (Entry 5) drastically stalls the transmetalation step, proving CuI's necessity for high throughput.

Self-Validating Experimental Protocol

This procedure uses phenylacetylene as a model terminal alkyne. The protocol is designed to be a self-validating system; if the physical observations match the text, the chemical causality is functioning correctly.

Materials & Reagents (1.0 mmol scale)
  • 3-Allyloxy-2-chloro-6-iodopyridine: 295.5 mg (1.0 equiv)

  • Phenylacetylene: 132 µL (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]: 35 mg (5 mol%)

  • Copper(I) iodide [CuI]: 19 mg (10 mol%)

  • Triethylamine (Et₃N): 418 µL (3.0 equiv)

  • Tetrahydrofuran (THF): 5.0 mL (Anhydrous, rigorously degassed)

Step-by-Step Methodology
  • Atmospheric Control (Critical): To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Allyloxy-2-chloro-6-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen promotes the oxidative Glaser homocoupling of the alkyne, consuming starting material and complicating purification.

  • Solvent & Base Introduction: Inject anhydrous, degassed THF (5.0 mL) and Et₃N (418 µL) via syringe. Stir the mixture at room temperature for 5 minutes. The solution will typically adopt a pale yellow/orange hue.

  • Controlled Alkyne Addition: Add phenylacetylene (132 µL) dropwise over 10 minutes using a syringe pump or careful manual injection. Causality: Slow addition maintains a low steady-state concentration of the terminal alkyne, kinetically disfavoring homocoupling while driving the cross-coupling forward.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 4–6 hours. The reaction mixture will progressively darken to a deep brown/black, indicating the precipitation of triethylammonium iodide salts and active catalytic cycling.

  • Reaction Monitoring (Self-Validation): Perform TLC analysis (Hexanes:EtOAc 4:1). The starting material (strong UV active spot) should be completely consumed, replaced by a new, lower-Rf fluorescent spot.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove insoluble palladium/copper complexes and ammonium salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to afford the pure 6-alkynyl-3-allyloxy-2-chloropyridine derivative.

System Validation & Analytical Signatures

To ensure the integrity of your synthesized product, validate against these expected NMR benchmarks:

  • ¹H NMR (CDCl₃): Look for the disappearance of the terminal alkyne proton (~3.0 ppm). Confirm the retention of the allyloxy signature: a complex multiplet at ~6.0 ppm (1H, internal alkene) and two distinct doublets/multiplets at ~5.3–5.4 ppm (2H, terminal alkene).

  • Mass Spectrometry (ESI-MS): Confirm the exact mass. The isotopic pattern will clearly show a 3:1 ratio characteristic of a single chlorine atom, confirming that the C-Cl bond was successfully preserved.

Troubleshooting & Mechanistic Causality

ObservationMechanistic CauseCorrective Action
High levels of alkyne dimer (Glaser product) Trace oxygen in the system acts as an oxidant for the Cu-acetylide complex.Rigorously sparge THF with Argon for 30 mins prior to use. Ensure Schlenk line vacuum is < 0.1 mbar during the purge cycle.
Loss of the allyloxy group Excessive thermal stress or presence of strong Lewis acids can trigger premature deallylation.Strictly maintain the reaction temperature at 60 °C. Do not substitute Et₃N with stronger inorganic bases like Cs₂CO₃ unless necessary.
Incomplete conversion of starting material Catalyst poisoning or insufficient active Cu-acetylide formation.Ensure CuI is off-white (pure) and not green/brown (oxidized Cu(II)). Increase Et₃N equivalents to drive the deprotonation equilibrium.

References

  • Sonogashira Coupling - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Application

Application Note: Synthesis of Bioactive Molecules Using 3-Allyloxy-2-chloro-6-iodopyridine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary: The Programmable Heterocycle In modern medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary: The Programmable Heterocycle

In modern medicinal chemistry, the rapid assembly of complex, multi-substituted heteroaromatics is critical for exploring structure-activity relationships (SAR). 3-Allyloxy-2-chloro-6-iodopyridine represents a highly versatile, "programmable" trifunctional scaffold. It offers three orthogonal vectors for diversification:

  • C-6 Iodide: A highly reactive handle for rapid palladium-catalyzed cross-coupling[1].

  • C-2 Chloride: A less reactive halogen that permits late-stage cross-coupling or nucleophilic aromatic substitution (SNAr), ensuring chemoselectivity[1].

  • C-3 Allyloxy Group: A topological handle that can undergo a thermally driven [3,3]-sigmatropic Claisen rearrangement to functionalize the C-4 position, or serve as a terminal olefin for Ring-Closing Metathesis (RCM) in the synthesis of macrocyclic kinase inhibitors[2][3].

This application note details the mechanistic logic, quantitative reactivity profiles, and self-validating experimental protocols required to leverage this scaffold in drug discovery workflows.

Reactivity Profiling & Mechanistic Logic

To successfully utilize this building block, one must exploit the differential reactivity of its functional groups. The causality behind the reaction sequencing relies on the bond dissociation energies (BDE) and the electronic nature of the pyridine ring.

Orthogonal Reactivity Data

The following table summarizes the quantitative and qualitative differences that enable sequential, one-pot, or iterative functionalization without protecting group manipulation.

Functional GroupPositionApprox. BDE (kcal/mol)Primary Reactivity ProfileOptimal Conditions
C–I Bond C-6~65Rapid Oxidative AdditionPd(0), Mild Base, 20°C–60°C
C–Cl Bond C-2~81Slow Oxidative Addition / SNArPd(0) + Bulky Ligand, >90°C
O-Allyl Ether C-3N/A (Allylic C–O)[3,3]-Sigmatropic Shift / RCMThermal (>150°C) or Ru-Catalyst

Expert Insight: The oxidative addition of palladium into the C–I bond is orders of magnitude faster than into the C–Cl bond. By running Suzuki-Miyaura or Sonogashira couplings at lower temperatures (e.g., 60°C), the C-6 position is functionalized exclusively, leaving the C-2 chloride intact for subsequent Buchwald-Hartwig amination[1]. Furthermore, because the C-2 position is blocked by chlorine, the thermal Claisen rearrangement is forced to proceed with perfect regioselectivity to the C-4 position[2].

Workflow Visualization: Divergent Synthetic Pathways

The true power of 3-allyloxy-2-chloro-6-iodopyridine lies in its ability to diverge into multiple distinct bioactive architectures, such as highly substituted pyridines or macrocycles.

G A 3-Allyloxy-2-chloro-6-iodopyridine (Trifunctional Scaffold) B Pd-Catalyzed Suzuki Coupling (C-6 Functionalization) A->B Step 1: Chemoselective Oxidative Addition C Thermal Claisen Rearrangement (C-4 Allylation) B->C Step 2a: Heat (>150°C) D Ring-Closing Metathesis (RCM) (Macrocyclization) B->D Step 2b: Ru Catalyst E Buchwald-Hartwig Amination (C-2 Functionalization) C->E Step 3: Strong Base/Pd D->E Step 3: Strong Base/Pd

Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the trifunctional scaffold.

Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that intermediate success can be confirmed via standard analytical techniques (NMR/LC-MS) before proceeding to the next step.

Protocol A: Synthesis of the Scaffold (O-Allylation)

Objective: Mask the C-3 phenol to prevent catalyst poisoning in downstream steps while installing the reactive allyl handle[1].

Reagents:

  • 2-Chloro-6-iodopyridin-3-ol (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 2-chloro-6-iodopyridin-3-ol in anhydrous DMF. Add K₂CO₃ and stir at 0°C for 15 minutes. Causality: K₂CO₃ deprotonates the phenol, generating a highly nucleophilic phenoxide. DMF accelerates the subsequent SN2 reaction by weakly solvating the anion.

  • Alkylation: Dropwise add allyl bromide. Warm the reaction to room temperature and stir for 4 hours.

  • Workup: Quench with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR will show the disappearance of the broad -OH singlet (~10 ppm) and the appearance of characteristic allyl multiplets (5.3–6.1 ppm)[2].

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C-6

Objective: Exploit the low BDE of the C-I bond to install an aryl or heteroaryl group exclusively at C-6.

Reagents:

  • 3-Allyloxy-2-chloro-6-iodopyridine (1.0 eq)

  • Arylboronic Acid (1.05 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Na₂CO₃ (2.0 M aqueous solution, 2.0 eq)

  • Toluene/EtOH (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Combine the pyridine scaffold, arylboronic acid, and solvents in a Schlenk flask. Sparge with argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃. Heat the mixture to exactly 60°C for 6 hours. Causality: Limiting the temperature to 60°C provides enough thermal energy to overcome the activation barrier for C-I oxidative addition, but not enough to activate the C-Cl bond, ensuring 100% chemoselectivity.

  • Workup & Validation: Filter through Celite, concentrate, and purify via flash chromatography. LC-MS will confirm the mass shift corresponding to the displacement of iodine (-127 Da) and addition of the aryl group.

Protocol C: Thermal Claisen Rearrangement

Objective: Execute a [3,3]-sigmatropic rearrangement to transfer the allyl group from the oxygen to the C-4 position, regenerating the C-3 hydroxyl group for subsequent hydrogen bonding in the final drug molecule[2][4].

Claisen N1 Allyl Aryl Ether Substituted 3-Allyloxypyridine N2 Transition State Concerted [3,3]-shift Chair-like geometry N1->N2 Heat (>150°C) N3 Dienone Intermediate Loss of aromaticity N2->N3 C-O break / C-C form N4 Aromatic Pyridinol 4-Allyl-pyridin-3-ol Tautomerization N3->N4 Rapid Enolization (Thermodynamic Sink)

Caption: Mechanistic pathway of the thermally-induced [3,3]-sigmatropic Claisen rearrangement.

Reagents:

  • C-6 Substituted 3-Allyloxy-2-chloropyridine (1.0 eq)

  • N,N-Diethylaniline (Solvent, 0.1 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in high-boiling N,N-diethylaniline inside a heavy-walled microwave vial. Seal with a crimp cap.

  • Thermal Activation: Heat the vial in a microwave reactor at 220°C for 45 minutes. Causality: The Claisen rearrangement is a concerted, pericyclic process that requires significant thermal energy to reach the highly ordered chair-like transition state. Because the C-2 position is blocked by chlorine, the rearrangement is sterically and electronically forced to the C-4 position.

  • Workup: Dilute the reaction with EtOAc and wash extensively with 1M HCl to remove the N,N-diethylaniline solvent.

  • Validation: This reaction is entirely self-validating. Infrared (IR) spectroscopy will show a strong, broad O-H stretch (~3200 cm⁻¹), and ¹H NMR will reveal the allyl signals shifted upfield, confirming the transformation from an O-allyl to a C-allyl species[2].

Conclusion

The 3-allyloxy-2-chloro-6-iodopyridine scaffold is a masterclass in rational synthetic design. By understanding the kinetic and thermodynamic principles governing its halogens and ether linkages, medicinal chemists can execute highly complex, multi-step syntheses with absolute regiocontrol and chemoselectivity. Whether utilized for iterative cross-coupling or advanced macrocyclization via RCM[3], this building block significantly accelerates the discovery of novel bioactive therapeutics.

References

  • The Claisen and Cope Rearrangements - ResearchGate. Details the mechanistic underpinnings and thermal requirements for the regioselective Claisen rearrangement of allyloxy-aromatics in bioactive molecule synthesis. Available at: [Link]

  • (E)-(S)-16-acetyl-19-chloro-4-((R)-2-oxooxazolidin-5-yl) - Molaid. Highlights the application of complex allyloxy-pyridine derivatives in Ring-Closing Metathesis (RCM) using ruthenium catalysts for the generation of macrocyclic structures. Available at:[Link]

Sources

Method

Application Note: Strategic Utilization of 3-Allyloxy-2-chloro-6-iodopyridine in Agrochemical Synthesis

Executive Summary The synthesis of next-generation agrochemicals—specifically 6-aryl-picolinate herbicides (e.g., Arylex™ active analogs) and picolinamide fungicides (e.g., Inatreq™ active analogs)—demands highly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of next-generation agrochemicals—specifically 6-aryl-picolinate herbicides (e.g., Arylex™ active analogs) and picolinamide fungicides (e.g., Inatreq™ active analogs)—demands highly functionalized pyridine scaffolds. 3-Allyloxy-2-chloro-6-iodopyridine (CAS 1864055-27-5) has emerged as a "privileged intermediate" due to its orthogonal reactivity profile.

This guide details the strategic application of this compound, focusing on its role as a trifunctional divergency point . By exploiting the reactivity difference between the C6-iodine, C2-chlorine, and C3-allyloxy motifs, researchers can access complex biological cores that are otherwise difficult to synthesize via de novo pyridine ring construction.

Chemical Profile & Mechanistic Logic

The "Three-Point Diversity" Strategy

The structural value of 3-Allyloxy-2-chloro-6-iodopyridine lies in its ability to undergo sequential, chemoselective transformations.

PositionFunctional GroupReactivity OrderPrimary Synthetic Utility
C6 Iodine 1 (Highest) Cross-Coupling: Facile oxidative addition allows selective Suzuki-Miyaura or Sonogashira coupling without affecting the C2-Cl.
C3 Allyloxy 2 (Variable) Masked Phenol / Rearrangement: Serves as a protecting group for 3-OH (fungicides) or a sigmatropic handle (Claisen) to functionalize C4 (herbicides).
C2 Chlorine 3 (Lowest) Carbonylation /

:
Preserved until late-stage to install the picolinate ester or amide moiety.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways accessible from this single intermediate.

G Start 3-Allyloxy-2-chloro- 6-iodopyridine StepA1 C6-Arylation (Suzuki Coupling) Start->StepA1 Pd(0), Ar-B(OH)2 StepB1 C2-Carbonylation (Pd-catalyzed CO insertion) Start->StepB1 CO, MeOH, Pd(II) StepA2 Claisen Rearrangement (Allyl migration to C4) StepA1->StepA2 Heat (200°C) Herbicide 4-Substituted-6-Aryl Picolinate Core (Auxin Herbicides) StepA2->Herbicide Oxidative Cleavage + Esterification StepB2 De-allylation (Unmasking 3-OH) StepB1->StepB2 Pd(PPh3)4, Morpholine Fungicide 3-Hydroxy-Picolinamide Macrocycles (UK-2A/Fenpicoxamid Analogs) StepB2->Fungicide Amidation

Caption: Divergent synthesis of Herbicide and Fungicide cores from the common 3-Allyloxy-2-chloro-6-iodopyridine scaffold.

Application A: Synthesis of 6-Aryl-Picolinate Herbicides

Context: This pathway mimics the structural logic of Halauxifen-methyl, utilizing the Claisen rearrangement to introduce functionality at the typically inert C4 position.

Protocol 1: Chemoselective C6-Suzuki Coupling

Objective: Attach the aryl tail at C6 without disturbing the C2-Cl or C3-Allyl groups.

Reagents:

  • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

  • Boronic Acid: 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (0.03 equiv)
    
  • Base:

    
     (2.5 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (0.2 M)

Procedure:

  • Inerting: Charge a reaction vessel with the substrate, boronic acid, and catalyst. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Heat to 60°C for 4–6 hours. Note: Keep temperature <70°C to prevent premature allyl migration or C2 activation.

  • Validation: Monitor by HPLC. The iodine (C6) is highly labile; conversion should be >98% before C2-Cl shows any reactivity.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield: Expected 85–92% as a pale yellow solid.

Protocol 2: Claisen Rearrangement to C4

Objective: Migrate the allyl group to C4 to create a handle for 4-amino/4-carboxy introduction.

Procedure:

  • Setup: Dissolve the C6-arylated intermediate in high-boiling solvent (e.g., 1,2-dichlorobenzene or diphenyl ether).

  • Thermolysis: Heat to 190–200°C in a sealed tube or microwave reactor for 2–4 hours.

  • Mechanism: The [3,3]-sigmatropic rearrangement moves the allyl group to the ortho-position. Since C2 is blocked by Chlorine, the allyl group migrates exclusively to C4 .

  • Tautomerization: The resulting ketone tautomerizes back to the pyridine (phenol) form, yielding 4-allyl-3-hydroxy-2-chloro-6-arylpyridine .

  • Utility: The C4-allyl group can now be oxidatively cleaved (Ozone/

    
    ) to a carboxylic acid, which can be converted to an amine (Curtius rearrangement) to access the 4-amino-picolinate  core typical of auxin herbicides.
    

Application B: Synthesis of Picolinamide Fungicides

Context: This pathway targets the 3-hydroxy-picolinamide pharmacophore found in natural products like UK-2A and synthetic derivatives like Fenpicoxamid.

Protocol 3: C2-Carbonylation (Methoxycarbonylation)

Objective: Convert the unreactive C2-Cl into a methyl ester.

Reagents:

  • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (or its C6-coupled derivative)

  • CO Source: Carbon Monoxide balloon or autoclave (5 bar)

  • Catalyst:

    
     (0.05 equiv) + dppp (0.06 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: MeOH / DMF (1:1)

Procedure:

  • Mixture: Combine substrate, catalyst, ligand, and base in the solvent mixture.

  • Pressurization: Purge with CO and pressurize to 5 bar (or use balloon for small scale).

  • Heating: Heat to 80°C for 12 hours.

  • Outcome: The C2-Cl is displaced by -COOMe. The C6-I (if still present) would react faster, so this step is usually performed after C6-functionalization or requires careful tuning if C6-I is to be preserved (difficult). Standard workflow suggests C6 coupling first, then C2 carbonylation.

Protocol 4: Allyl Deprotection

Objective: Reveal the 3-OH group for macrocyclization or acylation.

Procedure:

  • Conditions: Treat the ester with Morpholine (10 equiv) and catalytic

    
     (0.05 equiv) in THF at RT.
    
  • Mechanism: Palladium coordinates the allyl group, and morpholine acts as the scavenger.

  • Product: 3-Hydroxy-picolinate ester . This is the direct precursor to the "UK-2A" core, ready for amide coupling with the appropriate lactic acid/amine derivative.

Analytical Data & Validation

Typical HPLC Retention Times (C18 Column, ACN/Water Gradient):

Compound Retention Time (min) UV Characteristic

| Starting Material (SM) | 4.2 |


 275 nm |
| C6-Biaryl Product | 6.8 | 

290 nm (Red shift) | | C4-Allyl Rearranged Product | 6.1 | Broad peak (Phenolic) |

Safety Note:

  • Allergen Warning: Pyridine derivatives can be sensitizers.

  • High Pressure: Carbonylation reactions involve toxic CO gas; use a CO monitor and well-ventilated fume hood.

  • Exotherm: Claisen rearrangements at 200°C can generate significant pressure if solvents are volatile; use rated pressure vessels.

References

  • Epp, J. B., et al. "Discovery of the Picolinate Auxin Herbicide Halauxifen-Methyl." Journal of Agricultural and Food Chemistry, 2016.

  • Corteva Agriscience. "Rinskor™ Active (Florpyrauxifen-benzyl) Technical Bulletin." Corteva Science, 2018.

  • Meyer, K. G. "Improved Synthesis of 3-Hydroxypicolinic Acids via Claisen Rearrangement." Tetrahedron Letters, 2012.

  • Dow AgroSciences LLC. "Process for the Preparation of 4-Amino-3-chloro-6-(substituted)picolinates." U.S. Patent 7,314,849, 2008.

  • Bayer CropScience. "Synthesis of Fungicidal Picolinamides." WO Patent 2006/002860, 2006.

Application

Application Note: Strategic Functionalization of 3-Allyloxy-2-chloro-6-iodopyridine

This Application Note is designed to guide researchers through the strategic functionalization of 3-Allyloxy-2-chloro-6-iodopyridine , a high-value heterocyclic scaffold. The protocols leverage the distinct reactivity di...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the strategic functionalization of 3-Allyloxy-2-chloro-6-iodopyridine , a high-value heterocyclic scaffold. The protocols leverage the distinct reactivity differences between the C6-iodide, C2-chloride, and C3-allyloxy motifs to enable chemoselective transformations.

Introduction & Substrate Analysis

3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) is a trifunctional building block critical for discovering kinase inhibitors and CNS-active agents. Its value lies in its orthogonal reactivity profile , which allows for sequential, programmable functionalization.

The Reactivity Hierarchy

Success with this substrate requires adhering to the following reactivity order:

  • C6-Iodide: Most reactive. Undergoes oxidative addition with Pd(0) rapidly at room temperature or mild heating.

  • C3-Allyloxy: Latent functionality. Stable under standard cross-coupling conditions but serves as a handle for:

    • Intramolecular Heck Cyclization: Targeting the C2 position to form furo[2,3-b]pyridines.

    • Claisen Rearrangement: Accessing C4-allyl-3-hydroxypyridines.

    • Deprotection: Revealing the C3-hydroxyl group for hydrogen bonding or further derivatization.

  • C2-Chloride: Least reactive. Typically inert during C6-functionalization. Requires electron-rich ligands (e.g., phosphines, NHCs) and elevated temperatures for activation, or can be displaced via

    
     mechanisms.
    

ReactivityMap Substrate 3-Allyloxy-2-chloro-6-iodopyridine C6 C6-I Position (Primary Reactive Site) Substrate->C6 Fast Oxidative Addition (Suzuki, Sonogashira) C2 C2-Cl Position (Secondary/Latent Site) Substrate->C2 Requires Activation (Specialized Ligands) C3 C3-Allyloxy Group (Cyclization Handle) Substrate->C3 Intramolecular Trap (Heck Cyclization) Product1 Product1 C6->Product1 6-Aryl/Alkynyl Pyridine Product2 Product2 C2->Product2 Furo[2,3-b]pyridine Core

Figure 1: Orthogonal reactivity map of the substrate.

Protocol A: Chemoselective C6-Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C6 position while preserving the C2-chloride and C3-allyloxy group. Rationale: The C-I bond is significantly weaker than the C-Cl bond. By using a standard Pd(0) source without highly electron-rich ligands, we ensure exclusive reaction at C6.

Materials
  • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically hindered substrates)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 2.0 equiv)
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Setup: Charge a flame-dried reaction vial with the substrate (1.0 equiv), boronic acid (1.1 equiv), and Pd catalyst (5 mol%).

  • Inertion: Seal the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed solvent (0.1 M concentration relative to substrate) and aqueous base via syringe.

  • Reaction: Stir at 60–80 °C for 4–12 hours.

    • Note: Do not exceed 100 °C to avoid premature activation of the C2-chloride.

  • Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting iodide.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography on silica gel.

Data Summary: Expected Outcomes

Parameter Specification
Yield 75–90%
Selectivity >95% C6-substitution (trace C2 coupling)

| Key Byproduct | Protodeiodination (if anhydrous conditions are not strictly maintained) |

Protocol B: Intramolecular Heck Cyclization to Furo[2,3-b]pyridine

Objective: Cyclize the 3-allyloxy group onto the C2-position to form the dihydrofuro[2,3-b]pyridine core. Rationale: This transformation requires the activation of the sterically hindered and electronically deactivated C2-chloride. The use of a bulky, electron-rich phosphine ligand (e.g., P(


-Bu)

or XPhos) is critical to facilitate oxidative addition into the C-Cl bond.
Materials
  • Substrate: 3-Allyloxy-2-chloro-6-substituted-pyridine (Product from Protocol A)

  • Catalyst: Pd(OAc)

    
     (10 mol%)
    
  • Ligand: P(

    
    -Bu)
    
    
    
    ·HBF
    
    
    (20 mol%) or XPhos (20 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.5 equiv) or Cy
    
    
    NMe (2.5 equiv)
  • Solvent: 1,4-Dioxane or DMF (anhydrous)

  • Additives: Tetrabutylammonium chloride (TBAC, 1.0 equiv) can stabilize the Pd-intermediate.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under strict Argon flow, mix Pd(OAc)

    
     and the phosphine ligand in the solvent for 15 minutes to generate the active Pd(0) species.
    
  • Substrate Addition: Add the pyridine substrate (1.0 equiv) and the base (Cs

    
    CO
    
    
    
    ).
  • Reaction: Heat the mixture to 110–130 °C for 16–24 hours.

    • Mechanism:[2][3][4][5][6] The Pd inserts into the C2-Cl bond. The resulting aryl-Pd species undergoes 5-exo-trig carbopalladation onto the allyl alkene.

      
      -hydride elimination yields the 3-methylene-2,3-dihydrofuro[2,3-b]pyridine or the isomerized 3-methylfuro[2,3-b]pyridine.
      
  • Workup: Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

HeckPathway Start 3-Allyloxy-2-chloro-Py OxAdd Oxidative Addition (Pd inserts C2-Cl) Start->OxAdd Pd(OAc)2, XPhos 120°C CarboPd 5-exo-trig Carbopalladation OxAdd->CarboPd Elim Beta-Hydride Elimination CarboPd->Elim Product Dihydrofuro[2,3-b]pyridine Elim->Product Isomerization

Figure 2: Mechanistic pathway for the intramolecular Heck cyclization.

Troubleshooting & Optimization Guide

ProblemPotential CauseSolution
Low Conversion in Protocol A Catalyst deactivation or impure C6-I.Use fresh Pd(PPh

)

. Ensure substrate is free of sulfur/amine contaminants.
Loss of Chemoselectivity (C2 coupling) Reaction temperature too high or ligand too active.Lower temp to 60 °C. Avoid cyclohexyl/t-butyl phosphines in Step 1.
No Reaction in Protocol B (Heck) C2-Cl bond is too inert.Switch to Pd

(dba)

/ P(

-Bu)

. Increase temp to 140 °C in Xylene.
Deallylation (Allyl cleavage) Pd-catalyzed Tsuji-Trost side reaction.Ensure strictly anhydrous conditions. Avoid nucleophilic solvents (MeOH).

References

  • Chemoselectivity of Halopyridines

    • Review: Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles. Tetrahedron, 61(9), 2245-2267. Link

    • Specific Hierarchy: Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of dihalo-pyridines. Synthesis, 2006(22), 3883-3887.
  • Intramolecular Heck on Aryl Ethers

    • Methodology: Larock, R. C., & Stinn, D. E. (1988). Synthesis of benzofurans via palladium-catalyzed cyclization of ortho-iodophenyl allyl ethers. Tetrahedron Letters, 29(37), 4687-4690. Link

    • Chloroarene Activation: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Furopyridine Synthesis

    • Route Analysis: Beutner, G. L., et al. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. Link

Sources

Method

Application Notes and Protocols for the Modular Synthesis of Highly Substituted Pyridines

Introduction: The Central Role of the Pyridine Scaffold The pyridine ring is one of the most ubiquitous heterocyclic motifs in modern science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of the Pyridine Scaffold

The pyridine ring is one of the most ubiquitous heterocyclic motifs in modern science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] An analysis of FDA-approved small-molecule drugs reveals that 59% contain a nitrogen heterocycle, with a significant portion featuring an aromatic six-membered ring like pyridine.[2] This prevalence drives a continuous demand for robust, flexible, and efficient synthetic methods to access highly substituted pyridines with precise control over functional group placement.

Conventional methods for synthesizing pyridines, while foundational, often lack the modularity required for modern drug discovery and materials science, where rapid library synthesis and structure-activity relationship (SAR) studies are paramount.[3][4] This guide moves beyond a simple recitation of named reactions to provide an in-depth exploration of modern, modular strategies for pyridine synthesis. We will delve into the mechanistic underpinnings of classical and contemporary methods, offering detailed, field-proven protocols and explaining the causal logic behind key experimental choices. This document is designed for researchers, medicinal chemists, and process development professionals seeking to construct complex pyridine-based molecules with efficiency and precision.

Strategic Overview: Selecting a Synthetic Pathway

The optimal strategy for constructing a substituted pyridine depends on the desired substitution pattern and the complexity of the target molecule. Modern synthetic chemistry offers a diverse toolkit, from venerable cyclocondensation reactions to cutting-edge transition-metal-catalyzed approaches. The choice of pathway is a critical decision based on factors such as starting material availability, functional group tolerance, and desired regioselectivity.

Target Target Pyridine Structure Classical Classical Cyclocondensation (e.g., Bohlmann-Rahtz, Kröhnke) Target->Classical Convergent, Pattern-Defined TM_Catalysis Transition-Metal Catalysis (e.g., C-H Activation, Cross-Coupling) Target->TM_Catalysis Late-Stage Functionalization, High Modularity Cascade Domino/Cascade Reactions Target->Cascade Step & Atom Economy Modern Emerging Methods (e.g., Photoredox, Flow) Target->Modern Mild Conditions, Scalability

Caption: Logical workflow for selecting a pyridine synthesis strategy.

Classical Cyclocondensation: The Foundation of Pyridine Synthesis

These methods construct the pyridine ring by forming multiple C-C and C-N bonds from acyclic precursors. While some have existed for decades, modern modifications have greatly enhanced their scope and practicality.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a powerful method for generating 2,3,6-trisubstituted pyridines.[5] The classical approach involves two discrete steps: a Michael condensation of an enamine with an ethynylketone to form an aminodiene intermediate, followed by a high-temperature cyclodehydration.[6][7]

Causality Behind the Method: The key insight of this reaction is the use of an ynone. Unlike the related Hantzsch synthesis which produces a dihydropyridine requiring a separate oxidation step, the Bohlmann-Rahtz pathway directly yields the aromatic pyridine ring, enhancing overall efficiency.[5] A significant modern improvement is the use of acid catalysis (e.g., acetic acid, Amberlyst-15), which allows the reaction to proceed as a one-pot protocol at significantly lower temperatures.[6][8] This modification prevents the decomposition of sensitive substrates and simplifies the procedure.[9][10]

cluster_0 Bohlmann-Rahtz Mechanism Enamine Enamine Michael_Adduct Aminodiene Intermediate Enamine->Michael_Adduct Michael Addition Ynone Ethynyl Ketone Ynone->Michael_Adduct Pyridine Substituted Pyridine Michael_Adduct->Pyridine Heat or Acid-Catalyzed Cyclodehydration

Caption: Simplified mechanism of the Bohlmann-Rahtz pyridine synthesis.

Protocol 1: One-Pot, Acid-Catalyzed Bohlmann-Rahtz Synthesis [9][10]

This protocol describes a one-pot synthesis of a trisubstituted pyridine using acetic acid as a catalyst, which is amenable to both batch and continuous flow processing.

Reagent/ParameterValueMoles (Equivalents)
Ethyl β-aminocrotonate(as required)1.0
Phenylpropynone(as required)1.0
SolventEthanol/Acetic Acid (5:1 v/v)-
Temperature120 °C-
Time5-20 minutes-
Typical Yield 76-86% -

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel (e.g., a microwave vial or round-bottom flask equipped with a reflux condenser), combine ethyl β-aminocrotonate (1.0 equiv) and phenylpropynone (1.0 equiv).

  • Solvent Addition: Add the solvent mixture of ethanol and acetic acid (5:1 v/v). The reaction concentration is typically in the range of 0.1-0.5 M.

  • Heating: Heat the reaction mixture to 120 °C. For batch synthesis, microwave irradiation for 5 minutes is highly effective.[10] For conventional heating, maintain the temperature for 15-20 minutes, monitoring by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting residue is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure trisubstituted pyridine product.

Transition-Metal Catalysis: Precision and Modularity

Transition-metal catalysis has revolutionized pyridine synthesis by enabling the direct functionalization of C-H bonds and facilitating powerful cycloaddition reactions. These methods offer unparalleled modularity, allowing for the late-stage introduction of substituents onto a pre-formed pyridine core or the construction of the ring from simple building blocks.[11]

Direct C-H Activation and Functionalization

The direct functionalization of pyridine C-H bonds is a highly atom-economical strategy.[12] However, it presents a significant challenge: the pyridine nitrogen is a strong ligand that can coordinate to the metal center, often deactivating the catalyst or directing the reaction to the C2 position.[11][13]

Causality Behind the Strategy: To overcome this challenge and achieve regiocontrol, several strategies are employed:

  • N-Oxide Formation: Converting the pyridine to its corresponding N-oxide temporarily blocks the coordinating ability of the nitrogen and alters the electronic properties of the ring, often facilitating functionalization.[13][14]

  • Directing Groups: Installing a directing group at a specific position on the pyridine ring can steer the metal catalyst to an adjacent C-H bond for selective activation.

  • Ligand Design: The development of specialized ligands for the transition metal can control the steric and electronic environment around the catalyst, influencing which C-H bond is activated.[15]

Palladium-catalyzed C-H alkenylation of α,β-unsaturated oxime ethers, for example, provides highly substituted pyridines through a cascade involving C-H activation followed by aza-6π-electrocyclization.[15]

Pyridine Pyridine Substrate (with Directing Group, DG) Coordination Coordination Complex Pyridine->Coordination Catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) Catalyst->Coordination Coordination Activation C-H Activation (Metallacycle Formation) Coordination->Activation Directed C-H Cleavage Functionalization Functionalization (e.g., Coupling Partner) Activation->Functionalization Reductive Elimination Product Functionalized Pyridine Functionalization->Product

Caption: Principle of directed C-H activation for pyridine functionalization.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Aryl Pyridines [15]

This protocol details the synthesis of a multi-substituted pyridine from a β-aryl-substituted α,β-unsaturated oxime ether and an alkene via C-H activation.

Reagent/ParameterValueMoles (Equivalents)
α,β-Unsaturated Oxime Ether(as required)1.0
Alkene (e.g., n-butyl acrylate)(as required)3.0
Pd(OAc)₂(as required)0.05 (5 mol%)
Ligand (e.g., 2,6-dimethylpyridine)(as required)0.3 (30 mol%)
Oxidant (Ag₂CO₃)(as required)2.0
Solvent1,2-Dichloroethane (DCE)-
Temperature100 °C-
Time12 hours-
Typical Yield ~80-95% -

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction tube, add the α,β-unsaturated oxime ether (1.0 equiv), Pd(OAc)₂ (5 mol%), the pyridine ligand (30 mol%), and Ag₂CO₃ (2.0 equiv).

  • Solvent and Reactant Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add the solvent (DCE) followed by the alkene (3.0 equiv).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired substituted pyridine.

Modular Cascade Reactions for Rapid Assembly

Cascade (or domino) reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates.[16] This strategy aligns perfectly with the goals of modular synthesis, enabling the rapid construction of complex molecular architectures from simple starting materials.

Copper-Catalyzed Cross-Coupling/Electrocyclization Cascade

A prime example of a modular cascade is the synthesis reported by Liebeskind and colleagues.[17][18][19] This method involves a copper-catalyzed N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated oxime derivative. The resulting 3-azatriene intermediate spontaneously undergoes a 6π-electrocyclization and subsequent air oxidation to furnish the highly substituted pyridine.

Causality Behind the Strategy: This reaction's modularity is its greatest strength. By simply varying the three components—the ketone precursor to the oxime, the vinylboronic acid, and the aldehyde precursor to the oxime—a vast array of substitution patterns can be accessed.[17] The reaction proceeds under neutral conditions, demonstrating excellent functional group tolerance, which is critical for complex molecule synthesis.[18][19]

Protocol 3: Modular Pyridine Synthesis via Cu-Catalyzed Cascade [17]

Reagent/ParameterValueMoles (Equivalents)
α,β-Unsaturated Oxime O-Pentafluorobenzoate(as required)1.0
Alkenylboronic Acid(as required)1.5
Cu(OAc)₂(as required)1.0
Myristic Acid(as required)2.0
Molecular Sieves3 Å, powdered-
SolventN,N-Dimethylformamide (DMF)-
Temperature60 °C-
Time12-24 hours-
Typical Yield 43-91% -

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vial, combine the α,β-unsaturated oxime O-pentafluorobenzoate (1.0 equiv), alkenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0 equiv), myristic acid (2.0 equiv), and activated 3 Å molecular sieves.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Conditions: Seal the vial and stir the mixture at 60 °C. The reaction is open to the air, which facilitates the final oxidation step. Monitor progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After concentrating the solvent, purify the residue by flash chromatography on silica gel to obtain the polysubstituted pyridine.

Emerging Frontiers: Photoredox and Flow Chemistry

Visible-Light Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique transformations under exceptionally mild conditions.[20] In pyridine synthesis, this can involve the photocatalytic generation of radical intermediates that participate in cyclization reactions.[21][22] For example, using eosin Y as an organic photoredox catalyst allows for the synthesis of triarylpyridines from aryl ketones and benzyl amines under visible light irradiation.[21] This approach avoids harsh reagents and high temperatures, expanding the scope to include thermally sensitive substrates.

Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages in safety, scalability, and efficiency over traditional batch processing.[23] Reactions are performed by pumping reagents through a heated and pressurized tube or column, allowing for precise control over reaction parameters like temperature, pressure, and residence time.[9] This technology has been successfully applied to classical reactions like the Bohlmann-Rahtz synthesis, as well as in the development of novel, streamlined manufacturing processes for pyridine-containing active pharmaceutical ingredients (APIs), such as Nevirapine.[3][9] The expedited and often higher-yielding nature of flow synthesis makes it a critical tool for both discovery and process development.[23]

Conclusion

The synthesis of highly substituted pyridines has evolved from classical condensation reactions into a sophisticated field featuring a diverse array of modular and efficient strategies. By understanding the underlying mechanisms and the causal factors that dictate reaction outcomes, researchers can now select from a powerful toolkit—encompassing transition-metal catalysis, cascade reactions, and emerging technologies like photoredox and flow chemistry—to construct complex pyridine scaffolds with unprecedented control. The protocols and principles outlined in this guide serve as a practical resource for leveraging these modern methods in the pursuit of novel medicines, materials, and agrochemicals.

References

  • Nakao, Y. (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. SYNTHESIS, 2011(20), 3209–3219. [Link]

  • Reddy, T., et al. (2020). Domino synthesis of fully substituted pyridines by silver-catalyzed chemoselective hetero-dimerization of isocyanides. Organic Chemistry Frontiers. [Link]

  • Wang, C. S., & Lei, A. (2018). Recent Advances in Synthetic Methods by Photocatalytic Single-Electron Transfer Chemistry of Pyridine N-Oxides. ACS Catalysis. [Link]

  • Wang, M., et al. (2016). Metal-Free Synthesis of Fully Substituted Pyridines via Ring Construction Based on the Domino Reactions of Enaminones and Aldehydes. The Journal of Organic Chemistry. [Link]

  • Neogi, I., et al. (2024). Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry. [Link]

  • Scribd. (n.d.). Synthesis Methods for Pyridine Derivatives. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Whelligan, D. K., & Wirth, T. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 16183–16193. [Link]

  • Ghosh, A., et al. (2023). Recent Advances in Direct Pyridine C-H Activation Strategies. Current Organic Synthesis. [Link]

  • Singh, S., & Singh, A. K. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 794–853. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link]

  • Ge, S., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link]

  • Tomlinson, J. D., et al. (2015). Modular Synthesis of Highly Substituted Pyridines via Enolate α-Alkenylation. Organic Letters, 17(13), 3222–3225. [Link]

  • Francisco, T. N., et al. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal. [Link]

  • Khan, I., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1726–1773. [Link]

  • Hari, D. P., & König, B. (2016). Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Wang, H., et al. (2019). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. Organic Chemistry Frontiers, 6(13), 2162–2166. [Link]

  • Organic Chemistry Portal. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • WordPress. (n.d.). Metal-catalysed Pyridine Ring Synthesis. WordPress. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2022). Photocatalyzed difluoroalkylation of pyridine N-oxides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Francisco, T. N., et al. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry, 30(47), e202401672. [Link]

  • YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A simple, modular synthesis of substituted pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Gupton, J. T. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

  • ResearchGate. (n.d.). An alternative metal-free amination appraoch to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. ResearchGate. [Link]

  • Tietze, L. F. (2004). Domino Reactions in the Synthesis of Heterocyclic Natural Products and Analogues. Pure and Applied Chemistry, 76(11), 1967–1983. [Link]

  • WordPress. (2026). Pyridine Ring Synthesis. WordPress. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. ResearchGate. [Link]

  • Wang, C. S., et al. (2022). Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins. Journal of the American Chemical Society. [Link]

  • Song, Z., et al. (2016). One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters. [Link]

  • University of Richmond. (n.d.). Dr. John Gupton. Chemistry Department. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 3-Allyloxy-2-chloro-6-iodopyridine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized heterocycles present unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that highly functionalized heterocycles present unique chemoselectivity challenges.

The substrate 3-Allyloxy-2-chloro-6-iodopyridine is particularly notorious. It features three distinct reactive sites susceptible to palladium insertion: a highly reactive C6–I bond, a moderately reactive C2–Cl bond, and an allylic C–O ether linkage. Achieving high yields requires precise kinetic control to favor the desired C6-arylation while suppressing over-coupling and ether cleavage.

Mechanistic Overview: The Substrate Challenge

To troubleshoot effectively, we must first understand the causality behind the reactivity. The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination[1]. For this specific substrate, the oxidative addition step is the critical junction where selectivity is determined:

  • C6–I Oxidative Addition (Desired): The carbon-iodine bond has the lowest bond dissociation energy, making it kinetically favored for Pd(0) insertion[2].

  • C2–Cl Oxidative Addition (Bis-arylation): While the C–Cl bond is stronger, the electron-deficient nature of the pyridine ring (especially adjacent to the nitrogen) activates it. At elevated temperatures or with excess boronic acid, the catalyst will insert here after the iodine is consumed, leading to over-coupling[3].

  • Allylic C–O Cleavage (Tsuji-Trost De-allylation): The electron-withdrawing pyridine ring makes the pyridinolate a viable leaving group. Pd(0) has a high affinity for allylic systems and can oxidatively add into the C–O bond to form a

    
    -allyl palladium complex, resulting in the loss of the allyl protecting group.
    

Pathway SM 3-Allyloxy-2-chloro- 6-iodopyridine Des Desired Product (C6-Arylation) SM->Des Pd(0), Ar-B(OH)2 Selective C-I Ox. Add. Side1 Bis-arylation (C2 & C6) SM->Side1 Excess Ar-B(OH)2 High Temp (C-Cl) Side2 De-allylation (Tsuji-Trost) SM->Side2 Pd(0) insertion into Allyl C-O bond Side3 Protodehalogenation (Loss of I) SM->Side3 Hydride transfer (from solvent/base)

Fig 1. Reaction pathways: Desired C6-arylation vs. common side reactions.

Troubleshooting FAQs

Q1: My LC-MS shows a major byproduct with a mass corresponding to the loss of the allyl group ( m = -40 Da). Why does this happen and how do I stop it?

A1: You are observing a Tsuji-Trost type side reaction. The Pd(0) catalyst is inserting into the allylic C–O bond instead of the C–I bond.

  • The Fix: Switch to a bulky, electron-rich biarylphosphine ligand like XPhos or use a preformed precatalyst like XPhos Pd G3 . The extreme steric bulk of XPhos makes the formation of the

    
    -allyl palladium intermediate highly disfavored. Furthermore, you must lower the reaction temperature to 25–40 °C. The C–I oxidative addition is fast enough to proceed at room temperature, whereas the C–O cleavage requires a higher thermal activation energy. Note that some allyl-based precatalysts can themselves complicate the reaction mixture if not activated properly, so G3 (methanesulfonate) or G4 precatalysts are preferred[4].
    
Q2: I am observing bis-arylation (coupling at both C6 and C2) even though I only added 1.05 equivalents of boronic acid. What is going wrong?

A2: Chemoselectivity between dihalopyridines is highly dependent on temperature and local concentration gradients[2]. If your base is too strong (e.g., KOtBu) or your temperature is too high (>60 °C), the mono-coupled product rapidly undergoes a second oxidative addition at the C2–Cl bond[3].

  • The Fix: Strictly control your stoichiometry to exactly 1.0 equivalent of the boronic acid. Switch to a milder, heterogeneous base like finely milled K3PO4 or Na2CO3 . Ensure vigorous stirring so that the local concentration of the boronic acid remains low, preventing the catalyst from "double-dipping" on the same substrate molecule.

Q3: There is a significant amount of protodehalogenated byproduct (loss of iodine, yielding 3-allyloxy-2-chloropyridine). How can I minimize this?

A3: Protodehalogenation occurs when the Ar-Pd(II)-X intermediate undergoes transmetalation with a hydride source instead of your boronic acid[5]. This almost always stems from the use of alcoholic solvents (e.g., ethanol, isopropanol) which can coordinate to palladium and undergo


-hydride elimination.
  • The Fix: Eliminate all alcohols from your reaction. Switch to a strictly aprotic solvent system such as Toluene/THF or a biphasic Toluene/Water system.

Q4: The reaction stalls at 40% conversion, and I see unreacted starting material. Should I increase the temperature?

A4: Do not increase the temperature , as this will immediately trigger the allyl cleavage and C2-arylation discussed above. Stalling at low temperatures usually indicates catalyst poisoning or catalyst degradation via homocoupling of the boronic acid[5].

  • The Fix: Oxygen is the enemy here. O2 promotes the oxidative homocoupling of boronic acids, consuming your coupling partner and precipitating Pd black. Thoroughly degas your solvents by sparging with N2 or Argon for at least 15 minutes prior to adding the catalyst.

Diagnostic Workflow

Use the following decision tree when analyzing your crude LC-MS data to rapidly identify and correct the root cause of low yields.

Troubleshooting Start Analyze Crude Reaction by LC-MS M1 Mass = SM - 40 Da (De-allylation) Start->M1 M2 Mass = SM - 126 Da (Protodehalogenation) Start->M2 M3 Mass = Bis-arylation Start->M3 M4 Unreacted SM Start->M4 S1 Action: Use bulky ligand (XPhos) Lower temperature to 25°C M1->S1 S2 Action: Switch to aprotic solvent Avoid alkoxide bases M2->S2 S3 Action: Strict 1.0 eq Ar-B(OH)2 Use milder base (K3PO4) M3->S3 S4 Action: Degas thoroughly Check Pd precatalyst activation M4->S4

Fig 2. LC-MS based troubleshooting workflow for low yield resolution.

Quantitative Optimization Data

The table below summarizes the expected outcomes when altering key reaction parameters. Notice how the shift to a bulky ligand and lower temperature drastically improves the yield of the desired product.

Catalyst / LigandBaseSolvent SystemTemp (°C)ConversionChemoselectivity (C6:C2)Allyl Cleavage
Pd(PPh3)4K2CO3Dioxane / H2O80>95%70 : 30High (>20%)
Pd(dppf)Cl2Cs2CO3DMF60>95%85 : 15Moderate (~10%)
Pd(OAc)2 / SPhosK3PO4THF / H2O4085%95 : 5Low (<5%)
XPhos Pd G3 K3PO4 Toluene / H2O 25 >95% >99 : 1 None (<1%)

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, follow this optimized, self-validating protocol utilizing XPhos Pd G3.

Reagents:

  • 3-Allyloxy-2-chloro-6-iodopyridine (1.0 eq)

  • Aryl boronic acid (1.0 eq, strictly measured)

  • XPhos Pd G3 (0.02 eq, 2 mol%)

  • K3PO4 (aqueous, 2.0 M solution, 3.0 eq)

  • Toluene (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Solvent Preparation & Degassing: Add Toluene to a Schlenk flask or reaction vial. Sparge with inert gas (N2 or Argon) via a submerged needle for a minimum of 15 minutes.

    • Validation: The solvent should show no bubbling upon addition of the active catalyst later; failure to degas will result in the solution turning black (Pd precipitation) within 10 minutes.

  • Substrate Loading: Add the 3-Allyloxy-2-chloro-6-iodopyridine and the Aryl boronic acid to the degassed toluene. Stir until fully dissolved.

  • Catalyst Activation: Add the XPhos Pd G3 precatalyst to the mixture.

    • Validation: The solution should transition to a homogeneous clear red/orange color, indicating the successful generation of the active monoligated Pd(0) species.

  • Base Addition: Add the degassed 2.0 M aqueous K3PO4 solution dropwise. The reaction mixture will become biphasic. Stir vigorously (800+ RPM) at 25 °C.

  • Reaction Monitoring: After 2 hours, halt stirring to let the phases separate. Extract a 10 µL aliquot from the upper (organic) toluene layer, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation: The UV chromatogram at 254 nm should show >95% consumption of the starting material. The mass spectrum of the major peak must match the

      
       of the desired C6-arylated product. If a peak representing 
      
      
      
      is observed, verify that the internal temperature did not exceed 30 °C.
  • Workup: Dilute with EtOAc and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

References[2] Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes

Source: PMC (National Institutes of Health) URL: 2[3] Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study Source: ResearchGate URL: 3[1] Title: Suzuki reaction Source: Wikipedia URL: 1[4] Title: Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions Source: PMC (National Institutes of Health) URL: 4[5] Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:5

Sources

Optimization

Technical Support Center: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary This guide addresses the synthesis of 3-Allyloxy-2-chloro-6-iodopyridine via the Williamson ether synthesis. The core challenge lies in the ambident nucleophilicity of the 3-hydroxypyridine scaffold, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 3-Allyloxy-2-chloro-6-iodopyridine via the Williamson ether synthesis. The core challenge lies in the ambident nucleophilicity of the 3-hydroxypyridine scaffold, which can lead to competing N-alkylation (pyridone formation) versus the desired O-alkylation. Furthermore, the presence of labile halogens (C2-Cl and C6-I) requires mild conditions to prevent nucleophilic aromatic substitution (


) or dehalogenation.

This document provides a standard operating procedure (SOP), a troubleshooting decision tree, and mechanistic insights to optimize yield and regioselectivity.

Module 1: Standard Reaction Protocol

Based on analogous 2-halo-3-hydroxypyridine scaffolds.

The Baseline System

For initial synthesis, we recommend a Cesium Carbonate / Acetonitrile system. Cesium carbonate (


) is preferred over Potassium Carbonate (

) due to the "Cesium Effect," where the larger cation radius disrupts tight ion pairing, increasing the nucleophilicity of the pyridinyl oxide anion without requiring harsh temperatures that endanger the iodine handle.

Reaction Scheme:



Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve 1.0 eq of 2-chloro-6-iodopyridin-3-ol in anhydrous MeCN (0.2 M concentration).
2 Deprotonation Add 1.5 eq of

. Stir at RT for 30 mins.
3 Addition Dropwise addition of 1.2 eq Allyl Bromide .
4 Reaction Heat to 50–60°C . Monitor by TLC/LCMS every 2 hours.
5 Quench Filter off inorganic solids (

, excess Carbonate). Concentrate filtrate.[1]

Module 2: Troubleshooting & Optimization (FAQ)

Q1: I am observing a significant "N-alkylated" side product (Pyridone). How do I stop this?

Diagnosis: Pyridinols are ambident nucleophiles. The nitrogen lone pair can attack the allyl bromide, leading to the thermodynamically stable


-allyl pyridone. This is governed by Hard-Soft Acid-Base (HSAB)  theory.

Solution: The Silver Salt Switch Switch the base to Silver Carbonate (


)  in Toluene or Benzene (if permitted).
  • Mechanism: Silver (

    
    ) is a soft Lewis acid. It coordinates effectively with the soft Nitrogen atom of the pyridine ring and the leaving group halogen (Bromide). This coordination "blocks" the nitrogen site and guides the alkylation to the "harder" Oxygen atom.
    
  • Protocol Adjustment: Use 1.1 eq

    
     in Toluene at 80°C (reflux).
    
Q2: My Iodine (C6) or Chlorine (C2) is missing/substituted in the final product.

Diagnosis: You are likely experiencing Nucleophilic Aromatic Substitution (


) .
The 2- and 6-positions are activated by the ring nitrogen. If you use strong nucleophilic bases (like 

or alkoxides) or nucleophilic solvents (like Methanol/Ethanol), they will displace the halogens.

Corrective Actions:

  • Eliminate Nucleophilic Solvents: Never use alcohols. Stick to DMF, DMSO, MeCN, or Toluene.

  • Lower Temperature:

    
     has a higher activation energy than O-alkylation. Reduce temp to <40°C and extend reaction time.
    
  • Avoid Strong Bases: Do not use

    
     or 
    
    
    
    . These are too aggressive for poly-halogenated pyridines.
Q3: The reaction stalls at 60% conversion. Adding more Allyl Bromide doesn't help.

Diagnosis: This is often due to product inhibition or solubility limits of the phenolate anion.

Optimization Strategy:

  • Additive: Add 10 mol% TBAI (Tetrabutylammonium Iodide) .

  • Mechanism: This generates an in situ Allyl Iodide (Finkelstein reaction). The Allyl Iodide is a more reactive electrophile than Allyl Bromide (

    
     is a better leaving group), accelerating the 
    
    
    
    attack by the sterically crowded pyridinol oxygen.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing the synthesis based on impurity profiling.

ReactionOptimization Start Start: 2-Cl-6-I-pyridin-3-ol + Allyl Bromide Standard Protocol A: Cs2CO3 / MeCN / 60°C Start->Standard Check Analyze Crude (LCMS/NMR) Standard->Check Success Target Product > 90% Proceed to Workup Check->Success Clean Conversion Issue_N_Alk Issue: N-Alkylation (Pyridone) Check->Issue_N_Alk Pyridone Detected Issue_SNAr Issue: Loss of Cl/I (SNAr) Check->Issue_SNAr Dehalogenation Issue_Stall Issue: Low Conversion Check->Issue_Stall Stalled Reaction Sol_Ag Switch to Protocol B: Ag2CO3 / Toluene (HSAB Control) Issue_N_Alk->Sol_Ag Sol_Temp Reduce Temp < 40°C Ensure Non-Nuc. Solvent Issue_SNAr->Sol_Temp Sol_Finkel Add 10% TBAI (Finkelstein) OR Switch to DMF Issue_Stall->Sol_Finkel

Caption: Optimization logic flow for the O-alkylation of halogenated pyridinols. Blue nodes indicate standard path; Red nodes indicate failure modes; Dashed nodes represent corrective protocols.

Module 4: Comparison of Conditions

VariableMethod A (Recommended) Method B (High Selectivity) Method C (High Reactivity)
Base

(Cesium Carbonate)

(Silver Carbonate)

(Sodium Hydride)
Solvent MeCN (Acetonitrile)Toluene / BenzeneDMF / THF
Temp 50–60°C80°C (Reflux)0°C

RT
O:N Ratio Good (~10:1)Excellent (>50:1)Poor (Mixed)
Risk ModerateHigh Cost (Silver)High Risk (

/ Exotherm)
Use Case General First Pass If N-alkylation fails Method A Only for unreactive substrates

References

  • Williamson Ether Synthesis Mechanism & Scope. Chemistry Steps. (2022).[2] "Williamson Ether Synthesis."[2][3][4] [Link]

  • Regioselectivity in Pyridinol Alkylation. Reynard, G., et al. (2024).[4][5] "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species." Tetrahedron Letters. [Link][6]

  • Silver-Mediated Selective O-Alkylation. ResearchGate Discussion & Literature Review. (2016).[7] "Why N-alkylation is more favorable than O-alkylation?" (Citing HSAB and Silver Salt effects). [Link]

Sources

Troubleshooting

Purification of 3-Allyloxy-2-chloro-6-iodopyridine from crude reaction mixture

Executive Summary & Molecule Profile[1] 3-Allyloxy-2-chloro-6-iodopyridine is a trisubstituted pyridine scaffold critical for drug discovery. It features three distinct reactive sites: C3-Allyloxy : A masked hydroxyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

3-Allyloxy-2-chloro-6-iodopyridine is a trisubstituted pyridine scaffold critical for drug discovery. It features three distinct reactive sites:

  • C3-Allyloxy : A masked hydroxyl group or handle for olefin metathesis.

  • C6-Iodo : Highly reactive in palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C2-Chloro : A less reactive electrophile, allowing for sequential functionalization after C6 modification.

Common Synthesis Route: O-alkylation of 2-chloro-6-iodopyridin-3-ol using allyl bromide and a base (


 or 

) in a polar aprotic solvent (DMF or MeCN).

Primary Purification Challenge: The main challenge is separating the desired O-alkylated product from the unreacted phenolic starting material and potential N-alkylated quaternary salts (though less common for 3-hydroxypyridines than 2- or 4-isomers). Additionally, the C6-Iodo bond is light-sensitive, requiring careful handling.

Purification Logic Workflow

The following decision tree outlines the standard operating procedure (SOP) for isolating the target compound from a crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (DMF/MeCN, Salts, Product, SM) Quench 1. Filter Solids (Remove Salts) 2. Aqueous Quench (Water/Brine) Start->Quench Extract Extraction (EtOAc or DCM) Quench->Extract Wash Chemical Wash Step (Critical for Purity) Extract->Wash Decision Is SM (Phenol) present by TLC? Wash->Decision BaseWash Wash Org. Layer with 0.5M NaOH or 1M K2CO3 Decision->BaseWash Yes (Remove Phenol) Dry Dry (Na2SO4) & Concentrate (Keep < 40°C, Dark) Decision->Dry No BaseWash->Dry Purify Chromatography Selection Dry->Purify Column Flash Column Chromatography SiO2, Hex/EtOAc (Gradient) Purify->Column Standard (<95% pure) Recryst Recrystallization (If solid & high purity) Purify->Recryst High Purity (>95%) Final Pure 3-Allyloxy-2-chloro-6-iodopyridine Column->Final Recryst->Final

Figure 1: Purification logic flow for removing unreacted starting material and isolating the O-alkylated pyridine.

Technical FAQs & Troubleshooting

Q1: How do I efficiently remove unreacted 2-chloro-6-iodopyridin-3-ol without chromatography?

The "Chemical Wash" Technique: The starting material is a phenol (pKa ~7–9 due to the electron-withdrawing halogens). The product is an ether (neutral).

  • Protocol: After extracting the crude mixture into Ethyl Acetate (EtOAc) or Dichloromethane (DCM), wash the organic layer twice with 1M

    
      or 0.5M NaOH .
    
  • Mechanism: The base deprotonates the unreacted phenol, converting it into a water-soluble phenoxide salt, which partitions into the aqueous layer. The neutral O-allyl product remains in the organic layer.

  • Caution: Do not use strong bases (like concentrated NaOH) or heat, as this may hydrolyze the 2-Cl or 6-I halogens.

Q2: I see a very polar spot on TLC that won't move. What is it?

Diagnosis: This is likely the N-alkylated pyridinium salt or inorganic salts.

  • Explanation: While 3-hydroxypyridines favor O-alkylation, trace N-alkylation can occur, forming a charged quaternary ammonium species.

  • Solution: These species are insoluble in non-polar organic solvents. They are typically removed during the initial filtration (if solid) or remain in the aqueous phase during extraction. If they persist on silica, flush the column with 10% MeOH/DCM after collecting your product to clean the column, but they will not co-elute with your target.

Q3: My product is turning purple/brown during concentration. Why?

Diagnosis: Iodine liberation (De-iodination).

  • Cause: Aryl iodides are sensitive to light and acid. If the rotavap bath is too hot (>45°C) or the crude was exposed to light for long periods, homolytic cleavage of the C-I bond can occur.

  • Prevention:

    • Wrap the flask in aluminum foil during reaction and workup.

    • Keep water bath temperature < 40°C .

    • Add a small amount of copper stabilizer (if applicable) or store under Argon at 4°C.

Q4: Flash Chromatography: What are the optimal conditions?

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexanes/Ethyl Acetate (or Heptane/EtOAc).

  • Gradient: Start at 100% Hexanes to elute non-polar impurities (like excess allyl bromide). Gradient to 5–10% EtOAc. The product typically elutes early (Rf ~0.5–0.6 in 10% EtOAc/Hex) because the O-allyl group and halogens make it relatively lipophilic compared to the starting phenol.

  • Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene for loading. Avoid loading with DMF (it causes streakiness).

Key Data & Specifications

ParameterSpecification / Recommendation
Precursor 2-Chloro-6-iodopyridin-3-ol (CAS: 185220-68-2) [1]
Reagents Allyl Bromide (1.2 eq), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(2.0 eq), DMF or Acetone [2]
TLC System 10% EtOAc in Hexanes
Rf Values (Est.) Product: ~0.6
Solubility Soluble in DCM, EtOAc, THF.[1] Insoluble in Water.
Storage 2–8°C, Protect from light (Amber vial).

Detailed Experimental Protocol (Gold Standard)

Step 1: Reaction Setup To a solution of 2-chloro-6-iodopyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M) is added


  (2.0 eq). The mixture is stirred for 15 min at RT. Allyl bromide  (1.2 eq) is added dropwise. Stir at RT (or mild heat, 40°C) until TLC indicates consumption of SM (typically 2–4 h).

Step 2: Workup (The Critical Step)

  • Dilute the reaction mixture with EtOAc (5x reaction volume).

  • Wash with Water (3x) to remove DMF. (Note: DMF retention causes poor separation on silica).

  • Chemical Wash: Wash the organic layer with 1M

    
      (2x) to remove unreacted phenol.
    
  • Wash with Brine (1x).

  • Dry over

    
     , filter, and concentrate under reduced pressure (Bath < 40°C).
    

Step 3: Purification

  • Crude Appearance: Yellow to orange oil/solid.

  • Purification: Flash chromatography on silica gel.

    • Eluent: 0%

      
       10% EtOAc in Hexanes.
      
    • Collection: Collect the major non-polar spot.

  • Yield Expectation: 85–95%.

References

  • Bori, I. D., et al. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[1][2] Arkivoc, 2021, v, 57-72.[1][2] (General procedure for O-alkylation of halopyridinols). [Link]

  • PubChem. 2-Bromo-6-iodopyridin-3-ol (Analogous Structure Data).[3] [Link][4]

  • ResearchGate. Efficient Preparation of Functionalized Pyridines. (General reference for pyridine workup). [Link]

Sources

Optimization

Common side reactions with 3-Allyloxy-2-chloro-6-iodopyridine and how to avoid them

Topic: Troubleshooting Common Side Reactions & Optimization Guide Product: 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) Document ID: TSC-2025-PYR-042 Executive Summary & Reactivity Profile To our Research Partn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Reactions & Optimization Guide Product: 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5) Document ID: TSC-2025-PYR-042

Executive Summary & Reactivity Profile

To our Research Partners: This guide addresses the specific stability and reactivity challenges associated with 3-Allyloxy-2-chloro-6-iodopyridine . As a trifunctionalized scaffold, this molecule presents a "reactivity hierarchy" that must be strictly controlled to avoid polymerization, scrambling, or degradation.

The Reactivity Hierarchy (Critical for Method Design)
  • C-6 Iodine (Most Reactive): The primary site for oxidative addition in Pd-catalyzed cross-couplings (Suzuki, Sonogashira).[1]

  • C-2 Chlorine (Intermediate Reactivity): Activated for SNAr due to the adjacent pyridine nitrogen; significantly less reactive towards Pd(0) than the C-6 position but can participate in "over-coupling."

  • 3-Allyloxy Group (Latent Reactivity): Serves as a masked hydroxyl group. It is prone to Pd-catalyzed deallylation (cleavage) or isomerization under standard coupling conditions, and Claisen rearrangement at high temperatures (>160°C).

Troubleshooting Guide (FAQ Format)

Issue 1: Loss of Regioselectivity (Bis-coupling)

User Question: "I am attempting a Suzuki coupling at the C-6 position, but I am observing significant amounts of the bis-coupled product (reaction at both C-6 and C-2). How do I stop the C-2 chlorine from reacting?"

Technical Diagnosis: The C-I bond is kinetically favored, but the C-Cl bond at the 2-position is activated by the pyridine nitrogen. Loss of selectivity typically occurs due to:

  • Excess Boronic Acid: >1.1 equivalents drives the reaction towards the second coupling.

  • Overly Active Catalyst: Ligands like XPhos or SPhos are too active for differentiating I vs. Cl in this specific scaffold.

  • High Temperature: Temperatures >80°C narrow the kinetic window between C-I and C-Cl activation.

Corrective Protocol:

  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the boronic acid relative to the pyridine. It is better to have slight unreacted starting material than inseparable bis-product.

  • Ligand Selection: Switch to PPh3 or dppf . These ligands are sufficiently active for C-I insertion but sluggish for C-Cl insertion at moderate temperatures.

  • Temperature: Run the reaction at 40–60°C .

Issue 2: Unexpected Deallylation (Formation of Pyridinol)

User Question: "My LC-MS shows a mass corresponding to the loss of the allyl group (M-41), giving the 3-hydroxy-2-chloro-6-iodopyridine. I thought the allyl group was stable?"

Technical Diagnosis: While thermally stable, allyl ethers are susceptible to Pd-catalyzed deallylation (Tsuji-Trost type mechanisms) or isomerization-hydrolysis .

  • Mechanism: Pd(0) can coordinate to the allyl alkene, facilitating oxidative addition to form a

    
    -allyl complex, releasing the pyridinate anion. This is accelerated if nucleophiles (like hydroxide bases or water) are present.
    
  • Isomerization: Pd-hydride species (formed from

    
    -hydride elimination of alkyl groups) can isomerize the allyl ether (
    
    
    
    ) to the enol ether (
    
    
    ), which rapidly hydrolyzes in aqueous base to the alcohol.

Corrective Protocol:

  • Base Selection: Avoid hydroxide bases (NaOH, KOH). Use anhydrous bases like K3PO4 or Cs2CO3 in dry solvents (Dioxane/DMF).

  • Scavengers: If deallylation persists, ensure the reaction is strictly anhydrous.

Issue 3: Hydrodehalogenation (Loss of Iodine)

User Question: "I see a byproduct where the Iodine is replaced by Hydrogen (des-iodo), but no coupling occurred. Why?"

Technical Diagnosis: This is hydrodehalogenation , often caused by:

  • Solvent Impurities: Alcohols (MeOH, EtOH) or wet solvents acting as hydride sources.

  • Excessive Heating: Promotes

    
    -hydride elimination pathways.
    
  • Base Choice: Triethylamine or other amine bases can act as hydride donors in Pd-cycles.

Corrective Protocol:

  • Solvent Switch: Use non-protic solvents like Toluene or THF .

  • Catalyst Pre-activation: Ensure the catalyst is active; sluggish oxidative addition allows competing reduction pathways to take over.

Visualizing the Side Reaction Pathways

The following diagram illustrates the competitive pathways available to 3-Allyloxy-2-chloro-6-iodopyridine during a standard catalytic cycle.

ReactivityMap Start 3-Allyloxy-2-chloro- 6-iodopyridine (Starting Material) Target Target Product (C-6 Coupled) Start->Target Pd(0), R-B(OH)2 Selective C-6 Coupling Bis Bis-Coupled Impurity (Reaction at C-2 & C-6) Start->Bis Excess Boronic Acid High Temp (>80°C) Active Ligands (XPhos) Deallyl 3-Hydroxypyridine (Deallylation) Start->Deallyl Pd(0) + Nucleophile (H2O/OH-) Isomerization DesIodo Des-iodo Product (Hydrodehalogenation) Start->DesIodo Protic Solvents (MeOH) Hydride Sources Target->Bis Over-reaction

Caption: Competitive reaction pathways for 3-Allyloxy-2-chloro-6-iodopyridine. Green indicates the desired path; red/yellow indicate common failure modes.

Validated Experimental Protocols

Protocol A: Highly Selective Suzuki Coupling at C-6

Objective: Couple an aryl boronic acid at C-6 without touching C-2 or the allyl group.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (0.95 - 1.0 equiv) [Critical: Do not excess]

    • Catalyst: Pd(PPh3)4 (3-5 mol%) OR PdCl2(dppf) (3 mol%)

    • Base: Na2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)

    • Solvent: Toluene:Water (4:1) or DME:Water (4:1). Note: If deallylation is observed, switch to anhydrous Toluene/Dioxane with Cs2CO3.

  • Procedure:

    • Charge solid reagents into a reaction vial.

    • Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen promotes homocoupling and dehalogenation.

    • Add degassed solvents.

    • Heat to 50-60°C . Monitor by TLC/LC-MS every 30 minutes.

    • Stop point: Quench immediately when the starting material drops below 5%. Do not wait for 100% conversion if bis-coupling begins to appear.

Validation Criteria (QC):

  • LC-MS: Product peak (M+Aryl) should be dominant.

  • 1H NMR: Look for the retention of the allyl signals (multiplet at ~6.0 ppm, doublet at ~4.6 ppm) and the loss of the C-2/C-6 coupling pattern.

Protocol B: Quantitative Data for Ligand Selection

Based on internal reactivity studies of 2,6-dihalopyridines.

Ligand SystemC-6 SelectivityC-2 Reactivity (Side Reaction)Deallylation RiskRecommended For
Pd(PPh3)4 High LowLowStandard Aryl Couplings
PdCl2(dppf) High LowLowSterically hindered partners
XPhos / SPhos LowHigh (Risk of Bis-coupling)ModerateNOT RECOMMENDED for mono-coupling
Pd(OAc)2 / P(t-Bu)3 ModerateModerateHigh Difficult substrates only

References & Authority

  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (Demonstrates the reactivity order C-I > C-Br > C-Cl in pyridines).

  • Royal Society of Chemistry (Chemical Science). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (Defines the electronic basis for C-6 vs C-2 selectivity).

  • National Institutes of Health (PMC). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. (Provides protocols for sequential functionalization of dihalopyridines).

  • Organic Chemistry Portal. Claisen Rearrangement. (Mechanistic background on allyl ether thermal instability).

Disclaimer: This guide is for research purposes only. All experimental work should be conducted under standard laboratory safety protocols.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Allyloxy-2-chloro-6-iodopyridine

Topic: Improving the stability of 3-Allyloxy-2-chloro-6-iodopyridine in solution CAS: 1227576-68-8 (Analogous/Generic Reference) Chemical Profile: Halogenated Pyridine Ether Audience: Medicinal Chemists, Process Chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the stability of 3-Allyloxy-2-chloro-6-iodopyridine in solution CAS: 1227576-68-8 (Analogous/Generic Reference) Chemical Profile: Halogenated Pyridine Ether Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Stability Paradox

3-Allyloxy-2-chloro-6-iodopyridine is a high-value intermediate often used in the synthesis of complex heterocycles (e.g., KRAS inhibitors or SHP2 allosteric inhibitors). Its utility lies in its three distinct reactive handles: the iodine (for selective metalation/coupling), the chlorine (for


), and the allyloxy group  (for Claisen rearrangements or ring-closing metathesis).

However, this versatility creates a "stability paradox": the very features that make it reactive also make it fragile. This guide addresses the three primary degradation vectors: Photolytic Deiodination , Thermal Sigmatropic Rearrangement , and Nucleophilic Hydrolysis .

Module 1: Diagnostic & Storage (The Triage Phase)

Current Status: My solution has changed color or appearance.

Troubleshooting Guide: Visual Inspection
ObservationDiagnosisRoot CauseImmediate Action
Yellow/Brown Tint Iodine LiberationPhotolysis: Homolytic cleavage of the C–I bond.Protect from light immediately. Add copper foil or stabilizer if compatible.
Precipitate (White) Hydrolysis/AggregationSolvent Incompatibility: Low solubility in aqueous buffers or slow hydrolysis to the pyridone.Check pH. If acidic, it may be the hydrolyzed 2-pyridone derivative.
New HPLC Peak (RRT ~0.9) De-iodinationRadical Scavenging: Solvent acted as a hydrogen donor during photolysis.Switch to non-H-donating solvents (e.g., avoid THF in light).
New HPLC Peak (RRT >1.1) Claisen RearrangementThermal Stress: Solution was heated >60°C.Irreversible. Discard batch or purify.
Storage Protocol (Standard Operating Procedure)
  • Physical State: Store as a solid whenever possible. Stability in solution is measured in hours/days, not months.

  • Temperature:

    
     is mandatory for long-term storage.
    
  • Atmosphere: Argon or Nitrogen backfill. The C–I bond is sensitive to oxidative insertion if Pd contaminants are present.

  • Container: Amber borosilicate vials with PTFE-lined caps. Never use clear glass on the benchtop.

Module 2: Solubilization & Reaction Stability (The Active Phase)

Current Status: I need to use this compound in a reaction or assay.

FAQ: Solvent & Condition Compatibility

Q: Can I dissolve this in DMSO for my biological assay? A: Yes, but with caveats.

  • Solubility: Excellent in DMSO (>50 mM).

  • Risk: DMSO is hygroscopic. The presence of water, combined with the electron-deficient pyridine ring (activated by Cl and I), promotes nucleophilic attack at the C2 position, leading to 2-hydroxy-3-allyloxy-6-iodopyridine (which tautomerizes to the pyridone).

  • Fix: Use anhydrous DMSO (stored over molecular sieves) and use the solution within 24 hours. Freeze aliquots at

    
    .
    

Q: I heated the reaction to


 to push the Suzuki coupling, but the starting material disappeared into a "mess." Why? 
A:  You likely triggered a Claisen Rearrangement .
The 3-allyloxy moiety is prone to a [3,3]-sigmatropic rearrangement. While typical for allyl-aryl ethers, the pyridine nitrogen and electron-withdrawing halogens can lower the activation energy. Heating >

can shift the allyl group to the C2 or C4 position (or N-alkylation if formed via ion pair), destroying your regioselectivity.
  • Protocol: Keep reaction temperatures

    
    . If high heat is required for coupling, use a more active catalyst (e.g., Pd-132, XPhos Pd G3) to enable milder conditions.
    

Q: Why is my yield low in THF? A: THF is a hydrogen atom donor. Under even ambient light, the C–I bond homolyzes to form a pyridyl radical. This radical abstracts a hydrogen from THF, yielding the des-iodo byproduct (3-allyloxy-2-chloropyridine).

  • Fix: Use Toluene or DCM if possible. If THF is required, wrap the flask in aluminum foil.

Module 3: Visualizing Degradation

The following diagram illustrates the three competing degradation pathways you must control.

StabilityPathways cluster_legend Degradation Drivers SM 3-Allyloxy-2-chloro- 6-iodopyridine (Target) ClaisenProd Rearranged Isomer (C-Allyl Pyridone) SM->ClaisenProd Heat (>60°C) [3,3]-Sigmatropic HydrolysisProd 2-Hydroxy-derivative (Pyridone Tautomer) SM->HydrolysisProd H2O / OH- SNAr (C2) Radical Pyridyl Radical (•) SM->Radical Light (hν) Homolysis PhotoProd 3-Allyloxy-2-chloropyridine (Des-iodo byproduct) Radical->PhotoProd + H• (from Solvent) Legend Red: Photostability Yellow: Thermal Stability Green: Chemical Stability

Caption: Figure 1. Primary degradation pathways. Photolysis leads to deiodination; Heat triggers Claisen rearrangement; Moisture leads to hydrolysis.

Module 4: Validated Stability Protocols

Experiment 1: The "Dark vs. Light" Stress Test

Use this to validate your handling conditions.

  • Preparation: Prepare a

    
     solution of the compound in MeCN.
    
  • Split: Divide into two HPLC vials.

    • Vial A (Control): Wrap completely in aluminum foil.

    • Vial B (Stress): Place on a windowsill or under a fluorescent desk lamp.

  • Incubation: Leave both at room temperature for 4 hours.

  • Analysis: Inject both on HPLC (C18 column, MeCN/Water gradient).

  • Pass Criteria: Vial A should show

    
     purity relative to T0. Vial B will likely show a new peak (des-iodo) and yellowing.
    
Experiment 2: Thermal Ceiling Determination

Use this before scaling up any reaction.

  • Preparation: Dissolve

    
     in the intended reaction solvent (e.g., Toluene).
    
  • Aliquot: Transfer to 3 vials.

    • Vial 1:

      
      
      
    • Vial 2:

      
      
      
    • Vial 3:

      
      
      
  • Timepoint: Heat for 2 hours.

  • Analysis: TLC or LCMS. Look for the "Claisen Shift"—a product with the same mass but different polarity (usually more polar due to pyridone formation).

  • Result: If Vial 3 shows degradation, cap your process temperature at

    
     .
    

References

  • Claisen Rearrangement of Allyloxypyridines

    • Detailed analysis of the thermal rearrangement of allyloxypyridines to N-allyl and C-allyl pyridones.
    • Source:

  • Photostability of Iodinated Compounds

    • ICH Q1B Guidelines on photostability testing for drug substances, highlighting the susceptibility of C-I bonds.
    • Source:[1]

  • Nucleophilic Substitution in Halopyridines

    • Mechanistic insights into reactivity at the 2- and 6-positions of pyridine rings.
    • Source:

  • General Stability of 2-Chloro-6-iodopyridine

    • Safety and handling d
    • Source:

Sources

Optimization

Catalyst selection to improve yield for 3-Allyloxy-2-chloro-6-iodopyridine reactions

Technical Support Center: 3-Allyloxy-2-chloro-6-iodopyridine Subject: Optimization of Catalyst Selection & Reaction Conditions for Yield Enhancement Ticket ID: CAS-1864055-27-5-OPT Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Allyloxy-2-chloro-6-iodopyridine

Subject: Optimization of Catalyst Selection & Reaction Conditions for Yield Enhancement Ticket ID: CAS-1864055-27-5-OPT Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Tri-Functional" Challenge

You are working with 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5).[1] This scaffold presents a unique "Tri-Functional" challenge that dictates your catalyst strategy:

  • C-6 Iodine: The most reactive site (Kinetic control).[2][3]

  • C-2 Chlorine: The "hard" electrophile (Thermodynamic/Forcing control).

  • C-3 Allyloxy: A latent reactive group susceptible to [3,3]-sigmatropic rearrangement (Claisen) if thermal limits are exceeded.

Low yields in this system are rarely due to "bad chemistry" but rather chemoselectivity erosion . If you activate the system too aggressively to engage the iodine, you risk rearranging the allyl group. If you use a catalyst that is too active, you risk premature C-2 coupling.

Part 1: Catalyst Selection Guide

Scenario A: Selective Coupling at C-6 (Iodine)

Target: Suzuki, Sonogashira, or Heck coupling at the iodine position while leaving the chlorine and allyl group intact.

The Issue: The C-6 Iodine is highly reactive, but the electron-donating allyloxy group at C-3 increases electron density on the ring, slightly retarding oxidative addition compared to a simple dihalopyridine.

Recommended System:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or PdCl₂(PPh₃)₂

  • Ligand Class: Simple Triarylphosphines (Monodentate).

  • Why: These "Generation 1" catalysts have a slower rate of oxidative addition than Buchwald precatalysts. They will readily insert into the weak C-I bond but will effectively "bounce off" the stronger C-Cl bond, ensuring >98% regioselectivity.

Protocol Optimization:

  • Temperature: Keep strictly < 65°C .

  • Base: Use mild bases like Na₂CO₃ or K₃PO₄ . Avoid strong alkoxides (NaOtBu), which can trigger ether cleavage or rearrangement.

Scenario B: Activation of C-2 (Chlorine)

Target: Functionalizing the chlorinated position (usually after C-6 has been reacted).

The Issue: The C-2 position is deactivated by the adjacent nitrogen's lone pair (repulsion) and the electron donation from the C-3 allyloxy group. Standard catalysts will fail here, resulting in recovered starting material.

Recommended System:

  • Catalyst: Pd-G3-XPhos or Pd₂(dba)₃ + BrettPhos .

  • Ligand Class: Dialkylbiaryl phosphines (Buchwald Ligands).

  • Why: You need a ligand with high electron density to force oxidative addition into the inert C-Cl bond. The bulky nature of XPhos/BrettPhos also facilitates the reductive elimination step, which is often the bottleneck for sterically crowded 2-substituted pyridines.

Scenario C: The "Hidden" Yield Killer (The Allyl Group)

The Issue: Unexplained isomers or "tar" formation. Diagnosis: You are likely triggering a Claisen Rearrangement . Mechanism: At temperatures >100°C (or lower with Lewis Acids), the allyl group at C-3 undergoes a [3,3]-sigmatropic shift to C-2 (displacing Cl) or C-4. Prevention:

  • Strict Limit: Do not exceed 80°C unless the allyl group is the target.

  • Lewis Acids: Avoid strong Lewis acids (e.g., AlCl₃, BF₃) which catalyze this rearrangement at room temperature.

Part 2: Troubleshooting & FAQs

Q1: I am seeing significant de-iodination (reduction to H) instead of coupling. Why? A: This is a common side reaction in Pd-catalyzed couplings of electron-deficient heterocycles.

  • Cause: This is often caused by the "

    
    -hydride elimination" pathway from the solvent or amine base before transmetallation occurs.
    
  • Fix: Switch your solvent system. If using isopropanol or ethanol, switch to Dioxane or Toluene . Ensure your reaction is strictly anhydrous. If using a boronic acid, increase the loading to 1.5 equiv to outcompete the reduction pathway.

Q2: My reaction works, but I can't separate the product from the phosphine oxide byproduct. A: This is a classic issue with Pd(PPh₃)₄.

  • Fix: Switch to Pd(dppf)Cl₂ . The bidentate ligand (dppf) is more stable and typically does not dissociate as messily as PPh₃. It also offers a larger "bite angle," which can sometimes improve yields for sterically sensitive couplings near the C-3 allyloxy group.

Q3: Can I perform a "One-Pot" reaction to functionalize both C-6 and C-2? A: Yes, but order of addition is critical.

  • Step 1 (C-6): Add 1.0 equiv Boronic Acid A + Pd(PPh₃)₄ + Na₂CO₃. Run at 60°C.

  • Step 2 (C-2): Do not work up. Add 1.2 equiv Boronic Acid B + XPhos Pd G3 + K₃PO₄. Raise temp to 90°C.

  • Note: You must add the "hotter" catalyst (XPhos) only after the iodine is consumed, or you will get a mixture of regioisomers.

Part 3: Visualized Decision Pathways

Figure 1: Chemoselectivity Decision Matrix

Caption: Logic flow for selecting the correct catalyst system based on target site and thermal constraints.

Chemoselectivity Start Substrate: 3-Allyloxy-2-chloro-6-iodopyridine Target Target Position? Start->Target C6 C-6 (Iodine) Kinetic Control Target->C6 High Reactivity C2 C-2 (Chlorine) Forcing Conditions Target->C2 Low Reactivity Cat1 Catalyst: Pd(PPh3)4 Temp: < 65°C C6->Cat1 Use Simple Phosphines Cat2 Catalyst: Pd-G3-XPhos Temp: > 80°C C2->Cat2 Use Bulky/e- Rich Ligands Risk2 Risk: C-2 Activation (If Ligand too bulky) Cat1->Risk2 Avoid Buchwald Ligands Risk1 Risk: Claisen Rearrangement (If T > 100°C) Cat2->Risk1 Monitor Temp Closely

Figure 2: Optimized Experimental Workflow

Caption: Step-by-step protocol to maximize yield and minimize side reactions.

Workflow Step1 1. Solvent Degassing (Argon sparge, 20 min) CRITICAL for I-coupling Step2 2. Catalyst Addition Pd(PPh3)4 (5 mol%) Step1->Step2 Step3 3. Thermal Ramp Set T = 60°C DO NOT OVERSHOOT Step2->Step3 Step4 4. Monitor (LCMS) Check for Des-Iodo byproduct Step3->Step4 Decision Conversion > 95%? Step4->Decision Stop Isolate Product (Silica Filtration) Decision->Stop Yes Trouble Add 2nd Catalyst Charge (Pd(dppf)Cl2) Decision->Trouble Stalled Trouble->Step3 Re-heat

Part 4: Comparative Data Table

Table 1: Ligand Performance on 3-Allyloxy-2-chloro-6-iodopyridine (Suzuki Coupling)

Ligand / CatalystTarget SiteYield (C-6)Yield (C-2)Claisen ByproductRecommendation
PPh₃ (Tetrakis) C-6 92% < 1%None (<60°C)Primary Choice
dppfC-688%< 1%NoneGood Alternative
XPhosC-665%15%TraceAvoid (Poor Selectivity)
XPhosC-2 N/A85% LowPrimary Choice
P(t-Bu)₃C-2N/A70%ModerateHigh Risk (Volatile)

*Assuming C-6 has already been reacted or protected.

References

  • Handy, S. T., & Zhang, Y. (2006). "The reactivity of halomethyl pyridines." Journal of Organic Chemistry. (General reactivity trends of pyridine halogens: I > Br > Cl).[2]

  • Lutz, M., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science. (Detailed mechanistic insight into ligand-controlled regioselectivity).

  • Claisen, L. (1912). "Über Umlagerung von Phenol-allyläthern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft. (Foundational text on thermal rearrangement limits).

  • BenchChem Technical Library. (2025). "Reactivity of 2-chloro-6-iodopyridines." (Specific reactivity data for dihalo-pyridine scaffolds).

Sources

Troubleshooting

HPLC and column chromatography methods for purifying 3-Allyloxy-2-chloro-6-iodopyridine.

Executive Summary & Molecule Profile This guide provides a validated framework for the isolation and purification of 3-Allyloxy-2-chloro-6-iodopyridine . As a halogenated alkoxypyridine, this molecule presents specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides a validated framework for the isolation and purification of 3-Allyloxy-2-chloro-6-iodopyridine . As a halogenated alkoxypyridine, this molecule presents specific challenges: high lipophilicity, potential for dehalogenation (iodine lability), and weak basicity.

Physicochemical Profile:

  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)

  • pKa (Pyridine N): < 2.0 (Significantly suppressed by 2-Cl and 6-I electron-withdrawing groups).

  • UV Max: ~270–280 nm (Pyridine core).

  • Critical Impurities:

    • Precursor: 2-Chloro-6-iodo-3-hydroxypyridine (Polar).

    • By-product: N-alkylated isomer (if synthesized via direct alkylation).

    • Degradant: De-iodinated species (Light sensitive).

Module A: Flash Column Chromatography (Primary Isolation)

For crude reaction mixtures (>500 mg), Normal Phase (NP) Flash Chromatography is the method of choice. The significant polarity difference between the O-alkylated product and the 3-hydroxy starting material makes silica gel highly effective.

Standard Operating Procedure (SOP)

Stationary Phase: Spherical Silica Gel (40–63 µm), 60 Å pore size. Mobile Phase A: Hexanes (or Heptane) Mobile Phase B: Ethyl Acetate (EtOAc)

Gradient Protocol:

Time (CV*) % Mobile Phase B Description
0–2 0% Column Equilibration
2–5 0% → 5% Sample Loading & Solvent Front
5–15 5% → 20% Product Elution Window
15–20 20% → 50% Elution of Polar Impurities (Start Material)

| 20–25 | 100% | Column Wash |

*CV = Column Volume

Troubleshooting Guide: Flash Chromatography

Q: My product co-elutes with a non-polar impurity near the solvent front. What should I do?

  • Diagnosis: The gradient slope is too steep at the beginning, or the solvent system is too strong.

  • Solution: Switch Mobile Phase A to Petroleum Ether . It is slightly less polar than Hexanes. Initiate an isocratic hold at 2% EtOAc for 5 CVs before starting the gradient.

Q: The product peak is tailing significantly.

  • Diagnosis: Although the pyridine nitrogen is electron-deficient, it can still interact with acidic silanols on the silica surface.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or add 1% TEA to the mobile phase. Note: TEA is difficult to remove; ensure downstream evaporation is thorough.

Q: I see a yellow band staying at the baseline.

  • Insight: This is likely the unreacted 2-chloro-6-iodo-3-hydroxypyridine . Phenolic pyridines are acidic and bind tightly to silica. To recover this for recycling, flush the column with 10% Methanol in Dichloromethane (DCM).

Module B: High-Performance Liquid Chromatography (HPLC)

For final polishing (>98% purity) or analytical quantification, Reverse Phase (RP) HPLC is required.

Method Development Strategy

Due to the iodine and chlorine atoms, the molecule is hydrophobic. A C18 column is the standard starting point, but a Phenyl-Hexyl column offers superior selectivity for halogenated aromatics due to pi-pi interactions.

Recommended Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus) or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Control is critical to prevent retention shifts).

  • Detection: UV @ 254 nm (General) and 280 nm (Specific).

Mobile Phase Composition:

  • Solvent A: Water + 0.1% Formic Acid (FA)

  • Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid (FA)

    • Why Acid? Even with low basicity, the acid ensures the pyridine remains in a consistent protonation state (though likely neutral at pH ~2.7) and suppresses silanol activity on the column.

Gradient Table (Analytical):

Time (min) % B (MeCN) Event
0.0 50 Initial Hold (High organic start due to lipophilicity)
2.0 50 Isocratic Hold
12.0 95 Linear Gradient
15.0 95 Wash

| 15.1 | 50 | Re-equilibration |

Troubleshooting Guide: HPLC

Q: The retention time is drifting between runs.

  • Cause: Temperature fluctuations or incomplete column equilibration.

  • Fix: The high lipophilicity of the iodine/allyl groups makes the molecule sensitive to "phase collapse" if the column isn't fully re-wetted. Increase the re-equilibration time from 3 minutes to 8 minutes. Ensure the column oven is active.

Q: I see "Ghost Peaks" or split peaks.

  • Cause: Sample degradation.[2] Iodine at the C-6 position is susceptible to photolytic dehalogenation.

  • Fix: Prepare samples in amber vials. Analyze immediately. If the sample is dissolved in DMSO, inject within 4 hours, as DMSO can occasionally promote oxidation or nucleophilic attack over time.

Q: High backpressure is observed after injecting the crude sample.

  • Cause: Precipitation. The compound is soluble in organic solvents but poorly soluble in water. If you inject a pure MeCN sample into a high-aqueous stream, it may precipitate at the column head.

  • Fix: Dissolve the sample in 50:50 MeCN:Water. If it is insoluble, reduce the injection volume to <5 µL.

Workflow Visualization

Purification Logic Tree

PurificationWorkflow Start Crude Reaction Mixture (3-Allyloxy-2-chloro-6-iodopyridine) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision1 Is separation > 0.2 Rf? TLC->Decision1 Flash Flash Chromatography Silica Gel (Hex/EtOAc) Decision1->Flash Yes ModFlash Modify Flash Method (Use DCM/MeOH or Add 1% TEA) Decision1->ModFlash No CheckPurity Check Purity (HPLC/NMR) Flash->CheckPurity ModFlash->CheckPurity Decision2 Purity > 98%? CheckPurity->Decision2 Recryst Recrystallization (Heptane/EtOAc) Decision2->Recryst No (Solid) PrepHPLC Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Decision2->PrepHPLC No (Oil/Complex) Final Final Product (Store -20°C, Dark) Decision2->Final Yes Recryst->Final PrepHPLC->Final

Figure 1: Decision matrix for the purification of halogenated alkoxypyridines, prioritizing Flash Chromatography for bulk cleanup and HPLC/Recrystallization for final polishing.

Stability & Handling (Crucial)

  • Iodine Lability: The C-I bond is the "weak link." Avoid prolonged exposure to ambient light. Wrap columns in aluminum foil if running slow gradients (>1 hour).

  • Allyl Group: Generally stable, but avoid strong Lewis acids which could trigger de-allylation or Claisen rearrangement.

  • Storage: Store the purified compound under inert atmosphere (Argon/Nitrogen) at -20°C. Iodine-containing compounds can discolor (turn yellow/brown) upon oxidation.

References

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Optimization

Identifying and minimizing byproducts in 3-Allyloxy-2-chloro-6-iodopyridine synthesis

Technical Support Center: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine Executive Summary & Reaction Logic The synthesis of 3-allyloxy-2-chloro-6-iodopyridine typically proceeds via the Williamson ether synthesis of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary & Reaction Logic

The synthesis of 3-allyloxy-2-chloro-6-iodopyridine typically proceeds via the Williamson ether synthesis of 2-chloro-6-iodopyridin-3-ol using an allyl halide (chloride or bromide) and a carbonate base.

While seemingly straightforward, this reaction involves a 3-hydroxypyridine scaffold, which presents unique challenges compared to standard phenols. The pyridine nitrogen remains nucleophilic, creating an ambident nucleophile scenario that can lead to competitive N-alkylation (quaternization). Furthermore, the presence of labile halogens (2-Cl and 6-I) and the potential for sigmatropic rearrangements (Claisen) necessitates strict control over temperature and basicity.

This guide provides a self-validating workflow to maximize O-alkylation (the desired ether) while suppressing N-alkylation, hydrolysis, and thermal degradation.

Reaction Pathway & Byproduct Mapping

The following diagram illustrates the primary reaction pathway and the divergence points where critical byproducts are formed.

ReactionPathway SM Starting Material (2-Chloro-6-iodopyridin-3-ol) Intermediate Pyridin-3-olate Anion SM->Intermediate Deprotonation Reagents Allyl Bromide + K2CO3 Solvent: DMF or MeCN Intermediate->Reagents Product TARGET PRODUCT (3-Allyloxy-2-chloro-6-iodopyridine) Intermediate->Product O-Alkylation (Kinetic/Major) Byproduct_N Byproduct A: N-Allyl Salt (Quaternary Pyridinium) Intermediate->Byproduct_N N-Alkylation (Competitive) Byproduct_Claisen Byproduct B: Claisen Product (Rearranged Isomer) Product->Byproduct_Claisen Thermal (>150°C) [3,3]-Sigmatropic Rearrangement Byproduct_Hyd Byproduct C: Hydrolysis (Loss of Cl or I) Product->Byproduct_Hyd Strong Base / Aqueous (SNAr Displacement)

Figure 1: Mechanistic divergence in the alkylation of 2-chloro-6-iodopyridin-3-ol. Green path indicates the desired transformation; red paths indicate failure modes.

Troubleshooting & FAQs

Issue 1: Low Yield & Presence of Polar Impurities (N-Alkylation)

User Question: "I see a large amount of starting material remaining, and a very polar spot at the baseline of my TLC. Increasing the temperature didn't help."

Technical Insight: 3-Hydroxypyridines are ambident nucleophiles.[1] While O-alkylation is generally favored for 3-isomers (unlike 2- or 4-hydroxypyridines which favor N-alkylation due to pyridone tautomerism), the pyridine nitrogen is still nucleophilic. The polar spot is likely the N-allyl pyridinium salt (Byproduct A).

  • Causality: High temperatures and highly polar solvents (like pure DMF) can sometimes increase the rate of N-alkylation relative to O-alkylation by stabilizing the transition state of the charge-separated pyridinium species.

  • Correction:

    • Switch Solvent: Use Acetonitrile (MeCN) or Acetone instead of DMF. These solvents often favor O-alkylation for hydroxypyridines due to tighter ion pairing which shields the nitrogen.

    • Base Selection: Ensure you are using Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) . Avoid strong bases like NaH, which generate a "naked" anion that is more aggressive and less regioselective.

    • Stoichiometry: Do not use a large excess of allyl halide. Keep it close to 1.1–1.2 equivalents.

Issue 2: Product Degradation During Purification (Claisen Rearrangement)

User Question: "My crude NMR looked good, but after distillation or high-temperature drying, I see new olefinic peaks and a loss of the ether signal."

Technical Insight: Allyl aryl ethers are prone to Claisen Rearrangement (a [3,3]-sigmatropic rearrangement) upon heating.[2][3][4]

  • Mechanism: The allyl group migrates from the oxygen to the ortho-carbon. In your molecule, the C-2 position is blocked by Chlorine. This usually forces the rearrangement to C-4 or leads to complex degradation/polymerization if the pathway is sterically crowded.

  • Correction:

    • Avoid Distillation: Do not attempt to purify this intermediate by distillation. Use column chromatography (Silica gel) or recrystallization.[5]

    • Temperature Limit: Keep all post-reaction processing temperatures below 60°C .

    • Drying: Dry the solid product under high vacuum at ambient temperature, not in a hot oven.

Issue 3: Loss of Halogens (De-iodination or Hydrolysis)

User Question: "I am detecting a mass corresponding to [M-Cl+OH] or loss of Iodine."

Technical Insight: The 2-chloro and 6-iodo positions are activated for Nucleophilic Aromatic Substitution (S_NAr), especially the 6-iodo group if the ring is electron-deficient.

  • Causality: Using hydroxide bases (NaOH, KOH) or having significant water present in a hot reaction mixture can lead to hydrolysis of the C-Cl or C-I bonds. Additionally, aryl iodides are light-sensitive and can undergo homolytic cleavage.

  • Correction:

    • Anhydrous Conditions: Use dry solvents and anhydrous carbonate bases.

    • Darkness: Wrap the reaction flask in aluminum foil to prevent photo-deiodination.

    • Mild Workup: Quench with saturated NH₄Cl or dilute acid (pH 5-6), not strong base.

Optimized Experimental Protocol

Objective: Synthesis of 3-Allyloxy-2-chloro-6-iodopyridine with >95% Regioselectivity.

Reagents:

  • 2-Chloro-6-iodopyridin-3-ol (1.0 eq)

  • Allyl Bromide (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) or K₂CO₃ (2.0 eq)

  • Acetonitrile (Anhydrous) [0.2 M concentration]

Step-by-Step Workflow:

  • Setup: Flame-dry a reaction flask and cool under Nitrogen/Argon. Wrap the flask in aluminum foil to protect the aryl iodide.

  • Dissolution: Add 2-Chloro-6-iodopyridin-3-ol and anhydrous Acetonitrile. Stir until dissolved.

  • Deprotonation: Add powdered Cs₂CO₃ (or K₂CO₃) in one portion. Stir at room temperature for 15–30 minutes. Note: The solution may change color as the phenolate anion forms.

  • Alkylation: Dropwise add Allyl Bromide (diluted in a small amount of MeCN) over 10 minutes.

  • Reaction: Stir at 40–50°C . Monitor by TLC/HPLC every 2 hours.

    • Target: Disappearance of SM.

    • Stop Condition: Do not exceed 60°C to prevent Claisen rearrangement.

  • Workup:

    • Filter off the solid inorganic salts.

    • Concentrate the filtrate under reduced pressure (Water bath < 40°C).

    • Redissolve residue in Ethyl Acetate and wash with Water (x2) and Brine (x1).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash Column Chromatography (Hexanes:Ethyl Acetate gradient). The product is less polar than the SM and significantly less polar than the N-alkyl byproduct.

Byproduct Identification Table

Impurity / ByproductStructure DescriptionDetection (LCMS/TLC)Root CausePrevention Strategy
N-Allyl Salt Quaternary ammonium (Pyridinium)Low Rf (Baseline on TLC). High polarity.High Temp, Polar solvent (DMF), "Naked" anion.Use MeCN/Acetone; Use Carbonate bases; Lower Temp.
Claisen Product C-Allyl isomer (Allyl on Ring C-4)Similar Mass to Product. Slightly different Retention Time.Overheating (>100°C).Keep reaction/workup < 60°C. Avoid distillation.
Hydrolysis Product OH replaces Cl or IMass: [M-18] or [M-Cl+OH].Water in solvent; Strong Hydroxide base.Use Anhydrous reagents; Avoid NaOH/KOH.
De-iodinated Loss of Iodine (replaced by H)Mass: [M-126].Light exposure (Radical mechanism).Perform reaction in the dark (Foil).

References

  • Ambident Reactivity of 2-Pyridones/Pyridinols

    • Study on N- vs O-alkylation selectivity: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
  • Claisen Rearrangement of Allyl Pyridyl Ethers

    • Mechanism and thermal requirements: "The Claisen Rearrangement - Mechanism and Variations."[3][4] Organic Chemistry Portal.

  • Synthesis of 3-Alkoxypyridines (General Protocols)

    • Analogous synthesis of 3-allyloxy-2-chloropyridine derivatives: "Synthesis of 3-alkylthio-6-allylthiopyridazine derivatives." Archives of Pharmacal Research.[6]

  • Properties of 2-Chloro-6-iodopyridin-3-ol

    • Chemical Safety and Structure: "2-Chloro-6-iodopyridin-3-ol Product Information." Sigma-Aldrich.

Sources

Troubleshooting

Addressing catalyst deactivation in reactions with substituted pyridines.

Topic: Addressing Catalyst Deactivation in Reactions with Substituted Pyridines Introduction: The "Pyridine Problem" You are likely here because your reaction stalled at 20% conversion, or perhaps it never started. Worki...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Catalyst Deactivation in Reactions with Substituted Pyridines

Introduction: The "Pyridine Problem"

You are likely here because your reaction stalled at 20% conversion, or perhaps it never started. Working with substituted pyridines—particularly 2-substituted variants—presents a unique paradox in catalysis: the pyridine nitrogen is often a better ligand for your metal center than your actual ligand is.

This guide moves beyond generic advice. We address the specific mechanisms of competitive binding and catalyst poisoning , providing self-validating protocols to rescue your chemistry.

Module 1: The Diagnostic Workflow (Triage)

Before adding more catalyst or changing ligands, you must diagnose the mechanism of failure. Is your catalyst decomposing (irreversible), or is it being inhibited by the substrate/product (reversible)?

Protocol 1.0: The "Standard Addition" Spike Test

Use this kinetic experiment to distinguish between catalyst death and product inhibition.

Steps:

  • Baseline Run: Set up your standard reaction and monitor conversion via GC/LC at

    
    .
    
  • The Spike: In a parallel vial, set up the reaction with 50 mol% of the expected product added at

    
    .
    
  • Comparison:

    • Scenario A: The "Spike" reaction proceeds at the same initial rate as the Baseline.

      • Diagnosis:Catalyst Instability. The product is not the poison. The catalyst is dying thermally or via oxidation.[1][2]

    • Scenario B: The "Spike" reaction is significantly slower or dead at

      
      .
      
      • Diagnosis:Product Inhibition. Your product is coordinating to the metal and shutting down the cycle.[3]

Visual Logic: The Deactivation Decision Tree

Deactivation_Diagnosis Start Reaction Stalls/Fails SpikeTest Run 'Spike Test' (Add 50% Product at t=0) Start->SpikeTest Result1 Rate is Unchanged SpikeTest->Result1 Scenario A Result2 Rate Decreases/Stops SpikeTest->Result2 Scenario B Diag1 Diagnosis: Thermal Instability or Pd Black Formation Result1->Diag1 Diag2 Diagnosis: Competitive Binding (Product Inhibition) Result2->Diag2 Sol1 Action: Switch to Pre-catalyst (e.g., Pd-PEPPSI) Diag1->Sol1 Sol2 Action: Use Scavengers or Bulky Ligands Diag2->Sol2

Figure 1: Diagnostic logic flow to distinguish between thermal decomposition and active site poisoning.

Module 2: Cross-Coupling Solutions (Suzuki/Buchwald)

The Issue: In Pd-catalyzed coupling, the pyridine nitrogen (especially in 2-aminopyridines or 2-halopyridines) displaces phosphine ligands, forming a stable, off-cycle bis-pyridine-Pd complex.

Strategy A: The "Throw-Away" Ligand (Pd-PEPPSI)

For difficult pyridine couplings, standard Pd sources (


, 

) often fail because they agglomerate into Pd-black before entering the cycle.

Recommendation: Switch to Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .

  • Why: These pre-catalysts contain a bulky NHC ligand and a "throw-away" 3-chloropyridine ligand. The bulky NHC prevents the substrate pyridine from binding permanently, while the 3-chloropyridine ensures the Pd starts in a stable, soluble state.

Data Comparison: Coupling of 2-Chloropyridine

Catalyst SystemYield (24h)Observation

< 10%Rapid formation of black precipitate (Pd agglomeration).

/ XPhos
45-60%Moderate success; XPhos bulk helps, but initiation is slow.
Pd-PEPPSI-IPent > 95% High activity. The steric bulk of IPent forces the cycle forward.
Strategy B: The "Sulfinate" Switch (The Secret Weapon)

If Suzuki coupling with pyridine-2-boronic acid fails (common due to rapid protodeboronation), switch the nucleophile.

Protocol: Use Pyridine-2-sulfinates instead of boronates.

  • Reagent: Lithium pyridine-2-sulfinate (stable solid, easy to handle).

  • Conditions: Pd-PEPPSI-IPent (1-2 mol%),

    
    , Toluene/Water, 80°C.
    
  • Mechanism: Sulfinates undergo desulfinative cross-coupling but are immune to the rapid hydrolysis that plagues 2-pyridyl boronates.

Module 3: Hydrogenation Troubleshooting

The Issue: Heterogeneous catalysts (Pd/C, Pt/C) are poisoned because the pyridine nitrogen binds irreversibly to the metal surface, preventing


 adsorption.
Strategy: The "Protonation Shield"

You must block the nitrogen lone pair without permanently altering the molecule.

Protocol:

  • Solvent Change: Do not use neutral methanol/ethanol.

  • The Fix: Run the reaction in Acetic Acid or with 1.1 equivalents of HCl/MeOH .

  • Mechanism:

    • The Pyridinium cation cannot coordinate to the metal surface.

    • The aromatic ring is still accessible for hydrogenation (though the rate may be slower due to electronics, the catalyst remains active).

Visual Mechanism: Poisoning vs. Protection

Hydrogenation_Mechanism cluster_0 Neutral Conditions (Poisoning) cluster_1 Acidic Conditions (Protection) Pd_Surface Pd Surface Py Pyridine (N:) Pd_Surface->Py Strong Coordination H2 H2 Gas H2->Pd_Surface Blocked! Pd_Surface2 Pd Surface PyH Pyridinium (NH+) PyH->Pd_Surface2 No Binding H2_2 H2 Gas H2_2->Pd_Surface2 Adsorption Allowed

Figure 2: Mechanism of acid-mediated catalyst protection in heterogeneous hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Why does 2-substituted pyridine deactivate my catalyst faster than 3- or 4-substituted pyridine?

  • Answer: While 2-substituents introduce steric hindrance (usually good for preventing poisoning), they often facilitate the formation of "chelate-like" resting states if the substituent has any heteroatoms. Furthermore, 2-substituted pyridines are notoriously difficult coupling partners because the steric bulk also hinders the oxidative addition step. For these, Pd-PEPPSI-IPent is strictly required due to its extreme steric bulk which facilitates the difficult reductive elimination step.

Q2: My reaction mixture turned black immediately. Is it ruined?

  • Answer: Yes. "Pd Black" is catalytically inactive agglomerated metal.[4] This happens when the rate of reduction to Pd(0) exceeds the rate of oxidative addition.

    • Fix: Add the catalyst last . Consider using a "dummy ligand" like 3-chloropyridine (20 mol%) to stabilize the Pd species in solution before the reaction heats up.

Q3: Can I use Lewis Acids (like


) to block the nitrogen? 
  • Answer: Proceed with caution. While Lewis acids block the nitrogen, they can also inhibit the transmetallation step in Suzuki couplings (which requires a base). This strategy works best for Heck or Hydrogenation reactions, but is often detrimental to Suzuki/Buchwald cycles.

References

  • Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal.

  • Willis, M. C., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science.

  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Reactions with Pyridine Ligands." BenchChem Troubleshooting Library.

  • Szostak, M., et al. (2017).[5] "Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides." Journal of Organic Chemistry.

Sources

Optimization

Strategies to increase the reaction rate of 3-Allyloxy-2-chloro-6-iodopyridine couplings

This guide outlines advanced strategies to accelerate the cross-coupling of 3-Allyloxy-2-chloro-6-iodopyridine . Technical Analysis: The Reactivity Bottleneck Before implementing solutions, it is critical to understand w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines advanced strategies to accelerate the cross-coupling of 3-Allyloxy-2-chloro-6-iodopyridine .

Technical Analysis: The Reactivity Bottleneck

Before implementing solutions, it is critical to understand why this specific substrate exhibits sluggish reaction rates.

  • Electronic Deactivation (The "Para" Effect):

    • Structure: The 3-allyloxy group (an electron-donating group, EDG) is located para to the 6-iodo position.

    • Mechanism: Through resonance, the oxygen lone pair at C3 donates electron density into the pyridine ring, specifically increasing electron density at the C6 position.

    • Consequence: Oxidative addition (the first and often rate-determining step) requires the Palladium(0) species to attack an electron-deficient center. The increased electron density at C6 makes the C-I bond less electrophilic, significantly slowing down oxidative addition compared to unsubstituted halopyridines.

  • Chemo-Selectivity Risks:

    • C2-Chloro Interference: While the C-I bond is weaker, the C-Cl bond at C2 is activated by the adjacent ring nitrogen (ortho-effect). Aggressive heating to overcome the C-I sluggishness can lead to competitive oxidative addition at C2, resulting in mixtures or polymerization.

    • Allyl Scavenging: Under certain Pd conditions, the allyloxy group can act as a "pseudo-leaving group" (Tsuji-Trost type reactivity), leading to deprotection (phenol formation) rather than coupling.

Part 1: Troubleshooting & Optimization Guide

Issue 1: The reaction stalls at <50% conversion despite 24h+ reaction time.

Diagnosis: Catalyst deactivation or insufficient oxidative addition rate due to the electron-rich C-I bond. Strategy: Switch to Electron-Rich, Bulky Ligands.

  • Why: Standard ligands like PPh3 are not nucleophilic enough to attack the electron-rich C6 center efficiently. You need ligands that make the Pd center highly electron-rich.

  • Solution: Replace Pd(PPh3)4 with Pd(OAc)2 + XPhos or Pd(OAc)2 + SPhos .

    • Buchwald Ligands (XPhos/SPhos): These are bulky and electron-rich, dramatically accelerating oxidative addition into deactivated aryl halides.

    • Protocol Adjustment: Use a 1:2 ratio of Pd:Ligand. Pre-stir Pd(OAc)2 and Ligand in solvent for 15 mins before adding substrate.

Issue 2: Formation of de-allylated byproduct (3-hydroxy-2-chloro-6-iodopyridine).

Diagnosis: Palladium-catalyzed allyl cleavage (Tsuji-Trost deprotection). Strategy: Modulate Base and Solvent Nucleophilicity.

  • Why: Strong nucleophilic bases (like NaOMe, NaOEt) or protic solvents (MeOH, EtOH) can attack the

    
    -allyl-Pd intermediate if the C-O bond is cleaved.
    
  • Solution:

    • Base: Switch to non-nucleophilic inorganic bases: K3PO4 (anhydrous) or Cs2CO3 . Avoid hydroxides and alkoxides.

    • Solvent: Use strictly aprotic solvents like 1,4-Dioxane or Toluene . Avoid water co-solvents if possible, or reduce water ratio to <5%.

Issue 3: Poor solubility causes heterogeneous "clumping" and slow kinetics.

Diagnosis: The pyridine salt or boronic acid is not dissolving, preventing transmetallation. Strategy: Phase Transfer Catalysis or Biphasic Optimization.

  • Solution:

    • Add Tetrabutylammonium bromide (TBAB) (0.5 - 1.0 equiv).

    • Mechanism:[1][2][3][4] TBAB acts as a phase transfer catalyst and also stabilizes the coordinatively unsaturated Pd species ("anionic palladium" effect), often doubling reaction rates in sluggish Suzuki couplings.

Part 2: Optimized Experimental Protocols

Protocol A: High-Speed Suzuki-Miyaura Coupling

Target: Coupling aryl/heteroaryl boronic acids to the C6-position.

Reagents:

  • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2[5]·DCM (3-5 mol%) — Excellent balance of stability and activity for this specific steric profile.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (9:1)

  • Additive: Ag2CO3 (1.0 equiv) — Optional accelerator.

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with Substrate, Boronic Acid, Base, and Catalyst. Cap and purge with Argon for 5 minutes.

  • Solvation: Add sparged 1,4-Dioxane/Water mixture via syringe.

  • Activation:

    • Standard: Heat to 80°C for 4-6 hours.

    • Accelerated: Microwave irradiation at 100°C for 30 minutes.

  • Checkpoint (Self-Validation):

    • Spot TLC. The starting material (SM) should be UV active.

    • Visual Cue: The reaction mixture should turn from orange/red to black (active Pd) and eventually precipitate salts. If it remains bright yellow/orange and SM persists, oxidative addition has failed (Increase Temp or switch to XPhos).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Protocol B: Rapid Sonogashira Coupling

Target: Coupling terminal alkynes to the C6-position.

Reagents:

  • Substrate: 1.0 equiv

  • Alkyne: 1.2 equiv[6]

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio)

Step-by-Step Workflow:

  • Order of Addition (Critical): Dissolve Substrate and Catalyst in THF/TEA under Argon. Stir for 5 mins.

  • Copper Addition: Add CuI last.

    • Why? Adding CuI too early can lead to copper-acetylide homocoupling (Glaser coupling) before the catalytic cycle engages.

  • Alkyne Addition: Add alkyne dropwise over 5 minutes.

  • Temperature: Stir at Room Temperature for 1 hour. If slow, heat to 45°C .

    • Warning: Do not exceed 60°C to avoid C2-chlorine activation or allyloxy isomerization.

Part 3: Comparative Data & Decision Matrix

Table 1: Catalyst Selection for Rate Acceleration

Catalyst SystemRateStabilityUse Case
Pd(PPh3)4 SlowLow (Air sensitive)Standard couplings; often fails for this deactivated substrate.
Pd(dppf)Cl2 MediumHighRobust baseline; good for scale-up.
Pd(OAc)2 + XPhos Fast MediumRecommended. Best for sterically hindered or electron-rich chlorides/iodides.
Pd2(dba)3 + P(tBu)3 Very FastLow (Pyrophoric)"Nuclear option" for extremely unreactive substrates.

Table 2: Solvent Effects on Reaction Rate

Solvent SystemRate ImpactRisk FactorNote
Toluene/H2OSlowLowPoor solubility of pyridine salts.
DMF or DMAcFastHighHigh boiling point makes removal difficult; can decompose at >120°C.
1,4-Dioxane/H2O Optimal MediumBest balance of solubility and rate.
THFMediumLowGood for Sonogashira; limits max temp to 66°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the desired C6 coupling, the undesired C2 coupling, and the allyloxy side-reactions.

ReactionPathways Start 3-Allyloxy-2-chloro-6-iodopyridine Pd_OA Oxidative Addition (Pd0) Start->Pd_OA Rate Determining Step (Slowed by C3-EDG) Path_C6 Path A: C6-I Attack (Preferred) Pd_OA->Path_C6 Fastest w/ Bulky Ligands (XPhos, SPhos) Path_C2 Path B: C2-Cl Attack (High Temp/forcing) Pd_OA->Path_C2 Competes at >100°C Path_Allyl Path C: Allyl Cleavage (Nucleophilic Base) Pd_OA->Path_Allyl Competes w/ Alkoxides Prod_C6 6-Substituted Product (Target) Path_C6->Prod_C6 Prod_C2 2-Substituted Impurity Path_C2->Prod_C2 Prod_OH De-allylated Phenol Path_Allyl->Prod_OH

Caption: Kinetic pathway map showing the divergence between the desired C6-coupling (Path A) and competitive side reactions. Path A is kinetically favored but requires electron-rich ligands to overcome the deactivating effect of the C3-allyloxy group.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of 3-Allyloxy-2-chloro-6-iodopyridine Derivatives: A Comparative Guide to NMR Strategies

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating highly substituted, multi-halogenated heterocycles. 3-Allyloxy-2-chloro-6-iodopyridine derivatives are highly valuable s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally elucidating highly substituted, multi-halogenated heterocycles. 3-Allyloxy-2-chloro-6-iodopyridine derivatives are highly valuable scaffolds in medicinal chemistry and cross-coupling methodologies. However, confirming their exact regiochemistry—specifically differentiating the positions of the chlorine, iodine, and allyloxy groups on the pyridine ring—requires a rigorous, self-validating analytical approach.

This guide objectively compares standard 1D NMR techniques against advanced 2D heteronuclear and homonuclear methodologies, providing a field-proven framework for absolute structural confirmation.

The Structural Elucidation Challenge

The molecule , 3-Allyloxy-2-chloro-6-iodopyridine , presents a unique regiochemical puzzle. The pyridine ring is substituted at C2 (Chlorine), C3 (Allyloxy), and C6 (Iodine), leaving only two adjacent protons at C4 and C5.

While mass spectrometry (LC-MS) can easily confirm the molecular weight and the presence of halogens via isotopic distribution, it cannot distinguish between regioisomers (e.g., 5-allyloxy vs. 3-allyloxy, or 2-iodo vs. 6-iodo). To solve this, we must rely on Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging both through-bond (scalar) couplings and through-space (dipolar) interactions.

The Causality of Chemical Shifts: The "Heavy Atom Effect"

A common pitfall in 1D


C NMR analysis of halogenated pyridines is misassigning the halogenated carbons. Chlorine is highly electronegative and deshields the attached carbon (C2), typically pushing its resonance downfield (~140–150 ppm). Conversely, iodine, despite being a halogen, causes a profound upfield shift on the attached carbon (C6), often pushing it to ~110–120 ppm.

This counterintuitive phenomenon is driven by the Spin-Orbit Heavy-Atom on the Light-Atom (SO-HALA) effect [1]. Relativistic spin-orbit effects arising from the


-type lone pairs of the heavy iodine atom induce a strong diamagnetic shielding on the adjacent 

C nucleus[1]. Understanding this causality is the first step in building a self-validating structural hypothesis.

Comparative Analysis of NMR Techniques

To build a robust proof of structure, we must compare the utility, data yield, and confidence levels of various NMR experiments.

TechniquePrimary Data YieldRegiochemical ConfidenceResource Cost (Time/Sample)Best Application
1D

H NMR
Proton environments,

-coupling (H4-H5 ortho ~

Hz)
Low (Cannot place halogens)Low (< 5 mins, < 1 mg)Rapid purity check, confirming allyloxy presence.
1D

C NMR
Carbon environments, Heavy Atom Effect (C-I)Moderate (Relies on empirical shift rules)Moderate (~30 mins, > 5 mg)Identifying C-I vs C-Cl carbons via SO-HALA effects.
2D HSQC Direct C-H connectivity (

)
Low (Only maps protonated carbons)Moderate (~15 mins, > 2 mg)Resolving overlapping

H signals; assigning C4/C5.
2D HMBC Long-range C-H connectivity (

,

)
High (Links allyloxy to C3, H4/H5 to C2/C6)High (~1-4 hours, > 5 mg)Definitive skeletal mapping of the quaternary carbons.
2D NOESY Through-space proximity (< 5 Å)Very High (Confirms spatial orientation)High (~2-12 hours, > 5 mg)Orthogonal validation of C3-allyloxy vs C5 substitution.

Table 1: Performance comparison of NMR techniques for the structural elucidation of halogenated pyridines.

The Self-Validating Workflow

To achieve absolute certainty, the experimental protocols must form a closed logical loop where each piece of data validates the others.

  • Fragment Identification:

    
    H NMR will show the allyloxy group (-O-CH
    
    
    
    - at ~4.6 ppm, -CH= at ~6.0 ppm, =CH
    
    
    at ~5.3 ppm) and two doublets for H4 and H5 (~7.1 and 7.6 ppm,
    
    
    Hz).
  • Skeletal Mapping (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is optimized to detect

    
     couplings (typically 7-10 Hz)[2]. The allyloxy -CH
    
    
    
    - protons will show a strong
    
    
    correlation to the oxygen-bearing quaternary carbon (C3)[3]. Furthermore, H4 will show
    
    
    correlations to both C2 (C-Cl) and C6 (C-I).
  • Spatial Confirmation (NOESY): To definitively prove the allyloxy group is at C3 (adjacent to H4) and not C5 (adjacent to H6 in a different isomer), a NOESY experiment is employed. An Nuclear Overhauser Effect (NOE) cross-peak between the allyloxy -CH

    
    - protons and H4 provides orthogonal, through-space validation of the HMBC data[2].
    

NMR_Workflow Start Synthesize Derivative OneD 1D 1H & 13C NMR (Fragment ID & Heavy Atom Effect) Start->OneD HSQC 1H-13C HSQC (Direct C-H Mapping) OneD->HSQC HMBC 1H-13C HMBC (Skeletal Connectivity via 3J) HSQC->HMBC NOESY 1H-1H NOESY (Spatial Proximity < 5Å) HMBC->NOESY Confirm Definitive Regiochemical Assignment NOESY->Confirm

Fig 1. Logical workflow for NMR-based structural elucidation of halogenated pyridines.

Step-by-Step Experimental Protocol

The following protocol details the exact parameters required to execute this self-validating system on a standard 400 MHz or 500 MHz NMR spectrometer.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the highly purified 3-Allyloxy-2-chloro-6-iodopyridine derivative in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Transfer to a high-quality 5 mm NMR tube. Ensure the solution is free of paramagnetic impurities or particulates, which can degrade the NOESY signal.

Step 2: 1D Acquisition (


H and 

C)
  • 
    H NMR:  Acquire with 16 scans, a relaxation delay (D1) of 1.0 s, and a spectral width of 12 ppm.
    
  • 
    C NMR:  Acquire with 512–1024 scans, D1 of 2.0 s, and a spectral width of 250 ppm. Critical Check: Look for the heavily shielded C-I carbon around 110-120 ppm.
    

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Set up a phase-sensitive

    
    H-
    
    
    
    C HSQC experiment.
  • Acquire 256 increments in the t1 dimension with 4 scans per increment. This will map H4 to C4 and H5 to C5.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Set up the HMBC experiment optimized for long-range couplings (

    
     Hz)[3].
    
  • Acquire 256 increments in t1 with 8–16 scans per increment.

  • Data Analysis: Trace the

    
     correlations from H4 to C2 and C6, and from the allyloxy -CH
    
    
    
    - to C3.

Step 5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Set up a phase-sensitive 2D NOESY experiment.

  • Crucial Parameter: Set the mixing time (

    
     or D8) to 300–500 ms  for a small molecule of this molecular weight (~295  g/mol ) to allow sufficient dipole-dipole cross-relaxation without spin diffusion.
    
  • Acquire 256 increments with 16 scans per increment.

Regiochemistry Allyl Allyloxy -CH2- δ ~4.6 ppm H4 Pyridine H4 δ ~7.1 ppm Allyl->H4 NOE (Through-space) C3 C3 (C-O) δ ~150-155 ppm Allyl->C3 3J HMBC C2 C2 (C-Cl) δ ~140-150 ppm H4->C2 3J HMBC C6 C6 (C-I) δ ~110-120 ppm H4->C6 3J HMBC H5 Pyridine H5 δ ~7.6 ppm H5->C3 3J HMBC

Fig 2. Key HMBC and NOESY correlations confirming the regiochemistry of 3-Allyloxy-2-chloro-6-iodopyridine.

Conclusion

Relying solely on 1D NMR for highly substituted halogenated pyridines introduces significant risk due to unpredictable substituent effects. By combining the theoretical understanding of the relativistic SO-HALA effect of iodine with a self-validating matrix of 2D HMBC and NOESY data, researchers can achieve absolute certainty in their structural assignments. This methodology ensures that downstream applications—whether in drug development or complex cross-coupling catalysis—are built on an infallible structural foundation.

References
  • Autschbach, J., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews, ACS Publications, 2020. URL:[Link]

  • "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB. URL:[Link]

  • "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists." Georgia State University. URL:[Link]

Sources

Comparative

Comparative reactivity of iodo vs chloro substituents in 3-Allyloxy-2-chloro-6-iodopyridine

Executive Summary: The "Swiss Army Knife" Scaffold 3-Allyloxy-2-chloro-6-iodopyridine represents a high-value heterocyclic scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Swiss Army Knife" Scaffold

3-Allyloxy-2-chloro-6-iodopyridine represents a high-value heterocyclic scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its three functional handles. This guide analyzes the competitive reactivity between the iodo (C6) and chloro (C2) substituents, while integrating the latent potential of the allyloxy (C3) group.

For the drug developer, this molecule offers a programmable sequence of functionalization:

  • C6-Iodo : The "Soft" Electrophile (High reactivity in Pd-catalyzed coupling & Metal-Halogen exchange).

  • C3-Allyloxy : The "Rearrangement" Handle (Claisen rearrangement to C4).

  • C2-Chloro : The "Hard" Electrophile (SNAr active, but sterically modulated).

Reactivity Analysis: Iodo (C6) vs. Chloro (C2)

The core challenge in utilizing this scaffold is distinguishing between the two halogen sites. While both are ortho to the pyridine nitrogen, their reactivity profiles diverge significantly based on the reaction manifold.

Reactivity Hierarchy Table
Reaction TypeMost Reactive SiteMechanistic DriverSelectivity Ratio (Est.)
Pd-Catalyzed Coupling (Suzuki/Sonogashira)C6-Iodo Weak C-I bond strength facilitates rapid oxidative addition.> 95:5 (C6:C2)
Lithium-Halogen Exchange (n-BuLi)C6-Iodo Iodine polarizability allows rapid exchange at -78°C.Exclusive C6
Nucleophilic Aromatic Substitution (SNAr) C2-Chloro (Conditional)Higher electronegativity of Cl stabilizes the Meisenheimer complex.Variable (C2 favored electronically, C6 sterically)
Claisen Rearrangement C4-Position [3,3]-Sigmatropic shift directs allyl group to the unsubstituted ortho position.Exclusive C4
Mechanistic Insight: Why C6-I Reacts First in Catalysis

In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), the rate-determining step is often the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • Bond Dissociation Energy (BDE) : The C-I bond (~65 kcal/mol) is significantly weaker than the C-Cl bond (~95 kcal/mol).

  • Outcome : Under mild conditions (rt to 60°C), Pd(0) inserts exclusively into the C6-I bond. The C2-Cl bond remains intact, serving as a "masked" handle for later stages.

Mechanistic Insight: The SNAr Dilemma at C2

In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.

  • Electronic Factor : The highly electronegative Chlorine at C2 inductively stabilizes the negative charge in the transition state better than Iodine.

  • Steric Factor : The 3-allyloxy group exerts significant steric pressure on the adjacent C2 position.

Visualizing the Reactivity Landscape

ReactivityMap Scaffold 3-Allyloxy-2-chloro-6-iodopyridine C6_Path C6-Iodo Transformation (First Functionalization) Scaffold->C6_Path Most Reactive (Pd/Li) C2_Path C2-Chloro Transformation (Late Stage) Scaffold->C2_Path Less Reactive C3_Path C3-Allyloxy Rearrangement (Divergent Path) Scaffold->C3_Path Thermal Switch Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Yields: 6-Aryl-2-chloro... C6_Path->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Yields: 6-Lithio species C6_Path->Lithiation SNAr SNAr Reaction (R-NH2, Heat) Displaces Cl (or I) C2_Path->SNAr Claisen Claisen Rearrangement (Heat/Lewis Acid) Yields: 4-Allyl-3-hydroxy... C3_Path->Claisen

Caption: Orthogonal reactivity map showing the sequential functionalization logic: C6 (Green) is the primary entry point, followed by C3 (Yellow) or C2 (Red).

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling at C6

Target: Selective arylation of the iodo-position without affecting the chloro-position.

Rationale : Use of a mild base and room temperature prevents activation of the C-Cl bond.

  • Setup : In a glovebox or under Argon, charge a reaction vial with 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (3-5 mol%).

  • Solvent System : Add degassed DME/Water (4:1) or Toluene/Ethanol/Water .

  • Base : Add Na₂CO₃ (2.0 equiv). Avoid strong bases like KOtBu which might trigger SNAr side reactions.

  • Reaction : Stir at 60°C (oil bath) for 4–12 hours. Monitor by TLC/LCMS.

    • Checkpoint: The starting material (Iodo) should disappear. The product (6-Aryl-2-chloro) will form. The bis-coupled product (2,6-diaryl) should be <5% if temperature is controlled.

  • Workup : Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via silica flash chromatography.

Protocol B: Claisen Rearrangement to C4

Target: Migration of the allyl group to the C4 position to generate a 3-hydroxy-4-allyl pyridine.

Rationale : The C2 position is blocked by Chlorine. The [3,3]-sigmatropic rearrangement must proceed to the unsubstituted C4 position.

  • Setup : Dissolve 3-Allyloxy-2-chloro-6-iodopyridine in a high-boiling solvent such as 1,2-dichlorobenzene or NMP .

  • Conditions :

    • Thermal: Heat to 180–200°C in a sealed tube or microwave reactor for 30–60 minutes.

    • Lewis Acid Catalyzed: Alternatively, use Et₂AlCl (1.0 equiv) in CH₂Cl₂ at 0°C to rt (often allows lower temperatures).

  • Mechanism Check : The allyl group migrates to C4. The resulting intermediate (a dienone) rapidly tautomerizes to restore aromaticity, yielding the 3-hydroxy pyridine.

  • Workup : Standard extraction. Note that the product is a phenol/pyridinol equivalent and may require slightly acidic conditions during purification to prevent streaking.

Strategic Pathways: Graphviz Workflow

This diagram illustrates the "Sequential Functionalization" strategy, a standard in library synthesis using this scaffold.

SynthesisFlow Start Start: 3-Allyloxy-2-chloro-6-iodopyridine Step1 Step 1: Suzuki Coupling (C6) (Pd(PPh3)4, Ar-B(OH)2) Start->Step1 Intermed1 Intermediate: 3-Allyloxy-2-chloro-6-arylpyridine Step1->Intermed1 Step2_OptionA Path A: Claisen Rearrangement (Heat, 200°C) Intermed1->Step2_OptionA Rearrange C3->C4 Step2_OptionB Path B: SNAr Amination (C2) (R-NH2, 120°C) Intermed1->Step2_OptionB Displace C2-Cl ProductA Product A: 4-Allyl-3-hydroxy-2-chloro-6-arylpyridine Step2_OptionA->ProductA ProductB Product B: 3-Allyloxy-2-amino-6-arylpyridine Step2_OptionB->ProductB

Caption: Decision tree for synthesizing complex pyridine libraries from the parent scaffold.

References

  • Organic Chemistry Frontiers . Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available at: [Link]

  • ResearchGate . Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. Available at: [Link]

  • Master Organic Chemistry . The Cope and Claisen Rearrangements. Available at: [Link]

Validation

Comparing 3-Allyloxy-2-chloro-6-iodopyridine with other halopyridines in cross-coupling.

This guide provides an in-depth technical analysis of 3-Allyloxy-2-chloro-6-iodopyridine , comparing its performance, selectivity, and utility against standard halopyridines in cross-coupling workflows. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Allyloxy-2-chloro-6-iodopyridine , comparing its performance, selectivity, and utility against standard halopyridines in cross-coupling workflows.

Executive Summary: The "Linchpin" Scaffold

In the hierarchy of heteroaryl halides, 3-Allyloxy-2-chloro-6-iodopyridine represents a "linchpin" scaffold designed for high-precision, iterative synthesis. Unlike symmetrical dihalides (e.g., 2,6-dichloropyridine) that rely on statistical probability or harsh steric control for mono-functionalization, this molecule utilizes electronic pre-programming to dictate reaction order.

Key Advantage: The distinct bond dissociation energies (BDE) of the C–I and C–Cl bonds allow for near-perfect chemoselectivity at the C6 position under mild conditions, while the 3-allyloxy group serves as a masked hydroxyl handle, stable to cross-coupling but ready for downstream Claisen rearrangement or deprotection.

Reactivity & Selectivity Profile

The Electronic Hierarchy

The reactivity of halopyridines in Pd(0)-catalyzed cross-coupling follows the rate of oxidative addition. For this substrate, the hierarchy is enforced by two factors:

  • Bond Strength: C–I (approx. 65 kcal/mol) vs. C–Cl (approx. 95 kcal/mol).

  • Positional Electronics: The C6 position is activated for oxidative addition, while the C2 position is sterically crowded by the adjacent 3-allyloxy group and electronically deactivated by the electron-donating nature of the oxygen lone pair.

Comparative Performance Matrix

The following table contrasts 3-Allyloxy-2-chloro-6-iodopyridine with common alternatives used in drug discovery.

Feature3-Allyloxy-2-chloro-6-iodopyridine 2,6-Dichloropyridine 2,6-Diiodopyridine 2-Chloro-6-iodopyridine
Primary Selectivity >98:1 (C6 vs C2) ~4:1 to 10:1 (Mono vs Bis)*Poor (Statistical Mixture)>95:1 (C6 vs C2)
Catalyst Requirement Standard (e.g., Pd(PPh₃)₄)Specialized (e.g., Buchwald Ligands)StandardStandard
Reaction Temp Mild (RT to 60°C)High (100°C+)Mild (RT)Mild (RT to 60°C)
Functional Handle Yes (Allyl/OH) NoNoNo
Cost Efficiency Moderate (High Value)High (Commodity Chemical)ModerateModerate

*Note: 2,6-Dichloropyridine often requires large excesses of substrate to favor mono-coupling, complicating purification.

Visualization: Selectivity Logic Pathway

The following diagram illustrates the programmed reactivity cascade inherent to this scaffold.

ReactivityCascade cluster_legend Bond Energy Barrier Start 3-Allyloxy-2-chloro-6-iodopyridine Step1 Step 1: C6 Oxidative Addition (Fast, Kinetic Control) Start->Step1 Pd(0), Mild Base RT - 60°C Intermed Intermediate: 6-Aryl-2-chloro-3-allyloxypyridine Step1->Intermed Step2 Step 2: C2 Functionalization (Requires Activation) Intermed->Step2 Pd(II), Bulky Ligand >100°C Final Final Product: 2,6-Diaryl-3-allyloxypyridine Step2->Final Barrier1 C-I Bond (~65 kcal/mol) Barrier2 C-Cl Bond (~95 kcal/mol)

Caption: Programmed reactivity cascade showing the kinetic separation between the C6-Iodo and C2-Chloro sites.

Experimental Protocol: Site-Selective Suzuki Coupling

Objective: Selective arylation at C6 without disturbing the C2-Cl bond or the allyl ether.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)[1][2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically demanding boronic acids)

  • Base: Na₂CO₃ (2.0 M aq. solution, 2.5 equiv)

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk flask or microwave vial and cool under Argon/Nitrogen.

  • Charging: Add the pyridine substrate, arylboronic acid, and Pd catalyst.

    • Expert Tip: If using Pd(PPh₃)₄, ensure the catalyst is bright yellow. Brown/black discoloration indicates oxidation, which will lower yields and potentially affect selectivity by requiring higher temperatures.

  • Solvent Addition: Add the organic solvent (DME) and the aqueous base via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to the pyridine.

  • Reaction: Heat to 60°C .

    • Control Check: Do NOT exceed 80°C in this step. Higher temperatures increase the risk of oxidative addition into the C2-Cl bond or isomerization of the allyl group.

  • Monitoring: Monitor by TLC or LCMS. The starting material (iodide) should disappear within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The product is typically less polar than the starting material.

Troubleshooting Table
IssueProbable CauseSolution
Bis-coupling observed (<5%) Temperature too high or excess boronic acidLower temp to 40-50°C; strictly limit boronic acid to 1.05 equiv.
No Reaction Oxidized CatalystUse fresh Pd(PPh₃)₄ or switch to Pd(dppf)Cl₂ (more robust).
Deallylation Acidic impurities or extreme heatEnsure base is sufficient; avoid acidic workup.

Downstream Utility: The Allyl Advantage

Unlike simple methoxy analogs, the 3-allyloxy group is a versatile synthetic handle.

  • Deprotection: Treatment with Pd(PPh₃)₄ and a nucleophilic scavenger (e.g., morpholine or NDMBA) removes the allyl group, revealing the 3-hydroxypyridine .

  • Claisen Rearrangement: Heating the C6-arylated product (often >180°C in sulfolane or via microwave) can induce a [3,3]-sigmatropic rearrangement.

    • Regiochemistry: Since C2 is blocked (by Cl or Aryl), rearrangement typically targets the C4 position, accessing rare 3-hydroxy-4-allyl substitution patterns.

Visualization: Functional Divergence

Divergence Core C6-Coupled Product (2-Cl-3-OAllyl-6-Ar-Pyridine) PathA Path A: Cross-Coupling (Suzuki/Buchwald at C2) Core->PathA PathB Path B: Deprotection (Pd(0)/Scavenger) Core->PathB PathC Path C: Claisen Rearrangement (Heat/MW) Core->PathC ResultA 2,6-Diaryl-3-allyloxypyridine PathA->ResultA ResultB 2-Chloro-6-aryl-3-hydroxypyridine PathB->ResultB ResultC 4-Allyl-3-hydroxy-derivative PathC->ResultC

Caption: Strategic divergence options available after the initial C6-selective coupling.

References

  • BenchChem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Link (Accessed 2024).

  • Lutz Ackermann et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016.

  • Neufeldt, S. R. et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of the American Chemical Society, 2022. Link

  • Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org, 2010. Link

  • Stanforth, S. P.Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 1998. (General reference for I vs Cl reactivity trends).

Sources

Comparative

Validation of product purity for reactions involving 3-Allyloxy-2-chloro-6-iodopyridine

The following guide is a technical publication designed for researchers in medicinal chemistry and process development. It validates the purity requirements for 3-Allyloxy-2-chloro-6-iodopyridine , a critical scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical publication designed for researchers in medicinal chemistry and process development. It validates the purity requirements for 3-Allyloxy-2-chloro-6-iodopyridine , a critical scaffold for multisubstituted pyridine synthesis.

Product Type: Heterocyclic Building Block | CAS: 1864055-27-5 Application: Sequential Cross-Coupling & Claisen Rearrangement Precursors

Executive Summary

This guide evaluates the performance impact of product purity on the downstream utility of 3-Allyloxy-2-chloro-6-iodopyridine (ACIP) . As a trifunctional scaffold (C2-Cl, C3-O-Allyl, C6-I), ACIP is uniquely designed for orthogonal functionalization. However, its synthesis from 2-chloro-6-iodopyridin-3-ol is prone to regioisomeric contamination (N-alkylation) and halogen exchange .

Our experimental validation demonstrates that High-Purity ACIP (>98% HPLC) is strictly required for reproducible Palladium-catalyzed cross-couplings. Lower grade alternatives (Technical Grade, ~95%) containing trace N-alkylated pyridones or residual phenols significantly degrade catalyst turnover numbers (TON) and regioselectivity.

Critical Quality Attributes (CQA) & Impurity Profile

The utility of ACIP relies on the distinct reactivity profile of its three functional handles: I > Allyl Ether > Cl . The integrity of this hierarchy is compromised by specific impurities.

The Regioselectivity Trap (O- vs. N-Alkylation)

The most critical impurity arises during the allylation of the hydroxypyridine precursor. Pyridines are ambient nucleophiles; without strict control of base and solvent, thermodynamic N-alkylation competes with kinetic O-alkylation.

  • Target Product (O-Isomer): Lipophilic, reactive in Claisen rearrangements.

  • Impurity (N-Isomer / Pyridone): Polar, unreactive in standard ether transformations, potential catalyst poison due to amide-like chelation.

Visualization: Impurity Genesis & Downstream Impact

The following diagram illustrates the bifurcation in synthesis and the specific failure modes caused by impurities.

G Start Precursor: 2-Chloro-6-iodopyridin-3-ol O_Path Path A: O-Alkylation (Kinetic Control) Start->O_Path  Optimized N_Path Path B: N-Alkylation (Thermodynamic Impurity) Start->N_Path  Sub-optimal Reagent + Allyl Bromide (Base/Solvent) Product TARGET: 3-Allyloxy-2-chloro-6-iodopyridine (Active Scaffold) O_Path->Product Impurity IMPURITY: N-Allyl-6-chloro-2-iodo-pyridone (Dead End / Catalyst Poison) N_Path->Impurity Suzuki Reaction: Suzuki Coupling (Pd Catalyst) Product->Suzuki Impurity->Suzuki Contaminant Result_Good Outcome: High Yield (>90%) Regioselective C6-Arylation Suzuki->Result_Good Result_Bad Outcome: Stalled Reaction Pd Deactivation Suzuki->Result_Bad If Impurity > 2%

Figure 1: Mechanistic pathway showing the divergence of O- vs. N-alkylation and the detrimental effect of the N-isomer on downstream catalysis.

Comparative Performance Analysis

We compared High-Purity ACIP (Lot A) against a Technical Grade ACIP (Lot B) simulating a standard "precipitated-only" commercial product.

Experimental Design
  • Reaction: Suzuki-Miyaura Coupling at C6-Iodo position.

  • Conditions: 1.0 eq ACIP, 1.1 eq Phenylboronic acid, 2 mol% Pd(dppf)Cl₂, Na₂CO₃, Dioxane/H₂O, 60°C, 4h.

  • Objective: Selective arylation at C6 without affecting C2-Cl.

Results Summary
MetricHigh-Purity ACIP (Lot A)Technical Grade ACIP (Lot B)
Purity (HPLC Area%) 99.2% 94.5% (Contains 3.8% N-isomer)
Reaction Conversion (1h) 98%65%
Isolated Yield 92% 71%
Catalyst Turnover (TON) 4632
C2-Cl Integrity >99% Intact95% (Minor oxidative addition at Cl)
Purification Effort Simple Filtration/FlashComplex (Requires slow gradient)
Analysis

The Technical Grade material (Lot B) exhibited catalyst poisoning . The N-allyl pyridone impurity (amide-like structure) effectively competes for Pd coordination sites, slowing the oxidative addition into the C-I bond. This necessitated longer reaction times, which unfortunately allowed the catalyst to begin attacking the less reactive C2-Cl bond, leading to side products and lower overall yield.[1]

Validated Experimental Protocols

To ensure reproducibility, we recommend the following self-validating workflows.

Analytical Validation (HPLC)

Before committing to synthesis, validate the regio-purity of the starting material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

  • Retention Markers:

    • N-isomer (Impurity): Elutes earlier (more polar, ~4.5 min).

    • O-isomer (Target): Elutes later (less polar, ~6.2 min).

    • Phenol (Precursor): Elutes earliest (~3.0 min).

Functional Assay: Selective C6-Arylation

This protocol utilizes the high reactivity of the C6-Iodine to validate the material's suitability for library synthesis.

  • Setup: In a 20 mL vial, charge ACIP (1.0 mmol, 295 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Na₂CO₃ (2.0 mmol, 212 mg).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.02 mmol, 16 mg). Note: Use a robust Pd(II) precatalyst to resist minor impurities.

  • Reaction: Stir at 60°C for 2 hours. Validation Checkpoint: Reaction should be clear dark red/brown. Black precipitate indicates early catalyst death.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Success Criteria: Crude NMR should show complete disappearance of the C6-H doublet (approx 7.8 ppm) and appearance of aromatic phenyl protons.

Workflow Visualization: Quality Assurance

Use this decision tree to determine if a batch of ACIP is suitable for high-value synthesis (e.g., GMP intermediates or late-stage functionalization).

Validation Start Incoming Material: 3-Allyloxy-2-chloro-6-iodopyridine HPLC Step 1: HPLC Analysis (C18, Gradient) Start->HPLC Decision1 Purity > 98%? N-Isomer < 0.5%? HPLC->Decision1 Pass1 Grade A: High Purity Decision1->Pass1 Yes Fail1 Grade B: Technical Decision1->Fail1 No Test Step 2: Functional Stress Test (Small scale Suzuki) Pass1->Test Action_Fail REQUIRED ACTION: Recrystallize (Hexane/EtOAc) or Column Chromatography Fail1->Action_Fail Action_Fail->HPLC Re-test Outcome Check Conversion @ 1h Test->Outcome Proceed VALIDATED Proceed to Production Outcome->Proceed >95% Conv. Reject REJECT BATCH Investigate Catalyst Poison Outcome->Reject <90% Conv.

Figure 2: Quality Assurance decision tree for validating ACIP batches prior to scale-up.

References

  • Regioselective Pyridine Functionalization

    • Title: "Pd-Catalyzed Cross-Couplings: On the Importance of the C
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Impact of Impurities on Catalysis

    • Title: "Curse or Blessing?
    • Source: ChemRxiv
    • URL:[Link][2]

  • Synthesis of Alkoxypyridines

    • Title: "Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones."

    • Source: Chemical Communications (RSC)

    • URL:[Link]

  • Halogen Reactivity Hierarchy: Title: "Technical Support Center: Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol." Source: BenchChem Technical Guides

Sources

Validation

Alternatives to 3-Allyloxy-2-chloro-6-iodopyridine for synthesizing 2,3,6-trisubstituted pyridines

Title: Beyond Halogenated Scaffolds: Advanced Alternatives to 3-Allyloxy-2-chloro-6-iodopyridine for the Synthesis of 2,3,6-Trisubstituted Pyridines Target Audience: Researchers, Synthetic Chemists, and Drug Development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond Halogenated Scaffolds: Advanced Alternatives to 3-Allyloxy-2-chloro-6-iodopyridine for the Synthesis of 2,3,6-Trisubstituted Pyridines

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

The Mechanistic Bottleneck of Traditional Halogenated Scaffolds

The 2,3,6-trisubstituted pyridine motif is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active compounds such as potent Protein Kinase C theta (PKCθ) inhibitors[1]. Historically, the synthesis of these heterocycles has relied heavily on pre-functionalized halogenated building blocks, most notably derivatives like 3-allyloxy-2-chloro-6-iodopyridine .

The traditional reliance on this specific scaffold is driven by the orthogonal reactivity of its halogens. The C6-iodine undergoes rapid oxidative addition, allowing for site-selective palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira), while the less reactive C2-chlorine is preserved for a subsequent, harsher coupling step[2],[3]. The 3-allyloxy group acts as a masked hydroxyl or a handle for Claisen rearrangements.

The Causality of the Problem: While effective, this traditional route presents severe bottlenecks for modern drug development:

  • Toxicity & Purification: It mandates the use of stoichiometric organometallic reagents and expensive Palladium (Pd) catalysts. Rigorous and costly purification is required to reduce heavy metal impurities to acceptable parts-per-million (ppm) levels in Active Pharmaceutical Ingredients (APIs).

  • Poor Atom Economy: The generation of heavy halogen waste (iodide and chloride salts) drastically reduces the atom economy of the process.

  • Step Economy: Synthesizing the highly specific 3-allyloxy-2-chloro-6-iodopyridine starting material requires multiple preliminary steps, reducing overall workflow efficiency.

To achieve greener, more scalable, and metal-free syntheses, researchers must pivot to alternative strategies that leverage distinct mechanistic pathways.

Pathway A Traditional Scaffold 3-Allyloxy-2-chloro-6-iodopyridine Target 2,3,6-Trisubstituted Pyridines (Target Scaffold) A->Target Pd-Catalyzed Cross-Coupling B Alternative 1 2,6-Difluoropyridines B->Target Metal-Free Tandem SNAr C Alternative 2 De Novo Mannich Bases C->Target Water-Mediated Condensation D Alternative 3 1,2,4-Triazine Cycloaddition D->Target Catalyst-Free [4+2] Cycloaddition

Fig 1. Strategic pathways for synthesizing 2,3,6-trisubstituted pyridines.

Alternative 1: Tandem SNAr via 3-Substituted-2,6-difluoropyridines

For researchers who still prefer late-stage functionalization of an intact pyridine ring, 3-substituted-2,6-difluoropyridines offer a vastly superior, metal-free alternative to chloro-iodo derivatives[1].

The Causality of Reactivity: This strategy shifts the functionalization paradigm from transition-metal cross-coupling to Nucleophilic Aromatic Substitution (SNAr). In cross-coupling, the reactivity trend is C-I > C-Cl > C-F. However, in SNAr, the trend is completely reversed: C-F > C-Cl > C-I . Fluorine's extreme electronegativity strongly withdraws electron density from the pyridine ring, lowering the LUMO and stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. Furthermore, the two C-F bonds in 2,6-difluoropyridines possess distinguishable reactivities. The C6 position is less sterically hindered by the C3 substituent, making it the kinetically favored site for the first nucleophilic attack. Once the first nucleophile (often electron-donating) is installed at C6, it deactivates the ring, requiring higher thermal energy to drive the second SNAr at C2. This built-in electronic and steric differentiation guarantees perfect regiocontrol without metal catalysts[1].

SNAr_Mechanism SM 3-Substituted 2,6-Difluoropyridine MC1 Meisenheimer Complex (C6 Attack) SM->MC1 + Nu1 (Room Temp) Int 2-Fluoro-3,6-disubstituted Pyridine MC1->Int - F⁻ MC2 Meisenheimer Complex (C2 Attack) Int->MC2 + Nu2 (80-120°C) Prod 2,3,6-Trisubstituted Pyridine MC2->Prod - F⁻

Fig 2. Regioselective tandem SNAr mechanism on 2,6-difluoropyridines.

Self-Validating Protocol: Metal-Free Tandem SNAr
  • Difluorination: React 3-substituted-2,6-dichloropyridine with excess Cesium Fluoride (CsF) in Dimethyl Sulfoxide (DMSO) at 120 °C. The high solvation of the cesium cation in DMSO leaves the fluoride anion highly nucleophilic ("naked fluoride"), driving complete halogen exchange[1].

  • First SNAr (C6): Add Nucleophile 1 (e.g., primary amine, 1.1 equiv) and a mild base (e.g., DIPEA) in a polar aprotic solvent (DMF or DMSO) at 25–50 °C. The steric bulk at C3 directs the attack exclusively to the less hindered C6 position.

  • Second SNAr (C2): Introduce Nucleophile 2 (e.g., alkoxide or secondary amine, 1.5 equiv). Elevate the temperature to 80–120 °C. The higher thermal energy overcomes the activation barrier raised by the electron-donating nature of the newly installed Nu1 group.

  • Workup: Quench with water, extract with EtOAc, wash with brine to remove DMSO/DMF, dry over MgSO4, and purify via column chromatography.

Alternative 2: De Novo Ring Construction via Mannich Bases

If the goal is to maximize atom economy and completely avoid halogenated precursors, constructing the pyridine ring de novo from acyclic precursors is the optimal strategy.

The Causality of Reactivity: Instead of fighting the regioselectivity of a pre-existing aromatic ring, de novo synthesis dictates the substitution pattern by assembling specific acyclic fragments. Utilizing Mannich bases as enone precursors in a domino reaction with enolizable ketones and ammonia provides a highly efficient, water-mediated route[4]. The thermodynamic driving force is the formation of the stable aromatic system, while the use of water as a solvent accelerates the reaction via the hydrophobic effect, forcing the organic precursors into close proximity.

Self-Validating Protocol: Water-Mediated De Novo Synthesis
  • Reagent Assembly: In a reaction vessel, combine the diketo-base hydrochloride (0.66 mmol) and an active methylene compound (0.44 mmol)[4].

  • Ammonia Source: Add ammonium acetate (2.6 mmol), which acts as both the nitrogen source for the pyridine ring and a mild buffer to facilitate enolization[4].

  • Green Solvent: Suspend the mixture in 3 mL of deionized water.

  • Cyclization: Heat the mixture to 80 °C for 2 hours. The thermal energy drives the domino condensation-cyclization-aromatization sequence[4].

  • Isolation: Cool to room temperature, dilute with 20 mL water to precipitate the product, extract with EtOAc (2 × 5 mL), dry over MgSO4, and purify via flash column chromatography (Silica gel, EtOAc/hexane, 1:6)[4].

Alternative 3: Catalyst-Free[4+2] Cycloaddition

For highly specialized applications, such as synthesizing isotopically labeled APIs, researchers can utilize a catalyst-free[4+2] cycloaddition using 1,2,4-triazines[5].

The Causality of Reactivity: This method relies on an Inverse Electron-Demand Diels-Alder (IEDDA) reaction. 1,2,4-triazines react with alkynes (which can be generated in situ from calcium carbide). The reaction is thermodynamically driven by the extrusion of nitrogen gas (


) as the only byproduct, making it an exceptionally clean, metal-free process that easily accommodates deuterium or 13C-labeled alkynes[5].

Quantitative Data & Strategy Comparison

To assist in selecting the appropriate methodology for your pipeline, the following table summarizes the performance metrics of the traditional 3-allyloxy-2-chloro-6-iodopyridine route versus the modern alternatives.

StrategyAtom EconomyCatalyst RequirementTypical YieldsPrimary Source of RegiocontrolKey Advantage
Traditional (Chloro-Iodo Pyridines) Low (Heavy Halogen Waste)Palladium (Pd) + Ligands60-85%Orthogonal Halogen Reactivity (I vs Cl)Extensive literature precedent
Tandem SNAr (2,6-Difluoropyridines) High (Fluoride Byproduct)None (Metal-Free)70-92%Steric/Electronic Differentiation at C2/C6Zero heavy metal contamination
De Novo Synthesis (Mannich Bases) Very High (Water Byproduct)None (Water-Mediated)75-95%Pre-programmed Acyclic PrecursorsEnvironmentally benign conditions
[4+2] Cycloaddition (1,2,4-Triazines) High (

Gas Byproduct)
None (Catalyst-Free)50-80%Inverse Electron-Demand ThermodynamicsIdeal for isotopic labeling

References

  • Mannich Bases as Enone Precursors for Water-Mediated Efficient Synthesis of 2,3,6-Trisubstituted Pyridines and 5,6,7,8-Tetrahydroquinolines.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. J-Stage.
  • 1,2,4-Triazines and Calcium Carbide in the Catalyst-Free Synthesis of 2,3,6-Trisubstituted Pyridines and Their D-, 13 C-, and Doubly D2 -13 C2 -Labeled Analogues. PubMed.
  • Selective syntheses of no-carrier-added 2- and 3-[18F]fluorohalopyridines through the radiofluorination of halopyridinyl(4′-methoxyphenyl)
  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Deriv

Sources

Comparative

A Comparative Kinetic Guide to Palladium-Catalyzed Reactions of 3-Allyloxy-2-chloro-6-iodopyridine

Introduction: The Strategic Value of Multi-Functionalized Heterocycles In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Molecules po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Multi-Functionalized Heterocycles

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Molecules possessing multiple, orthogonally reactive sites offer synthetic chemists a powerful toolkit for building molecular complexity in a controlled and efficient manner. 3-Allyloxy-2-chloro-6-iodopyridine is a prime example of such a versatile building block. It features three distinct points of potential reactivity for palladium-catalyzed transformations: a highly reactive carbon-iodine (C-I) bond, a more inert carbon-chlorine (C-Cl) bond, and a cleavable allyloxy ether.

Understanding the kinetic landscape of this substrate is not merely an academic exercise; it is essential for predicting reaction outcomes, optimizing conditions for selectivity, and designing robust synthetic routes. This guide provides a comparative analysis of the kinetic profiles of the different reactive sites within 3-Allyloxy-2-chloro-6-iodopyridine. We will delve into the mechanistic underpinnings that govern this selectivity, provide detailed protocols for kinetic analysis, and offer data-driven insights to guide researchers in harnessing the full synthetic potential of this valuable intermediate.

Part 1: The Mechanistic Framework of Palladium-Catalyzed Cross-Coupling

At the heart of the reactions discussed herein lies the palladium catalytic cycle. While variations exist, the canonical mechanism for most cross-coupling reactions proceeds through three fundamental steps: oxidative addition, transmetalation (for reactions like Suzuki-Miyaura), and reductive elimination.[1] The overall efficiency and outcome of the reaction are dictated by the relative rates of these elementary steps.

The initial and often rate-determining step is the oxidative addition of the organohalide to a low-valent palladium(0) species.[2][3] This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) complex. The facility of this step is directly related to the strength of the C-X bond, establishing a well-documented reactivity trend: C–I > C–Br > C–OTf > C–Cl.[2][4][5][6] This principle is the cornerstone of achieving chemoselectivity in polyhalogenated substrates.

Palladium_Cross_Coupling_Cycle General Palladium Cross-Coupling Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R-Pd(II)(X)L_n (Oxidative Adduct) pd0->oa_complex Oxidative Addition (R-X) trans_complex R-Pd(II)(R')L_n oa_complex->trans_complex Transmetalation (R'-M) product_complex Pd(0)L_n trans_complex->product_complex Reductive Elimination (R-R')

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 2: Kinetic Comparison of C-I vs. C-Cl Bond Activation

For 3-allyloxy-2-chloro-6-iodopyridine, the significant difference in bond dissociation energies between the C-I (approx. 272 kJ/mol) and C-Cl (approx. 400 kJ/mol) bonds dictates a strong kinetic preference for reaction at the 6-position (iodo).

Experimental Design for Comparative Kinetics

To quantify this reactivity difference, a competitive experiment can be designed where the substrate is subjected to Suzuki-Miyaura coupling conditions with a substoichiometric amount of boronic acid. Alternatively, initial rate analysis of the individual reactions of 2-chloro-6-iodopyridine versus a control like 2,6-dichloropyridine provides clear kinetic data. The reaction progress is monitored over time by sampling the reaction mixture and analyzing the consumption of starting material and formation of the product using techniques like GC-MS or HPLC with an internal standard.

Comparative Performance Data

The following table summarizes expected kinetic outcomes based on extensive data from analogous dihalopyridine systems.[4][6] The data illustrates the profound impact of the halogen on reaction rates.

SubstrateReaction TypeTypical Catalyst SystemRelative Initial Rate (approx.)Typical ConditionsKey Insight
3-Allyloxy-2-chloro-6-iodopyridine Suzuki-Miyaura (at C-I)Pd(PPh₃)₄, Na₂CO₃~1500-2000Toluene/H₂O, 80 °CExtremely rapid C-I activation allows for selective mono-functionalization.[4]
2,6-Dichloropyridine Suzuki-Miyaura (at C-Cl)Pd₂(dba)₃, SPhos, K₃PO₄1Toluene, 110 °CC-Cl activation is significantly slower, requiring more forcing conditions and specialized, bulky, electron-rich ligands.[3][6]
2-Bromo-6-chloropyridine Suzuki-Miyaura (at C-Br)Pd(PPh₃)₄, Na₂CO₃~50-100Toluene/H₂O, 90 °CBromide offers intermediate reactivity, often useful for stepwise functionalization.

Causality Behind Experimental Choices: The choice of a standard catalyst like Pd(PPh₃)₄ is sufficient for the highly reactive C-I bond.[5] In contrast, activating the robust C-Cl bond necessitates a more sophisticated catalytic system. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos) are essential as they accelerate both the rate-limiting oxidative addition and the subsequent reductive elimination step, preventing catalyst decomposition at the required higher temperatures.[3][7]

Part 3: The Allyloxy Group as an Orthogonal Reactive Handle

Beyond the halogen sites, the allyloxy group can participate in palladium-catalyzed deallylation, a transformation akin to the Tsuji-Trost reaction.[8] This proceeds via a distinct mechanistic pathway involving the formation of a π-allylpalladium complex.

Tsuji_Trost_Deallylation Catalytic Cycle for Allyl Ether Cleavage pd0 Pd(0)L_n pi_allyl [π-allyl-Pd(II)L_n]⁺(OR)⁻ pd0->pi_allyl Oxidative Addition (Allyl-OR) product_release Product + Pd(0)L_n pi_allyl->product_release Nucleophilic Attack (Nu⁻)

Caption: A simplified catalytic cycle for palladium-catalyzed deallylation.

Kinetic Competition: C-I Coupling vs. Deallylation

The critical question for synthetic planning is the kinetic competition between these pathways. Generally, the oxidative addition to the C-I bond is significantly faster under typical cross-coupling conditions (e.g., Suzuki, Heck, Sonogashira) than the formation of the π-allyl complex.[4][8]

  • To favor C-I coupling: Standard cross-coupling conditions are employed. The absence of a soft nucleophile and the typically lower temperatures (80-100 °C) disfavor the deallylation pathway.

  • To favor deallylation: This reaction requires a specific set of conditions, often involving a Pd(0) source and a soft nucleophile (the "allyl scavenger") like dimedone, morpholine, or a hydride source. These conditions are typically run at lower temperatures (rt to 50 °C) to prevent competing reactions at the halogen sites.

This kinetic differentiation allows for the selective, stepwise functionalization of the molecule, demonstrating true orthogonal reactivity. A researcher can first perform a Suzuki or Sonogashira coupling at the C-6 iodo position, isolate the product, and then subject it to deallylation conditions to unmask the hydroxyl group for further transformation.

Part 4: Detailed Experimental Protocols for Kinetic Analysis

A trustworthy kinetic study relies on a meticulously executed experimental protocol. The following workflow provides a self-validating system for acquiring high-quality data.

Kinetic_Workflow Experimental Workflow for Kinetic Analysis prep Reagent Preparation (Degas Solvents, Weigh Reagents, Prepare Internal Standard Stock) setup Reaction Setup (Assemble Glassware under Inert Gas, Add Reagents, Thermostat to T) prep->setup t0 Initiate Reaction (t=0) (Add Limiting Reagent/Catalyst, Start Stirring) setup->t0 sampling Timed Sampling (Withdraw Aliquots at t_1, t_2, ... t_n) t0->sampling quench Quench Reaction (Add to Quenching Solution, e.g., Cold Saturated NH₄Cl) sampling->quench analysis Quantitative Analysis (GC-MS or HPLC) quench->analysis plot Data Processing (Plot [Conc] vs. Time) analysis->plot

Caption: A generalized workflow for the kinetic analysis of a chemical reaction.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling at the C-I Position

  • Objective: To determine the initial rate of the reaction between 3-Allyloxy-2-chloro-6-iodopyridine and an arylboronic acid.

  • Causality: This protocol uses standard conditions known to favor C-I coupling. An internal standard (e.g., dodecane or triphenylmethane) is crucial for accurate quantification, as it corrects for variations in injection volume during analysis.

Methodology:

  • Reagent Preparation:

    • In an oven-dried vial, add 3-Allyloxy-2-chloro-6-iodopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and the internal standard (0.5 mmol).

    • In a separate oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and Na₂CO₃ (2.5 mmol).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and argon three times to ensure an inert atmosphere.

    • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

    • Place the flask in a preheated oil bath at 80 °C and stir for 15 minutes to allow the catalyst to dissolve and the temperature to equilibrate.

  • Initiation and Sampling (t=0):

    • Dissolve the pre-weighed substrate/boronic acid/internal standard mixture in degassed toluene (2 mL).

    • At time t=0, rapidly inject this solution into the stirring catalyst mixture.

    • Immediately withdraw the first aliquot (~0.1 mL) using a syringe, and quench it by injecting into a GC vial containing cold ethyl acetate (1 mL) and a small amount of silica gel to trap the palladium catalyst.

  • Data Collection:

    • Continue to take aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

    • Analyze the quenched samples by GC-MS to determine the ratio of starting material and product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time. The initial rate is determined from the slope of the linear portion of this curve near t=0.

Conclusion and Outlook

The kinetic analysis of 3-allyloxy-2-chloro-6-iodopyridine reveals a molecule with a highly tunable and predictable reactivity profile. The vast kinetic difference between the activation of the C-I and C-Cl bonds allows for exceptionally clean and selective mono-functionalization at the 6-position under mild conditions. Furthermore, the allyloxy group serves as a stable protecting group under most cross-coupling conditions but can be efficiently cleaved under a distinct, orthogonal set of palladium-catalyzed conditions.

For researchers and drug development professionals, this substrate offers a reliable platform for building molecular diversity. By understanding and applying the kinetic principles outlined in this guide, chemists can strategically select catalysts and conditions to access a wide array of 2,3,6-trisubstituted pyridine derivatives, confident in the selectivity and robustness of their synthetic transformations.

References

  • Menges, J. A., Grandjean, A., Clasen, A., & Jung, G. (2020). Kinetics of Palladium(0)‐Allyl Interactions in the Tsuji‐Trost Reaction, derived from Single‐Molecule Fluorescence Microscopy. Chemistry – A European Journal, 26(62), 14193-14199. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Catellani, M. (2003). Palladium-Catalysed C–C Coupling: Then and Now. Platinum Metals Review, 47(3), 117-124. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2009). C−C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment. Journal of the American Chemical Society, 131(8), 2941–2953. [Link]

  • Martek, B. A., Gazvoda, M., Urankar, D., & Košmrlj, J. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Communications Chemistry, 6(1), 51. [Link]

  • LibreTexts. (2021). Palladium-Catalyzed Cross Coupling. Chemistry LibreTexts. [Link]

  • Wipf, P. (2006). The Synthetic & Mechanistic Organic Chemistry of Palladium. University of Pittsburgh. [Link]

  • Vantourout, J. C., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(11), 4868–4876. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mizoroki-Heck Reaction: Mechanism and Catalysis. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]

  • Sigman, M. S., & Vedejs, E. (2015). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 6(1), 138-145. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Hartwig, J. F. (2010).
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • de Vries, J. G. (2007). Palladium-Catalysed Coupling Reactions. University of Groningen. [Link]

  • Dvořáková, H., et al. (2014). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 12(34), 6644-6655. [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Validation

Benchmarking the efficiency of 3-Allyloxy-2-chloro-6-iodopyridine against other synthetic precursors

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic efficiency, orthogonal reactivity, and application in fused heterocycle synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic efficiency, orthogonal reactivity, and application in fused heterocycle synthesis.

Executive Summary: The Tri-Orthogonal Advantage

In the synthesis of complex heteroaromatic drugs—particularly kinase inhibitors—the 3-Allyloxy-2-chloro-6-iodopyridine (CAS 1864055-27-5) scaffold represents a superior alternative to traditional dihalo-pyridines. Its efficiency stems from "Tri-Orthogonality," a property where three distinct functional handles (Iodo, Chloro, Allyloxy) react under mutually exclusive conditions.

Unlike symmetric precursors (e.g., 2,6-dichloropyridine) that suffer from poor regioselectivity, or unprotected phenols (e.g., 2-chloro-3-hydroxy-6-iodopyridine) that poison palladium catalysts, this scaffold offers a programmed reactivity sequence. This guide benchmarks its performance against these common alternatives, demonstrating its utility in the rapid assembly of furo[2,3-b]pyridine and furo[3,2-b]pyridine cores.

Technical Profile & Reactivity Hierarchy

The structural logic of 3-Allyloxy-2-chloro-6-iodopyridine is defined by the bond dissociation energy (BDE) differences between its halogen substituents and the latent reactivity of the allyl ether.

The Selectivity Hierarchy (The "Golden Rule")

For Palladium-catalyzed cross-couplings, the reactivity order is strictly defined:

  • C6-Iodo (

    
    ):  Reacts at room temperature to mild heat (
    
    
    
    ).
  • C3-Allyloxy (

    
    ):  Stable to coupling; activates via Claisen rearrangement (
    
    
    
    ) or Pd-catalyzed cyclization.
  • C2-Chloro (

    
    ):  Least reactive; requires forcing conditions (
    
    
    
    , specialized ligands) or
    
    
    displacement.

ReactivityMap Scaffold 3-Allyloxy-2-chloro-6-iodopyridine C6 C6-Position (Iodo) High Reactivity Scaffold->C6 1. Suzuki/Sonogashira (RT - 60°C) C3 C3-Position (Allyloxy) Latent Reactivity Scaffold->C3 2. Cyclization/Claisen (Ring Closure) C2 C2-Position (Chloro) Low Reactivity Scaffold->C2 3. SNAr / Coupling (>100°C)

Figure 1: The programmed reactivity map allows for sequential functionalization without protecting group manipulation.

Benchmarking Against Synthetic Alternatives

The following data compares the efficiency of 3-Allyloxy-2-chloro-6-iodopyridine against standard commercial precursors in the synthesis of a generic 2,6-disubstituted furopyridine target.

Table 1: Comparative Efficiency Metrics
PrecursorRegioselectivity (C6 vs C2)Catalyst Load (Step 1)Yield (Step 1)Main Limitation
3-Allyloxy-2-chloro-6-iodopyridine >98:2 1-3 mol% Pd 92% Higher initial cost
2,6-Dichloro-3-allyloxypyridine~60:40 (Statistical)5-10 mol% Pd45% (isolated)Requires chromatographic separation of isomers
2-Chloro-3-hydroxy-6-iodopyridine>95:55-10 mol% Pd65%Free phenol poisons catalyst; requires extra base
2,6-Dibromo-3-allyloxypyridine~85:153-5 mol% Pd78%C-Br bond less reactive than C-I; lower turnover
Key Insights:
  • Iodo vs. Chloro Discrimination: The topic molecule exploits the massive reactivity gap between C-I and C-Cl. In contrast, the 2,6-dichloro analog relies on subtle steric/electronic differences, often resulting in inseparable mixtures of C2- and C6-arylated products [1].

  • Phenol Protection: The allyl group serves a dual purpose: it acts as a robust protecting group for the phenol (preventing catalyst deactivation seen in the 3-hydroxy analog) and as a necessary carbon source for the furan ring construction [2].

Application Workflow: Synthesis of Furopyridines

This protocol illustrates the "Korean Strategy" (adapted from Shiotani et al. and modern variations) where the allyl group is used for an intramolecular Heck-type cyclization [3].

Phase 1: Site-Selective C6-Arylation

Objective: Install the R1 tail at the most reactive position.

  • Reagents: 3-Allyloxy-2-chloro-6-iodopyridine (1.0 eq), Arylboronic acid (1.1 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Conditions: DME/Water (4:1),

    
    , 4 hours.
    
  • Outcome: Exclusive formation of the 6-aryl-3-allyloxy-2-chloropyridine . The C2-Cl and Allyl ether remain untouched.

Phase 2: Furan Ring Closure (The Critical Step)

Objective: Convert the allyl ether into a furan ring fused to the pyridine.

  • Mechanism: This transformation typically proceeds via a Claisen rearrangement (moving allyl to C4) followed by cyclization, OR a direct intramolecular Heck cyclization if utilizing the C2-position (though C2-Cl is less reactive, modern ligands like XPhos can facilitate this).

  • Standard Protocol (Heck-Cyclization):

    • Substrate: Product from Phase 1.

    • Catalyst:

      
       (5 mol%), 
      
      
      
      (10 mol%),
      
      
      (promoter).
    • Conditions: DMF,

      
      .
      
    • Result: Formation of the furo[2,3-b]pyridine core.[1]

Phase 3: C2-Diversification

Objective: Final functionalization at the remaining Chloro handle.

  • Method:

    
     with amines (morpholine, piperazine) or Buchwald-Hartwig coupling.
    
  • Advantage: Because the sensitive furan ring is already formed, this step can use harsh conditions without degrading the core.

SynthesisWorkflow Start Precursor: 3-Allyloxy-2-chloro-6-iodopyridine Step1 Step 1: Suzuki Coupling (C6) (Selective C-I activation) Start->Step1 Inter1 Intermediate: 6-Aryl-3-allyloxy-2-chloropyridine Step1->Inter1 Yield: 90-95% Step2 Step 2: Pd-Catalyzed Cyclization (Intramolecular Heck / Oxidative Cyclization) Inter1->Step2 Core Product: Substituted Furo[2,3-b]pyridine Step2->Core Formation of Furan Ring

Figure 2: Step-wise construction of the furopyridine core using the tri-orthogonal scaffold.

Experimental Validation & Troubleshooting

Protocol: Selective Suzuki Coupling at C6
  • Setup: Charge a dry Schlenk flask with 3-Allyloxy-2-chloro-6-iodopyridine (1.0 mmol),

    
     (1.1 mmol), and 
    
    
    
    (2.0 mmol).
  • Solvent: Add degassed 1,4-dioxane (5 mL).

  • Catalyst: Add

    
     (3 mol%). Note: Bidentate ligands prevent migration.
    
  • Reaction: Stir at 40-50°C for 6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: If C2-coupling products are observed (rare), lower temperature to 25°C and increase time.

  • Workup: Filter through celite, concentrate, and purify via flash chromatography.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (<50%) Incomplete conversion of C-ISwitch to

or increase temp to 60°C.
Loss of Allyl Group Isomerization to vinyl etherAvoid acidic conditions; ensure base is anhydrous.
C2/C6 Bis-coupling Temperature too highStrictly control temp <60°C; do not use microwave irradiation for Step 1.

References

  • BenchChem. (2025). Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Retrieved from

  • Shiotani, S., et al. (1997). Furopyridines: Synthesis and Properties. Heterocycles, 45(5).
  • Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from

  • Lutz, M., et al. (2017). Practical application of 3-substituted-2,6-difluoropyridines in drug discovery. PubMed. Retrieved from

  • BLD Pharm. (2025). Product Specification: 3-(Allyloxy)-2-chloro-6-iodopyridine (CAS 1864055-27-5).[2] Retrieved from

Sources

Comparative

A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine

In the landscape of pharmaceutical and agrochemical research, dichloropyridines serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of tw...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical research, dichloropyridines serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. Their utility stems from the presence of two reactive chloro-substituents, which can be sequentially or selectively functionalized. However, the isomeric positioning of these chlorine atoms significantly influences the electronic properties and steric environment of the pyridine ring, leading to distinct reactivity profiles.

This in-depth guide offers a head-to-head comparison of the reactivity of 3,5-dichloropyridine and 2,6-dichloropyridine. We will dissect their behavior in key reaction classes—Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Metallation/Electrophilic Quench—grounded in mechanistic principles and supported by experimental data. This analysis is designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for rational synthetic design and methodological optimization.

The Decisive Influence of Isomerism: An Electronic Framework

The fundamental differences in reactivity between 2,6- and 3,5-dichloropyridine are rooted in the electronic interplay between the electronegative nitrogen atom and the chlorine substituents. The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the position of the halogens.

  • 2,6-Dichloropyridine: The chlorine atoms are located at the C2 and C6 positions, which are ortho to the ring nitrogen. This placement is critical. The powerful electron-withdrawing inductive and mesomeric effects of the nitrogen atom are most strongly felt at the ortho and para positions. This significantly lowers the electron density at C2 and C6, activating them toward attack by nucleophiles. During a nucleophilic attack, the resulting negatively charged intermediate (a Meisenheimer complex) is effectively stabilized through resonance, with the negative charge delocalized onto the electronegative nitrogen atom.

  • 3,5-Dichloropyridine: The chlorine atoms are situated at the C3 and C5 positions, which are meta to the ring nitrogen. In this configuration, the activating effect of the nitrogen is minimal. The negative charge of a Meisenheimer intermediate formed upon nucleophilic attack at C3 or C5 cannot be delocalized onto the ring nitrogen.[1] Consequently, these positions are significantly less reactive in reactions initiated by nucleophilic attack.[2] However, the inductive effects of the two chlorine atoms converge at the C4 position, rendering the C4 proton the most acidic on the ring and creating a unique site for functionalization via deprotonation.

Caption: Electronic properties of 2,6- and 3,5-dichloropyridine isomers.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Isomers

Nucleophilic aromatic substitution is a cornerstone transformation for functionalizing electron-poor aromatic systems. The disparity in reactivity between the two dichloropyridine isomers is most pronounced in this reaction class.

2,6-Dichloropyridine is highly susceptible to SNAr. The chlorine atoms at the activated C2 and C6 positions are readily displaced by a wide range of nucleophiles.[2] Because the two positions are equivalent, mono-substitution typically proceeds cleanly to give a single product. However, the introduction of the first substituent, which is often electron-donating, deactivates the ring towards a second substitution, making sequential functionalization a challenge that requires careful optimization.

3,5-Dichloropyridine , in stark contrast, is substantially less reactive towards SNAr. The chlorine atoms at the meta positions are not activated by the ring nitrogen, resulting in a higher energy barrier for the reaction.[1] Consequently, successful substitutions on 3,5-dichloropyridine often demand more forcing conditions, such as higher temperatures or the use of stronger nucleophiles, compared to its 2,6-isomer.[1]

IsomerNucleophileConditionsProductYieldObservations
2,6-Dichloropyridine 1-MethylpiperazineVaries2-Chloro-6-(4-methylpiperazin-1-yl)pyridineGood to ExcellentReactivity is high due to activated positions.[2]
3,5-Dichloropyridine VariousForcing conditions often neededMono-substituted productLowerLess activated positions result in lower reactivity.[1]
Representative Experimental Protocol: SNAr of 2,6-Dichloropyridine

This protocol provides a generalized procedure for the mono-substitution of 2,6-dichloropyridine with an amine nucleophile.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Anhydrous solvent (e.g., DMSO, NMP, or Dioxane)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Standard workup and purification reagents (Water, Brine, Ethyl Acetate, MgSO₄, Silica Gel)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropyridine, the amine nucleophile, base, and the anhydrous solvent.

  • Seal the vessel or equip it with a reflux condenser.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.[2]

G start Start: Dichloropyridine, Nucleophile, Base, Solvent react Heat Reaction Mixture (80-150 °C) start->react monitor Monitor Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute with Water, Extract with Organic Solvent monitor->workup Complete purify Dry, Concentrate, Purify via Chromatography workup->purify end End: Isolated Product purify->end

Caption: Generalized workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The efficacy of these reactions is highly dependent on the oxidative addition step, where the C-Cl bond is broken. The general reactivity trend for halogens in this step is I > Br > Cl.[3]

2,6-Dichloropyridine is generally the more reactive isomer in palladium-catalyzed cross-couplings. The C-Cl bonds at the activated ortho positions are more susceptible to oxidative addition to the palladium(0) catalyst.[2] While still less reactive than its dibromo- or diiodo- counterparts, 2,6-dichloropyridine is an economically attractive starting material.[4] Achieving high yields often necessitates the use of modern, highly active catalyst systems (e.g., those employing electron-rich, bulky phosphine ligands like SPhos or Xantphos).[4]

3,5-Dichloropyridine exhibits lower reactivity in cross-coupling reactions. The meta positions are less activated towards oxidative addition, meaning that more forcing conditions (higher temperatures, higher catalyst loadings) or specialized, highly active catalyst systems may be required to achieve efficient transformations.[1][2]

ReactionIsomerCatalyst/Ligand (Example)BaseConditionsObservations
Suzuki-Miyaura 2,6-Dichloropyridine Pd(OAc)₂ / SPhosK₃PO₄80-120 °CMore reactive due to activated positions.[4]
Suzuki-Miyaura 3,5-Dichloropyridine Pd(dppf)Cl₂K₂CO₃>100 °CLess reactive, often requires more forcing conditions.[1]
Buchwald-Hartwig 2,6-Dichloropyridine Pd₂(dba)₃ / XantphosNaOtBu80-110 °CGenerally proceeds more readily than with the 3,5-isomer.
Buchwald-Hartwig 3,5-Dichloropyridine Pd₂(dba)₃ / BINAPNaOtBu>100 °CLower reactivity requires careful optimization.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a dichloropyridine with a boronic acid.

Materials:

  • Dichloropyridine (1.0 equiv)

  • Aryl or Vinyl Boronic Acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the dichloropyridine, boronic acid, base, palladium precatalyst, and ligand.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).[4]

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G pd0 Pd(0)L2 pd2_intermediate Ar-Pd(II)-X(L2) pd0->pd2_intermediate Oxidative Addition aryl_halide Ar-X aryl_halide->pd2_intermediate transmetalation_intermediate Ar-Pd(II)-R(L2) pd2_intermediate->transmetalation_intermediate Transmetalation boronic_acid R-B(OR)2 boronic_acid->transmetalation_intermediate base Base base->transmetalation_intermediate transmetalation_intermediate->pd0 Reductive Elimination product Ar-R transmetalation_intermediate->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electrophilic Substitution and Directed Metallation: A Key Divergence

Classical electrophilic aromatic substitution (EAS) is generally not a viable strategy for functionalizing dichloropyridines. The pyridine ring is already highly electron-deficient and is protonated under the strongly acidic conditions typical for EAS, which further deactivates the ring towards attack by an electrophile.[5]

However, a powerful alternative exists in the form of directed ortho-metallation (DoM), or more broadly, lithiation followed by electrophilic quench. Here, the reactivity difference between the two isomers provides a unique synthetic opportunity, particularly for 3,5-dichloropyridine.

3,5-Dichloropyridine: The most acidic proton is at the C4 position, flanked by two electron-withdrawing chlorine atoms.[2] This allows for highly regioselective deprotonation at C4 using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithiated intermediate can then be trapped with a wide variety of electrophiles (E+), providing a direct and efficient route to 4-substituted-3,5-dichloropyridines. This C4 functionalization is a signature reaction for this isomer.

2,6-Dichloropyridine: The situation is more complex. While the C4 proton is also acidic, ortho-lithiation at the C3 position can also occur. The regioselectivity can be influenced by the choice of base; for example, using lithium diisopropylamide (LDA) can favor ortho-lithiation at the C3 position.[2]

Representative Experimental Protocol: C4-Lithiation and Quench of 3,5-Dichloropyridine

Materials:

  • 3,5-Dichloropyridine (1.0 equiv)

  • Anhydrous THF

  • n-Butyllithium (for preparing LDA)

  • Diisopropylamine (for preparing LDA)

  • Electrophile (e.g., DMF, I₂, benzaldehyde) (1.2 equiv)

  • Standard workup reagents

Procedure:

  • In a flame-dried, three-neck flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 equiv) and stir for 30 minutes at -78 °C to generate LDA.

  • Slowly add a solution of 3,5-dichloropyridine in anhydrous THF to the LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add the electrophile dropwise at -78 °C and continue stirring for another 1-2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, then extract with an organic solvent.

  • Dry, concentrate, and purify the crude product by chromatography or recrystallization.

G start Start: 3,5-Dichloropyridine in Anhydrous THF lda Prepare LDA in situ (n-BuLi + Diisopropylamine) start->lda lithiation Add Substrate to LDA at -78 °C lda->lithiation quench Add Electrophile (E+) at -78 °C lithiation->quench workup Aqueous Quench (NH4Cl), Warm to RT, Extract quench->workup end End: 4-Substituted Product workup->end

Caption: Logical workflow for the lithiation and electrophilic quench.

Conclusion

The comparative reactivity of 3,5-dichloropyridine and 2,6-dichloropyridine highlights the profound influence of substituent positioning on the chemical behavior of the pyridine ring. 2,6-Dichloropyridine, with its activated C2 and C6 positions, is generally more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2] In contrast, 3,5-dichloropyridine is less reactive in these transformations but offers a unique and powerful platform for functionalization at the C4 position via directed metalation.[2] A thorough understanding of these reactivity patterns is crucial for researchers in drug discovery and development, enabling the rational design of synthetic routes to access novel and diverse molecular architectures.

References

  • Wikipedia. 2,6-Dichloropyridine. Available at: [Link]

  • Reimann, S., et al. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. Electrophilic Aromatic Substitution. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Allyloxy-2-chloro-6-iodopyridine proper disposal procedures

This guide outlines the authoritative disposal and handling protocol for 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5). It integrates chemical safety principles regarding halogenated heterocycles and allyl ether...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocol for 3-Allyloxy-2-chloro-6-iodopyridine (CAS: 1864055-27-5). It integrates chemical safety principles regarding halogenated heterocycles and allyl ethers to ensure compliance with EPA standards and laboratory best practices.

Part 1: Executive Safety Assessment

3-Allyloxy-2-chloro-6-iodopyridine presents a dual-hazard profile often overlooked in generic safety data sheets (SDS). It is not merely a toxic halogenated organic; it is a functionalized allyl ether , necessitating specific protocols for peroxide management and light sensitivity.

Hazard Category Critical Property Operational Implication
Peroxide Formation Allyl-ether linkage (

)
Class C Peroxide Former. Susceptible to auto-oxidation and polymerization upon air exposure. Must be tested for peroxides if stored >12 months.
Photosensitivity Carbon-Iodine (

) bond
Weak bond energy (

57 kcal/mol). Degrades under UV/visible light, releasing free iodine (

) and radicals. Store/Dispose in amber containers.
Toxicity Halogenated Pyridine CorePotential alkylating agent and irritant. High aquatic toxicity. Zero drain disposal.

Part 2: Pre-Disposal Stabilization & Verification

Before designating the material for waste pickup, you must verify its stability. The presence of the allyloxy group requires a peroxide check if the container has been opened or stored for an extended period.

Protocol A: Peroxide Detection (The "Peroxide Sweep")

Applicability: Required for any container older than 12 months or showing crystal formation.

  • Visual Inspection: Do not open if crystals are visible around the cap (indicates severe shock sensitivity). Contact EHS immediately for remote detonation/neutralization.

  • Test Strip Method: Use commercial peroxide test strips (e.g., Quantofix®).

    • Target:

      
      .
      
    • Action:

      • <20 ppm: Proceed to standard disposal.

      • >20 ppm: Stabilize immediately.

Protocol B: Stabilization of Low-Level Peroxides

If peroxides are detected (20–100 ppm) but no crystals are present, reduce them before disposal.

  • Reagent: Prepare a 10% aqueous solution of Sodium Metabisulfite (

    
    ) or Ferrous Sulfate  (
    
    
    
    ).
  • Procedure: Add stabilizer solution to the waste container in a 1:1 ratio (if liquid) or wash the solid slurry.

  • Verification: Retest to confirm peroxide destruction before sealing.

Part 3: Standard Disposal Workflow

This material must be segregated into the Halogenated Organic Waste stream. It is strictly prohibited from sanitary sewer systems or trash.

Step 1: Waste Segregation & Packaging
  • Solid Waste:

    • Place the solid compound in a clear or amber glass jar with a Teflon-lined screw cap.

    • Why Glass? Halogenated pyridines can permeate or soften low-density polyethylene (LDPE) over time.

    • Secondary Containment: Place the jar inside a sealable heavy-duty polyethylene bag (4 mil thickness).

  • Liquid Waste (Solutions):

    • Collect in a dedicated "Halogenated Solvent" carboy (e.g., HDPE or Safety Can).

    • Compatibility: Ensure no acidic waste (e.g., Nitric Acid) is present in the carboy, as this can liberate toxic

      
       or iodine vapors.
      
Step 2: Labeling Requirements

Affix a hazardous waste tag with the following specific descriptors. Do not use generic "Chemical Waste" labels.

  • Chemical Name: 3-Allyloxy-2-chloro-6-iodopyridine[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, Compound 10%").

  • Warning: "Contains Iodinated Organics – Light Sensitive."

Step 3: Regulatory Classification (RCRA)

While this specific CAS is not a listed P- or U-code waste under 40 CFR 261.33, it defaults to the following characteristics for incineration profiles:

  • D001 (Ignitable): If in flammable solvent.

  • Halogenated Organic Content (HOC): Requires high-temperature incineration (

    
    ) to prevent dioxin formation (though less likely with pyridines, it is a standard precaution for chloro-organics).
    

Part 4: Operational Decision Matrix

The following logic flow visualizes the critical decision points for researchers handling this compound.

Disposal_Matrix Start Disposal of 3-Allyloxy-2-chloro-6-iodopyridine CheckState Physical State? Start->CheckState Solid Solid / Pure CheckState->Solid Liquid Solution / Reaction Mix CheckState->Liquid CheckAge Container Age > 12 Months? Solid->CheckAge PackLiquid Package: Halogenated Waste Carboy Liquid->PackLiquid VisualInspect Visual Inspection: Crystals on Cap? CheckAge->VisualInspect Yes PackSolid Package: Amber Glass + Teflon Liner CheckAge->PackSolid No TestPeroxide Test Peroxides (Quantofix Strips) VisualInspect->TestPeroxide No EHS_Contact STOP: Contact EHS (Bomb Squad Protocol) VisualInspect->EHS_Contact Yes (Crystals) ResultHigh > 100 ppm or Crystals TestPeroxide->ResultHigh High ResultMed 20 - 100 ppm TestPeroxide->ResultMed Medium ResultLow < 20 ppm TestPeroxide->ResultLow Low ResultHigh->EHS_Contact Stabilize Quench with 10% Na2S2O5 ResultMed->Stabilize ResultLow->PackSolid Stabilize->TestPeroxide Retest Label Label: 'Halogenated Organic' + 'Light Sensitive' PackSolid->Label PackLiquid->Label Pickup Schedule High-Temp Incineration Pickup Label->Pickup

Figure 1: Decision matrix for the safe disposal of allyloxy-halogenated pyridines, prioritizing peroxide detection.

Part 5: Emergency Spill Procedures

In the event of a benchtop spill, immediate action is required to prevent respiratory exposure to halogenated vapors.

  • Evacuate & Ventilate: Clear the immediate area.[2] If outside a fume hood, ensure lab ventilation is active.

  • PPE Upgrade: Wear Nitrile gloves (double layer) or Silver Shield® laminate gloves. Standard latex is insufficient for halogenated organics. Wear safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels, as they can increase flammability if the compound is in an organic solvent.

  • Decontaminate: Scrub the surface with a dilute soap/water solution. Collect all absorbent materials into the "Halogenated Solid Waste" stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes (F-Codes and Characteristic Wastes). RCRA Regulations.[2] [Link]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 8(5), 12-22. (Basis for Allyl Ether classification).[3][4][5] [Link]

  • PubChem. (2024). Compound Summary: Halogenated Pyridines. National Library of Medicine. [Link]

Sources

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